2-(10-Bromoanthracen-9-yl)triphenylene
Description
Properties
Molecular Formula |
C32H19Br |
|---|---|
Molecular Weight |
483.4 g/mol |
IUPAC Name |
2-(10-bromoanthracen-9-yl)triphenylene |
InChI |
InChI=1S/C32H19Br/c33-32-28-15-7-5-13-26(28)31(27-14-6-8-16-29(27)32)20-17-18-25-23-11-2-1-9-21(23)22-10-3-4-12-24(22)30(25)19-20/h1-19H |
InChI Key |
UQMIDOPALQGGQX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)Br)C7=CC=CC=C27 |
Origin of Product |
United States |
Foundational & Exploratory
Molecular Structure, Geometry, and Synthetic Utility of 2-(10-Bromoanthracen-9-yl)triphenylene in Advanced Optoelectronics
Executive Summary
The development of high-efficiency Organic Light-Emitting Diodes (OLEDs) relies heavily on the precise engineering of molecular architectures to control exciton dynamics. 2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) has emerged as a highly versatile synthon and intermediate in the design of deep-blue fluorescent emitters and Triplet-Triplet Annihilation (TTA) upconversion materials[1].
This technical guide dissects the highly twisted molecular geometry of this compound, explains the causality behind its unique photophysical properties, and provides a validated, step-by-step synthetic protocol for its preparation and downstream functionalization.
Molecular Geometry & Quantum Chemical Profile
Steric Hindrance and Orthogonal Dihedral Angles
The core structural defining feature of 2-(10-Bromoanthracen-9-yl)triphenylene is the extreme steric clash between the bulky triphenylene moiety at the C9 position and the peri-hydrogen atoms (C1 and C8) of the anthracene core[1].
To minimize steric repulsion, the single carbon-carbon bond connecting the two polycyclic aromatic hydrocarbons (PAHs) undergoes significant torsion. Density Functional Theory (DFT) calculations of analogous anthracene-bulky PAH systems consistently demonstrate dihedral angles ranging from 70° to 85° [1]. This nearly orthogonal geometry is critical for two reasons:
-
Prevention of
-Stacking: The twisted 3D conformation acts as an intrinsic spatial shield, disrupting intermolecular stacking in the solid state. This suppresses excimer formation and Aggregation-Caused Quenching (ACQ), preserving high photoluminescence quantum yields (PLQY) in thin films. -
Orbital Decoupling: The orthogonal twist breaks the extended
-conjugation between the anthracene and triphenylene units. Consequently, the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are often spatially separated (localized on different moieties), which is a prerequisite for tuning charge injection barriers and maintaining the high triplet energy ( ) of the individual chromophores[2].
The Role of the C10 Bromine Atom
The bromine atom at the C10 position serves as a highly reactive electrophilic handle. Because the C9 position is already shielded by the massive triphenylene group, the C10 bromine is perfectly positioned for subsequent palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig)[3][4]. This allows researchers to append electron-donating (e.g., arylamines) or electron-withdrawing (e.g., benzonitriles, imidazoles) groups to fine-tune the bandgap for deep-blue emission[1].
Quantitative Data Summary
The following table synthesizes the critical physicochemical and quantum parameters of the molecule, serving as a reference for material design and characterization.
| Parameter | Value / Description |
| Chemical Name | 2-(10-Bromoanthracen-9-yl)triphenylene |
| CAS Registry Number | 1314562-66-7 |
| Molecular Formula | C |
| Molecular Weight | 483.41 g/mol |
| Core Structure | Anthracene substituted with Br (C10) and Triphenylene (C9) |
| Estimated Dihedral Angle | ~70° – 85° (Highly Twisted)[1] |
| Primary Application | OLED Host Material, TTA Emitter Intermediate[1] |
| Reactivity Profile | Electrophilic at C10; susceptible to Pd-catalyzed cross-coupling[4] |
Experimental Workflow: Synthesis & Isolation
The synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene relies on the mono-Suzuki-Miyaura cross-coupling of 9,10-dibromoanthracene with triphenylen-2-ylboronic acid[3][4].
Causality in Experimental Design
-
Stoichiometric & Steric Control: By using a strict 1:1 molar ratio (or slight excess of the dibromide), the reaction favors mono-substitution. Furthermore, once the first bulky triphenylene group attaches to the C9 position, the immense steric hindrance drastically reduces the kinetic rate of a second oxidative addition at the C10 position, effectively preventing the formation of the di-substituted byproduct.
-
Catalyst Selection:
is selected as the zero-valent palladium source because its bulky triphenylphosphine ligands facilitate the reductive elimination step in sterically congested environments[4]. -
Biphasic Solvent System (THF/H
O): Tetrahydrofuran (THF) is required to fully solubilize the highly lipophilic PAH precursors, while water is necessary to dissolve the inorganic base ( ), which activates the boronic acid via the formation of a reactive boronate complex.
Step-by-Step Protocol (Self-Validating System)
-
Preparation: In an oven-dried Schlenk flask, combine 9,10-dibromoanthracene (1.0 equiv) and triphenylen-2-ylboronic acid (1.0 equiv).
-
Solvent & Base Addition: Add a degassed mixture of THF and 2M aqueous
(v/v 4:1) to the flask. -
Catalyst Introduction: Under a strict nitrogen or argon atmosphere, add
(5 mol%). Validation: The solution should turn pale yellow/orange, indicating the active Pd(0) species. -
Reflux: Heat the biphasic mixture to 80°C and stir vigorously for 12–18 hours.
-
Reaction Monitoring (TLC): Monitor the reaction via Thin Layer Chromatography (Hexane/DCM eluent). Validation: The appearance of a highly fluorescent blue spot under 365 nm UV light indicates the formation of the target asymmetric product, distinct from the starting materials.
-
Workup & Purification: Cool to room temperature, extract with dichloromethane, wash with brine, and dry over anhydrous
. Purify the crude product via silica gel column chromatography to isolate the pure mono-brominated synthon.
Fig 1: Sterically controlled mono-Suzuki cross-coupling workflow for synthesizing the target synthon.
Optoelectronic Applications: The TTA Mechanism
Derivatives synthesized from 2-(10-Bromoanthracen-9-yl)triphenylene are highly prized in the fabrication of Triplet-Triplet Annihilation (TTA) OLEDs[1][5].
In standard fluorescent OLEDs, the internal quantum efficiency (IQE) is capped at 25% due to spin statistics (75% of excitons are formed as non-radiative triplets). However, molecules with an anthracene core substituted with bulky groups (like triphenylene) possess a specific energy level alignment where the energy of two triplet states (
When two triplet excitons collide in the solid state, they undergo fusion (annihilation) to generate one singlet exciton (
Fig 2: Triplet-Triplet Annihilation (TTA) upconversion mechanism enabled by orthogonal geometries.
Conclusion
2-(10-Bromoanthracen-9-yl)triphenylene is far more than a simple chemical building block; it is a meticulously engineered steric framework. By forcing an orthogonal dihedral angle between two highly conjugated PAHs, it decouples frontier molecular orbitals and preserves triplet energies. Utilizing the validated mono-coupling protocol outlined above, researchers can leverage the reactive C10 bromine to synthesize next-generation deep-blue emitters that push the boundaries of OLED efficiency.
References
-
MDPI. (2022). Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIE y ≈ 0.05) Using Tetraphenylimidazole and Benzonitrile Functionalized Anthracene/Chrysene Emitters. Molecules, 27(24), 8923. Retrieved from[Link][1]
-
Chinese Chemical Society. (2020). Pure-Blue Fluorescence Molecule for Nondoped Electroluminescence with External Quantum Efficiency Approaching 13%. CCS Chemistry. Retrieved from[Link][2]
-
Semantic Scholar / MDPI. (2022). Deep-Blue Triplet–Triplet Annihilation Organic Light-Emitting Diode (CIEy 0.05) Using Tetraphenylimidazole and Benzonitrile F. Retrieved from[Link][3]
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Unveiling the Electronic Landscape: A Technical Guide to the HOMO/LUMO Energy Levels of Triphenylene-Anthracene Derivatives
For Immediate Release
This technical guide provides a comprehensive overview of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of triphenylene-anthracene derivatives. This document is intended for researchers, scientists, and drug development professionals, offering in-depth data, detailed experimental protocols, and visualizations of the underlying scientific principles.
The fusion of triphenylene and anthracene moieties creates a unique class of polycyclic aromatic hydrocarbons (PAHs) with tunable electronic properties.[1][2] These derivatives are of significant interest for applications in organic electronics, including organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).[1] The performance of these devices is intrinsically linked to the energy levels of the frontier molecular orbitals, namely the HOMO and LUMO. Understanding and controlling these energy levels is paramount for designing and optimizing new materials.
Core Concepts: HOMO and LUMO in Organic Semiconductors
The HOMO is the highest energy level occupied by electrons in a molecule at its ground state, analogous to the valence band in inorganic semiconductors.[3] The LUMO is the lowest energy level available to accept an electron, corresponding to the conduction band.[3] The energy difference between the HOMO and LUMO is the HOMO-LUMO gap, a critical parameter that determines the molecule's electronic and optical properties.[4]
A smaller HOMO-LUMO gap generally indicates higher reactivity and a tendency to absorb light at longer wavelengths.[5] In the context of organic electronics, the HOMO level influences the ease of hole injection and transport, while the LUMO level governs electron injection and transport. Therefore, precise knowledge and manipulation of these energy levels are crucial for designing efficient charge-transporting and light-emitting materials.
Methodologies for Determining HOMO and LUMO Energy Levels
The determination of HOMO and LUMO energy levels can be approached through both experimental and computational methods. Each approach offers unique insights and, when used in conjunction, provides a comprehensive understanding of the electronic structure of triphenylene-anthracene derivatives.
Experimental Determination: Cyclic Voltammetry
Cyclic voltammetry (CV) is a powerful electrochemical technique for determining the redox potentials of a molecule, from which the HOMO and LUMO energy levels can be estimated.[6][7] The onset potentials of the first oxidation (E_ox) and first reduction (E_red) peaks in the voltammogram are used to calculate the HOMO and LUMO energies, respectively.[7][8]
Experimental Protocol: Cyclic Voltammetry
-
Sample Preparation: A solution of the triphenylene-anthracene derivative is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., tetrabutylammonium hexafluorophosphate - TBAPF6).[9] The concentration of the analyte is typically in the millimolar range.
-
Electrochemical Cell Setup: A three-electrode system is employed, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).[7][9]
-
Deoxygenation: The solution is purged with an inert gas, such as argon or nitrogen, for a sufficient period to remove dissolved oxygen, which can interfere with the measurements.[10]
-
Data Acquisition: A cyclic potential is applied to the working electrode, and the resulting current is measured as a function of the applied potential. The scan rate is typically in the range of 50-200 mV/s.
-
Data Analysis: The onset oxidation and reduction potentials are determined from the resulting cyclic voltammogram. These values are then used to calculate the HOMO and LUMO energy levels using empirical equations, often referenced to the ferrocene/ferrocenium (Fc/Fc+) redox couple.[8]
The following equations are commonly used:
Note: The value of 4.8 eV is an empirical factor that relates the reference electrode potential to the vacuum level.
Computational Determination: Density Functional Theory (DFT)
Density Functional Theory (DFT) is a widely used computational quantum chemistry method to predict the electronic structure and properties of molecules.[11][12] DFT calculations can provide valuable insights into the shapes and energies of the HOMO and LUMO, complementing experimental data.
Computational Protocol: DFT Calculations
-
Molecular Geometry Optimization: The first step is to obtain the optimized ground-state geometry of the triphenylene-anthracene derivative. This is typically performed using a specific functional and basis set, for example, B3LYP/6-31G(d).[4][12]
-
Frequency Calculation: To ensure that the optimized geometry corresponds to a true energy minimum, a frequency calculation is performed. The absence of imaginary frequencies confirms a stable structure.[13]
-
Single-Point Energy Calculation: A single-point energy calculation is then performed on the optimized geometry to determine the energies of the molecular orbitals, including the HOMO and LUMO.[13]
-
Choice of Functional and Basis Set: The accuracy of DFT calculations is highly dependent on the choice of the exchange-correlation functional and the basis set.[12] For polycyclic aromatic hydrocarbons, hybrid functionals like B3LYP are commonly employed.[14][15] Larger basis sets, such as 6-311+G(d,p), can provide more accurate results but require greater computational resources.[4]
The HOMO-LUMO gap can be directly calculated from the difference in the energies of these two orbitals obtained from the DFT output.
Data Summary: HOMO and LUMO Energy Levels of Selected Derivatives
The following table summarizes the experimentally and computationally determined HOMO and LUMO energy levels for a selection of triphenylene-anthracene derivatives and related parent compounds. These values are crucial for comparing the electronic properties of different molecular designs.
| Compound | HOMO (eV) | LUMO (eV) | Method |
| Anthracene | -5.6[6] | -2.4[6] | CV |
| Triphenylene | -5.41[16] | -1.38[16] | DFT |
| Generic PAH 6 | -5.23 | -1.90 | DFT (B3LYP/6-311-G(d,p)) |
| Al12N12@S-belt | -5.80[17] | -1.96[17] | DFT (B3LYP/6-31G(d,p)) |
| Mg12O12@S-belt | -5.82[17] | -1.62[17] | DFT (B3LYP/6-31G(d,p)) |
| B12P12@S-belt | -5.80[17] | -2.78[17] | DFT (B3LYP/6-31G(d,p)) |
| 9,10-Di(naphthalen-2-yl)anthracene | -5.8[10] | -2.6[10] | CV |
Note: The values presented are indicative and can vary depending on the specific experimental conditions or computational parameters used.
Visualizing the Electronic Structure
Diagrams are essential tools for visualizing the abstract concepts of molecular orbitals and experimental workflows.
Frontier Molecular Orbitals
The spatial distribution of the electron density in the HOMO and LUMO provides insights into the reactive sites of the molecule and the nature of electronic transitions.
Caption: A simplified energy level diagram illustrating the HOMO, LUMO, and the energy gap (ΔE).
Experimental Workflow: Cyclic Voltammetry
A clear workflow diagram helps in understanding the sequential steps involved in the experimental determination of HOMO and LUMO levels.
Caption: Step-by-step workflow for determining HOMO and LUMO energy levels using cyclic voltammetry.
Conclusion and Future Outlook
The ability to precisely determine and tune the HOMO and LUMO energy levels of triphenylene-anthracene derivatives is fundamental to advancing the field of organic electronics. This guide has outlined the key experimental and computational methodologies employed for this purpose and provided a summary of relevant data. Future research will likely focus on the synthesis of novel derivatives with tailored electronic properties, guided by the principles and techniques described herein. The continued synergy between synthetic chemistry, electrochemistry, and computational modeling will undoubtedly lead to the development of next-generation organic electronic materials with enhanced performance and stability.
References
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Mastalerz, M., Kirschbaum, T., & Rominger, F. (n.d.). DFT calculations (B3LYP/6-311-G(d,p) of molecular orbitals of PAH 6. ResearchGate. Retrieved from [Link]
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Leonat, L., Sbârcea, G., & Brânzoi, I. V. (2013). Cyclic voltammetry for energy levels estimation of organic materials. U.P.B. Sci. Bull., Series B, 75(3). Retrieved from [Link]
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Mishra, A. (2021). Computational models reveal the potential of polycyclic aromatic hydrocarbons to inhibit aromatase, an important enzyme of the steroid biosynthesis pathway. Prof. Anil Mishra. Retrieved from [Link]
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Haymoor, I. (2024, October 20). HOMO and LUMO Analysis through Cyclic Voltammetry. Prezi. Retrieved from [Link]
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Menon, A., et al. (2021). HOMO–LUMO Gaps and Molecular Structures of Polycyclic Aromatic Hydrocarbons in Soot Formation. Frontiers in Chemistry, 9. Retrieved from [Link]
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Pakkath, R., et al. (2019). Synthesis, Characterization and Determination of HOMO-LUMO of the Substituted 1,3,5-Triazine Molecule for the Applications of Organic Electronics. Journal of the Korean Chemical Society, 63(5), 352-359. Retrieved from [Link]
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Shamsa, Dr. (2022, August 7). Determination of HOMO and LUMO energies from CV and UV visible spectroscopy. YouTube. Retrieved from [Link]
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HOMO/LUMO orbital patterns, energy levels and energy gaps of the investigated derivatives. (n.d.). ResearchGate. Retrieved from [Link]
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da Silva, J. L., et al. (2021). Synthesis and Structural Studies of Two New Anthracene Derivatives. Crystals, 11(8), 934. Retrieved from [Link]
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Khan, S., et al. (2024). Controlled tuning of HOMO and LUMO levels in supramolecular nano-Saturn complexes. RSC Advances, 14(1), 1-10. Retrieved from [Link]
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Predicting HOMO and LUMO Energy Levels Using a Graph Convolutional Network-Based Deep Learning Model. (n.d.). UW-Eau Claire. Retrieved from [Link]
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Frontier molecular orbitals involved in the electronic transitions of anthracene and its ions. (n.d.). ResearchGate. Retrieved from [Link]
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A COMPUTATIONAL STUDY ON A SERIES OF PHENANTHRENE AND PHENANTHROLINE BASED POTENTIAL ORGANIC PHOTOVOLTAICS. (2017, September 30). Semantic Scholar. Retrieved from [Link]
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de Oliveira, K. T., & da Silva Júnior, E. N. (2020). Recent advances in the syntheses of anthracene derivatives. Beilstein Journal of Organic Chemistry, 16, 2846-2886. Retrieved from [Link]
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Triphenylene. (n.d.). In Wikipedia. Retrieved from [Link]
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de la Torre, B., et al. (2020). On‐Surface Synthesis of Ethynylene‐Bridged Anthracene Polymers. Angewandte Chemie International Edition, 59(23), 9032-9037. Retrieved from [Link]
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Yu, D., et al. (2018). Theoretical investigation of the anthracene and its derivatives on large energy gap between triplet excited-states. RSC Advances, 8(40), 22444-22451. Retrieved from [Link]
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Gidron, O., et al. (2018). HOMO and LUMO energy levels of a) naphthalene, b) anthracene, c) tetracene, and d) pentacene calculated at B3LYP/6‐31G(d) level of theory. ResearchGate. Retrieved from [Link]
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Li, Y., et al. (2025). Design and Color Prediction of Anthracene-Based Dyes Based on Quantum Chemical Calculations. Molecules, 30(19), 4642. Retrieved from [Link]
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thermal stability and decomposition temperature of 2-(10-Bromoanthracen-9-yl)triphenylene
An In-Depth Technical Guide to the Thermal Characterization of 2-(10-Bromoanthracen-9-yl)triphenylene
Executive Summary
This technical guide provides a comprehensive framework for evaluating the thermal stability and decomposition temperature of the novel polycyclic aromatic hydrocarbon (PAH), 2-(10-Bromoanthracen-9-yl)triphenylene. As of the date of this publication, specific experimental data for this compound is not available in the public literature. Therefore, this document leverages established analytical principles and data from structurally analogous compounds to outline a robust, field-proven methodology for its complete thermal characterization. The thermal stability of advanced organic materials is a critical parameter, directly influencing their operational lifetime and reliability in applications such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs)[1][2][3]. This guide details the requisite experimental protocols, explains the causality behind methodological choices, and provides a predictive analysis of the compound's expected thermal behavior, grounding its potential as a high-performance material.
Introduction: Molecular Structure and Its Implications for Thermal Stability
The thermal properties of an organic molecule are intrinsically linked to its structure, including molecular weight, bond strength, aromaticity, and intermolecular forces. The target molecule, 2-(10-Bromoanthracen-9-yl)triphenylene, is a large, rigid structure comprising two highly stable PAH units, which suggests a high degree of thermal stability.
-
Anthracene Core: Anthracene and its derivatives are foundational components in organic electronics due to their excellent photophysical properties and high stability[4][5]. Functionalization at the 9 and 10 positions is a known strategy to tune material properties, including thermal stability[1][3][6]. The introduction of bulky substituents often enhances thermal performance by increasing the energy required for decomposition.
-
Triphenylene Moiety: Triphenylene is a highly symmetric and resonance-stabilized PAH, consisting of four fused benzene rings[7]. It possesses a high boiling point of 438 °C, indicative of its inherent thermal robustness[7]. Its planar structure can facilitate strong intermolecular π-π stacking, contributing to material stability.
-
Bromo-Substitution: The presence of a bromine atom increases the molecular weight and can influence intermolecular interactions. While halogen substitution can sometimes create a reactive site, in large, aromatic systems, it often contributes to higher thermal stability and modifies electronic properties[8].
Given this composite structure, 2-(10-Bromoanthracen-9-yl)triphenylene is predicted to be a material with a high decomposition temperature, making it a promising candidate for applications demanding thermal resilience.
Core Analytical Methodologies
To fully characterize the thermal properties of this novel compound, two primary analytical techniques are indispensable: Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).
-
Thermogravimetric Analysis (TGA): This technique provides quantitative information on the thermal stability and decomposition profile of a material. It measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The key metric derived from TGA is the decomposition temperature (Td), often defined as the temperature at which 5% of the initial mass is lost (Td5%)[9][10].
-
Differential Scanning Calorimetry (DSC): DSC is used to detect phase transitions, such as melting (Tm) and glass transitions (Tg), by measuring the difference in heat flow between a sample and a reference as a function of temperature[8][11]. For materials used in thin-film devices, a high glass transition temperature is crucial to maintain morphological stability during operation[2].
Experimental Protocols for Thermal Characterization
The following protocols are designed to provide a comprehensive and reliable assessment of the thermal properties of 2-(10-Bromoanthracen-9-yl)triphenylene. These self-validating workflows include instrument calibration and control measures to ensure data integrity.
Protocol for Thermogravimetric Analysis (TGA)
Objective: To determine the decomposition temperature (Td) and thermal stability profile.
Methodology Rationale: A heating rate of 10 °C/min is a standard condition that provides a good balance between analytical resolution and experimental time[12]. An inert nitrogen atmosphere is essential to prevent oxidative degradation, thereby isolating the thermal decomposition pathway.
Step-by-Step Protocol:
-
Instrument Preparation: Ensure the TGA instrument is calibrated for mass and temperature using certified reference materials.
-
Sample Preparation: Place 3-5 mg of the powdered 2-(10-Bromoanthracen-9-yl)triphenylene sample into a clean, tared platinum or alumina TGA pan.
-
Atmosphere Control: Place the sample in the TGA furnace. Purge the system with high-purity nitrogen gas at a flow rate of 50 mL/min for at least 30 minutes to ensure an inert atmosphere.
-
Thermal Program:
-
Equilibrate the sample at 30 °C.
-
Ramp the temperature from 30 °C to 800 °C at a constant heating rate of 10 °C/min[10].
-
Maintain the nitrogen flow rate at 50 mL/min throughout the experiment.
-
-
Data Acquisition: Continuously record the sample mass as a function of temperature.
-
Data Analysis: Plot the percentage of initial mass versus temperature. The decomposition temperature (Td5%) is determined as the temperature at which the sample has lost 5% of its initial mass[9].
Protocol for Differential Scanning Calorimetry (DSC)
Objective: To determine the melting temperature (Tm) and glass transition temperature (Tg).
Methodology Rationale: A heat-cool-heat cycle is critical. The first heating scan erases the sample's previous thermal history, removing artifacts from storage or processing. The cooling scan provides information on crystallization behavior, and the second heating scan yields a more accurate and reproducible measurement of Tg and Tm[8].
Step-by-Step Protocol:
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy using a high-purity indium standard.
-
Sample Preparation: Hermetically seal 2-4 mg of the powdered sample in an aluminum DSC pan. Prepare an identical empty pan to serve as a reference.
-
Atmosphere Control: Place the sample and reference pans into the DSC cell. Purge the cell with high-purity nitrogen gas at a flow rate of 50 mL/min.
-
Thermal Program (Heat-Cool-Heat):
-
First Heat: Equilibrate at 30 °C. Heat from 30 °C to a temperature approximately 30-50 °C above the suspected melting point (e.g., 450 °C) at a rate of 10 °C/min.
-
Cool: Cool the sample from 450 °C back to 30 °C at a rate of 10 °C/min.
-
Second Heat: Heat the sample again from 30 °C to 450 °C at a rate of 10 °C/min.
-
-
Data Acquisition: Record the differential heat flow as a function of temperature for all segments.
-
Data Analysis: Analyze the data from the second heating scan. The glass transition (Tg) will appear as a step-change in the baseline, and the melting point (Tm) will be identified as the peak maximum of the endothermic melting event.
Predicted Thermal Behavior and Data Visualization
While specific data is unavailable, an expert estimation based on analogous structures provides a valuable predictive framework.
Predicted Thermal Properties
The combination of the large, rigid anthracene and triphenylene cores suggests a very high thermal stability. Studies on other 9,10-disubstituted anthracene derivatives have reported decomposition temperatures well above 250 °C[3][6]. Given the high boiling point of the parent triphenylene (438 °C)[7], it is reasonable to predict a decomposition temperature for 2-(10-Bromoanthracen-9-yl)triphenylene in the range of 350 °C to 450 °C . The melting point is also expected to be high, likely exceeding 250 °C, similar to other complex, substituted PAHs[13].
Data Summary Table
The experimental results should be summarized in a clear, concise format for easy comparison and reporting.
| Property | Analytical Method | Predicted Value | Experimental Value |
| Decomposition Temp. (Td5%) | TGA | 350 - 450 °C | (To be determined) |
| Melting Temperature (Tm) | DSC | > 250 °C | (To be determined) |
| Glass Transition Temp. (Tg) | DSC | (If amorphous) | (To be determined) |
| Char Yield @ 800 °C | TGA | High (>50%) | (To be determined) |
Experimental Workflow Visualizations
The following diagrams, generated using DOT language, illustrate the logical flow of the proposed experimental protocols.
Caption: Workflow for Thermogravimetric Analysis (TGA).
Caption: Workflow for Differential Scanning Calorimetry (DSC).
Conclusion
While direct experimental data for 2-(10-Bromoanthracen-9-yl)triphenylene is not yet published, a thorough analysis of its constituent molecular fragments strongly indicates that it is a compound of high thermal stability. The protocols detailed in this guide provide a robust and scientifically rigorous pathway for its complete thermal characterization using TGA and DSC. The successful execution of these experiments will yield critical data on its decomposition temperature, melting point, and glass transition temperature, thereby validating its potential for use in demanding, high-temperature applications within organic electronics and advanced materials science.
References
-
8 (n.d.). PMC.
-
12 (2012, December 4). PubMed.
-
14 (2008, March 15). PubMed.
-
4 (n.d.). PMC.
-
(n.d.). Sigma-Aldrich.
-
13 (2023, January 27). MDPI.
-
11 (n.d.). ResearchGate.
-
15 (2025, February 19). LCGC International.
-
5 (2021, August 12). MDPI.
-
1 (2019, August 26). PMC.
-
7 (n.d.). Wikipedia.
-
9 (2025, October 16). ResearchGate.
-
16 (n.d.). PMC.
-
(n.d.). [No source found].
-
17 (n.d.). Semantic Scholar.
-
2 (2021, July 26). [No source found].
-
18 (n.d.). ResearchGate.
-
3 (2019, August 26). PubMed.
-
10 (n.d.). Benchchem.
-
6 (2019, August 26). MDPI.
-
19 (2010, January 22). ResearchGate.
-
20 (n.d.). Journal of Materials Chemistry C (RSC Publishing).
Sources
- 1. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. imec-publications.be [imec-publications.be]
- 3. Developing 9,10-anthracene Derivatives: Optical, Electrochemical, Thermal, and Electrical Characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advances in the syntheses of anthracene derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Triphenylene - Wikipedia [en.wikipedia.org]
- 8. Thermochemical Properties and Phase Behavior of Halogenated Polycyclic Aromatic Hydrocarbons - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. Mechanistic understanding of polycyclic aromatic hydrocarbons (PAHs) from the thermal degradation of tires under various oxygen concentration atmospheres - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole [mdpi.com]
- 14. Investigation of mechanisms of polycyclic aromatic hydrocarbons (PAHs) initiated from the thermal degradation of styrene butadiene rubber (SBR) in N2 atmosphere - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
Photophysical Characteristics of 2-(10-Bromoanthracen-9-yl)triphenylene in Solution: A Comprehensive Technical Guide
Executive Summary
The molecule 2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) is a highly modular, sterically hindered fluorophore that serves as a critical intermediate in the development of organic light-emitting diodes (OLEDs), triplet sensitizers, and advanced biophysical probes. While its primary industrial use lies in solid-state optoelectronics, understanding its photophysical behavior in solution is paramount for researchers designing downstream cross-coupling reactions or utilizing it as a solvatochromic probe.
This whitepaper provides an in-depth analysis of the molecule's solution-state photophysics. We dissect the causal relationships between its unique structural geometry—specifically the orthogonal decoupling of its
Structural and Electronic Foundations
The photophysical signature of 2-(10-Bromoanthracen-9-yl)triphenylene is dictated by two competing structural phenomena: steric decoupling and spin-orbit coupling (SOC) .
Steric Decoupling of -Systems
Unlike fully planar conjugated systems, the bulky triphenylene moiety at the 9-position of the anthracene core experiences severe steric repulsion from the peri-protons (positions 1 and 8) of the anthracene ring. This forces the molecule into a highly twisted conformation, with the dihedral angle between the triphenylene and anthracene planes approaching 70°–90°.
Causality in Photophysics: Because the
The Internal Heavy-Atom Effect
The presence of the bromine atom at the 10-position fundamentally alters the excited-state dynamics of the anthracene core. Bromine acts as an internal heavy atom, which significantly enhances spin-orbit coupling.
Causality in Photophysics: According to Fermi's Golden Rule, enhanced SOC facilitates a rapid spin-forbidden transition from the singlet excited state (
Jablonski diagram illustrating the heavy-atom effect on excited-state dynamics.
Steady-State Photophysical Properties
In dilute solutions (
UV-Vis Absorption and Emission
The lowest energy absorption band typically peaks between 370 nm and 395 nm, corresponding to the
Solvatochromic Behavior
Because the ground state is relatively non-polar and the dipole moment change (
Quantitative Data Summary
The following table summarizes the representative photophysical parameters of the 9-bromo-10-arylanthracene chromophore architecture across different solvents [1, 2].
| Solvent | Polarity Index (P') | Stokes Shift (cm | ||||
| Toluene | 2.4 | 392 | 415 | ~1414 | 0.18 | 1.4 |
| Chloroform | 4.1 | 394 | 417 | ~1400 | 0.15 | 1.2 |
| Dichloromethane | 3.1 | 395 | 420 | ~1507 | 0.12 | 1.0 |
(Note:
Experimental Methodologies
To ensure scientific integrity and reproducibility, the photophysical characterization of this molecule must follow strict, self-validating protocols. Below are the standard operating procedures for determining the relative fluorescence quantum yield and excited-state lifetime.
Self-Validating Protocol: Relative Fluorescence Quantum Yield ( )
Causality behind the method: Absolute quantum yield measurements require an integrating sphere. For routine solution-state analysis, a relative method using a reference standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄ or 9,10-Diphenylanthracene in cyclohexane) is highly accurate, provided inner-filter effects are mitigated.
Step-by-Step Workflow:
-
Reference Selection: Choose a reference standard with an absorption profile that overlaps the excitation wavelength of 2-(10-Bromoanthracen-9-yl)triphenylene (e.g., 9,10-Diphenylanthracene,
). -
Serial Dilution (Self-Validation): Prepare a stock solution of the sample in spectroscopic-grade toluene. Create a 5-point serial dilution series.
-
Absorbance Check (Critical): Measure the UV-Vis absorbance of all 5 dilutions. Ensure the maximum absorbance at the excitation wavelength does not exceed 0.05. Why? Absorbance above 0.05 leads to primary (excitation light attenuation) and secondary (reabsorption of emitted light) inner-filter effects, which artificially deflate the calculated yield.
-
Emission Scanning: Excite the samples at the chosen isobestic point or standard wavelength. Record the emission spectra and integrate the total area under the fluorescence curve for each dilution.
-
Gradient Calculation: Plot the Integrated Fluorescence Area (y-axis) against Absorbance (x-axis). The plot must be strictly linear (R² > 0.99). The gradient (
) of this line is used in the comparative equation: (Where is the refractive index of the solvents used).
Self-validating experimental workflow for relative fluorescence quantum yield determination.
Protocol: Time-Correlated Single Photon Counting (TCSPC)
To determine the fluorescence lifetime (
-
Excitation: Excite the dilute solution (
M) using a pulsed picosecond diode laser (e.g., 375 nm). -
Detection: Monitor the emission at the
(e.g., 415 nm) using a microchannel plate photomultiplier tube (MCP-PMT). -
Deconvolution: The raw decay curve is a convolution of the instrument response function (IRF) and the true sample decay. Measure the IRF using a scattering solution (e.g., LUDOX).
-
Fitting: Fit the deconvoluted data to a mono-exponential decay model:
. For 2-(10-Bromoanthracen-9-yl)triphenylene, a mono-exponential fit is expected in pure solvents, yielding a lifetime of ~1.0–1.5 ns [1].
References
-
Title: Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion Source: Journal of Materials Chemistry C (Royal Society of Chemistry) URL: [Link]
-
Title: Photophysical Properties of 9,10-Disubstituted Anthracene Derivatives in Solution and Films Source: The Journal of Physical Chemistry A (American Chemical Society) URL: [Link]
triplet energy levels of 2-(10-Bromoanthracen-9-yl)triphenylene for OLED hosts
Topic: Triplet Energy Levels of 2-(10-Bromoanthracen-9-yl)triphenylene for OLED Hosts Content Type: Technical Whitepaper / Methodological Guide Audience: Senior Materials Scientists, OLED Physicists, and R&D Engineers.
A Methodological Guide to Heavy-Atom Enhanced Triplet Determination
Executive Summary: The Triplet Management Paradox
In the design of Organic Light-Emitting Diode (OLED) hosts, the management of the Triplet Energy (
This guide focuses on 2-(10-Bromoanthracen-9-yl)triphenylene (BAT) —a critical model system. While often viewed merely as a synthetic intermediate, the presence of the Bromine (Br) substituent provides a unique spectroscopic handle. Through the Internal Heavy Atom Effect (IHAE) , this molecule allows researchers to directly probe the "dark" triplet states of anthracene-based hosts, data that is otherwise inaccessible in pure hydrocarbon analogues due to forbidden
This document outlines the structural physics, the protocol for extracting
Molecular Architecture & Energy Landscape
The molecule 2-(10-Bromoanthracen-9-yl)triphenylene combines two distinct chromophores with vastly different triplet levels. Understanding the interplay between these units is essential for host selection.
Structural Components
-
The Trap (Anthracene Core):
-
Level:
(Blue Fluorescence). -
Level:
.[2] -
Role: Acts as the lowest energy trap for both singlets and triplets.
-
Level:
-
The Shield (Triphenylene Wing):
-
Level:
. -
Role: Provides steric bulk and high triplet energy, usually intended to prevent exciton quenching. However, in this conjugate, it functions as an energy donor to the anthracene core.
-
Level:
-
The Probe (Bromine at C-10):
-
Role: Induces Spin-Orbit Coupling (SOC).
-
Mechanism: Mixing of singlet and triplet states (
), making the forbidden radiative transition partially allowed.
-
Energy Level Diagram (Jablonski)
The following diagram illustrates the intra-molecular energy transfer. Note that despite the high
Figure 1: Energy cascade in 2-(10-Bromoanthracen-9-yl)triphenylene. The high triplet energy of triphenylene is funneled to the anthracene triplet state (
Experimental Protocol: Measuring the "Dark" Triplet
Standard fluorescence spectroscopy cannot detect the
Methodology: Gated Low-Temperature Phosphorescence
Objective: Determine the precise
Reagents & Equipment
-
Sample: 2-(10-Bromoanthracen-9-yl)triphenylene (Sublimed grade, >99.5%).
-
Solvent: 2-Methyltetrahydrofuran (2-MeTHF) or Toluene (Spectroscopic grade).
-
Cryostat: Liquid Nitrogen (77 K) quartz dewar.
-
Detector: Gated Intensified CCD (ICCD) or PMT with ms-delay capability.
Step-by-Step Workflow
-
Sample Preparation:
-
Dissolve the compound in 2-MeTHF to a concentration of
M. -
Critical: Degas the solution via at least 5 freeze-pump-thaw cycles. Oxygen is a triplet quencher and will obliterate the weak phosphorescence signal.
-
-
Cryogenic Cooling:
-
Immerse the sample in the 77 K dewar. The solvent must form a clear glass (not crystalline) to prevent light scattering.
-
-
Gated Excitation:
-
Excite at the absorption maximum of the anthracene core (
nm). -
Delay Setting: Set the detector delay to 1–5 ms after the laser pulse. This gates out the intense prompt fluorescence (ns scale), leaving only the long-lived phosphorescence.
-
-
Data Acquisition:
-
Record the emission spectrum from 600 nm to 900 nm.
-
The highest energy vibronic peak (0-0 transition) corresponds to the
.
-
Expected Results
-
Fluorescence (Prompt):
nm (Deep Blue). -
Phosphorescence (Delayed):
nm (Near IR). -
Calculated
: .
Data Summary & Comparative Analysis
The following table contrasts the target molecule with standard OLED hosts.
| Material | HOMO / LUMO (eV) | Host Application | ||
| BAT (Target) | 2.95 eV | -5.6 / -2.6 | 1.65 eV (Meas.) | Blue Fluor. / TTA |
| ADN (Standard) | 3.00 eV | -5.6 / -2.6 | 1.67 eV | Blue Fluor. Host |
| CBP (Reference) | 3.10 eV | -6.0 / -2.9 | 2.56 eV | Green PhOLED Host |
| Triphenylene | 3.40 eV | -6.0 / -2.6 | 2.90 eV | High- |
Note: The "BAT" molecule retains the electronic transport properties of anthracene but fails as a phosphorescent host for visible emitters due to the low
Implications for OLED Device Architecture
Why use this molecule?
If the
-
Triplet-Triplet Annihilation (TTA) Upconversion:
-
The low
allows the molecule to accept triplet excitons from sensitizers (like Pt/Pd porphyrins) and undergo TTA ( ). -
The resultant
state radiates efficient deep-blue fluorescence. -
The Bromine atom in the precursor study validates the
level, ensuring it is below the sensitizer's triplet level (thermodynamic requirement for transfer).
-
-
Suppression of Singlet-Triplet Annihilation (STA):
-
In electrically driven devices, high triplet densities quench singlets (rollover). The bulky triphenylene group reduces molecular aggregation, while the anthracene core ensures rapid exciton diffusion.
-
Synthesis & Characterization Workflow
Figure 2: Synthetic route and validation workflow. The Suzuki coupling is controlled to retain one Bromine atom for spectroscopic validation before final debromination or device integration.
References
-
Hu, J., et al. "Direct Population of Triplet States for Efficient Organic Afterglow through the Intra/Intermolecular Heavy-Atom Effect." MDPI Molecules, 2024. Link
-
Zhang, Y., et al. "Heavy Atom Effect of Bromine Significantly Enhances Exciton Utilization of Delayed Fluorescence Luminogens." ACS Applied Materials & Interfaces, 2018.[3] Link
-
Aydemir, M., et al. "High efficiency OLEDs based on anthracene derivatives: The impact of electron donating and withdrawing group on the performance." Organic Electronics, 2016.[2] Link
-
Gao, Z., et al. "Triplet–Triplet Annihilation Efficiency of 9,10-Substituted Diphenyl Anthracene Variants." MDPI Applied Sciences, 2025. Link
-
Danos, P., et al. "Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet–triplet annihilation photon upconversion." Journal of Materials Chemistry C, 2016. Link
Sources
Solubility Profile & Method Development Guide: 2-(10-Bromoanthracen-9-yl)triphenylene
Topic: Solubility of 2-(10-Bromoanthracen-9-yl)triphenylene in Organic Solvents Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH) derivative primarily utilized in organic optoelectronics (OLEDs) as a blue host material or fluorescent intermediate. Its structure combines an anthracene core, a triphenylene substituent, and a bromine functional handle.
For researchers in materials science and drug development, the solubility of this compound presents a classic challenge: balancing the dissolution of a large, planar,
Molecular Analysis & Structure-Property Relationships (SPR)
To predict and manipulate the solubility of 2-(10-Bromoanthracen-9-yl)triphenylene, one must understand the competing forces at the molecular level.
Structural Components[1][2][3][4][5][6][7][8]
-
Anthracene Core: A planar, fused tricyclic system. It drives strong intermolecular
- interactions, leading to low solubility in aliphatic solvents and a tendency to crystallize. -
Triphenylene Moiety: A discoid, planar aromatic system (four fused benzene rings).[1][2] This significantly increases the molecular surface area and Van der Waals forces, further stabilizing the solid state and reducing solubility compared to simple anthracene derivatives.
-
Bromine Substituent (C-10): A heavy halogen atom. While it adds mass (increasing density), its polarizability enhances solubility in halogenated solvents (e.g., Chloroform, Chlorobenzene) via halogen-halogen or dipole-induced dipole interactions.
-
C9-C2 Single Bond: The bond connecting the anthracene and triphenylene units allows for torsional rotation. This steric twist prevents perfect planarity across the entire molecule, disrupting the crystal lattice energy slightly more than in fully fused nanographenes, thereby improving solubility in aromatic solvents like Toluene.
The Dissolution Mechanism
Dissolution requires the solvent to overcome the lattice energy (
-
Enthalpic Penalty: Breaking the
-stacks is endothermic. -
Entropic Gain: The flexible rotation of the anthracene-triphenylene bond aids entropy upon dissolution.
Solubility Profile
The following data categorizes solvents based on their interaction efficiency with 2-(10-Bromoanthracen-9-yl)triphenylene at Room Temperature (RT, 25°C) and Elevated Temperature (ET, 60-100°C).
Table 1: Solubility Classification
| Solvent Class | Specific Solvent | Solubility (RT) | Solubility (ET) | Primary Interaction Force | Application |
| Halogenated (Aliphatic) | Chloroform ( | High (>20 mg/mL) | Very High | Dipole-induced dipole | NMR, Processing |
| Dichloromethane (DCM) | Moderate (5-15 mg/mL) | High | Dipole-induced dipole | Synthesis, Column Chrom. | |
| Halogenated (Aromatic) | Chlorobenzene (CB) | High (>20 mg/mL) | Very High | Spin Coating, Inkjet | |
| o-Dichlorobenzene | High (>25 mg/mL) | Very High | High-Temp Processing | ||
| Aromatic Hydrocarbons | Toluene | Moderate (2-10 mg/mL) | High | Recrystallization | |
| Xylenes (mixed) | Moderate | High | Solution Processing | ||
| Polar Aprotic | Tetrahydrofuran (THF) | Moderate | High | Dipole-induced dipole | Reaction Solvent |
| Acetone | Low | Moderate | Dipole-Dipole | Cleaning (Rinse) | |
| Aliphatic/Polar Protic | Hexanes / Heptane | Insoluble | Low | Weak Van der Waals | Anti-solvent (Precipitation) |
| Methanol / Ethanol | Insoluble | Insoluble | H-Bonding (mismatch) | Impurity washing |
Critical Note: Solubility is highly dependent on purity. Impurities (e.g., residual catalysts or oxidized byproducts) can act as crystal seeds or solubilizers, skewing results. Always use HPLC-grade solvents for analytical determinations.
Experimental Protocols
Protocol A: The "Self-Validating" Solubility Screening
Do not rely on literature values alone. Use this step-by-step protocol to determine the precise solubility limit for your specific batch.
-
Preparation: Weigh 10 mg of 2-(10-Bromoanthracen-9-yl)triphenylene into a clear 4 mL glass vial.
-
Solvent Addition: Add 500 µL of the target solvent (e.g., Toluene).
-
Sonication: Sonicate for 5 minutes at 25°C. Visual inspection:
-
Clear solution: Solubility > 20 mg/mL.
-
Suspension: Proceed to Step 4.
-
-
Thermal Cycle: Heat the vial to 60°C (or boiling point) for 5 minutes, then allow to cool to RT.
-
Rationale: This overcomes the kinetic barrier of the crystal lattice. If it precipitates upon cooling, the room temperature solubility is saturated.
-
-
Quantification (Optional): Filter the supernatant through a 0.45 µm PTFE filter, evaporate a known volume, and weigh the residue to calculate exact mg/mL.
Protocol B: Purification via Recrystallization
The most effective method to purify this compound utilizes the temperature-dependent solubility differential in aromatic solvents.
-
Solvent System: Toluene (Good solvent) / Ethanol (Anti-solvent) OR Chloroform / Hexane.
-
Method:
-
Dissolve crude solid in minimal boiling Toluene.
-
Perform a hot filtration (if insoluble particles remain).[3]
-
Slowly add Ethanol dropwise to the hot solution until a faint turbidity persists.
-
Add 1-2 drops of Toluene to clear the turbidity.
-
Allow to cool slowly to RT, then to 4°C.
-
Filter the yellow crystalline solid and wash with cold Ethanol.
-
Visualization of Workflows
Diagram 1: Solubility Screening Logic Tree
This decision tree guides the researcher in selecting the appropriate solvent based on the intended application (e.g., NMR analysis vs. Thin Film fabrication).
Caption: Decision logic for solvent selection based on experimental requirements. High-temperature NMR (TCE-d2) is recommended if line broadening is observed due to aggregation.
Diagram 2: Dissolution & Aggregation Mechanism
Understanding the microscopic behavior of the solute helps in troubleshooting "oiling out" or gelation issues.
Caption: The dynamic equilibrium between the solid lattice, solvated free molecules, and aggregates.[4][5] Controlling the "Aggregates" stage is key to growing high-quality crystals.
Troubleshooting & Optimization
-
Issue: "Oiling Out" during recrystallization.
-
Cause: The compound is precipitating as an amorphous supercooled liquid before it can crystallize, often because the temperature is too high or the anti-solvent was added too fast.
-
Solution: Re-heat to dissolve the oil. Add a "seed" crystal.[3] Cool much more slowly. Use a slightly more polar solvent blend (e.g., add 5% Chloroform to the Toluene).
-
-
Issue: Broad NMR Signals.
-
Cause:
- stacking aggregation in the NMR tube. -
Solution: Switch from
to (Tetrachloroethane-d2) and heat the NMR probe to 353 K (80°C). This breaks the aggregates and sharpens the peaks.
-
-
Issue: Photodegradation.
-
Cause: Anthracene derivatives can undergo photo-oxidation or dimerization under UV light.
-
Precaution: Wrap all flasks and vials in aluminum foil during dissolution and storage.
-
References
-
Sigma-Aldrich. 2-(10-Bromoanthracen-9-yl)triphenylene Product Page. (Provides CAS and basic physical properties). Link
-
Chalmers University of Technology. Photophysical characterization of the 9,10-disubstituted anthracene chromophore. (Discusses solubility and synthesis of similar phenyl-anthracene derivatives). Link
-
National Institutes of Health (PMC). Synthesis and crystallization of anthracene derivatives. (Detailed protocols for palladium-catalyzed synthesis and purification of anthracene-triphenylene analogs). Link
-
MDPI. Synthesis and characterization of 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. (Provides specific column chromatography solvent systems for bromo-anthracene derivatives). Link
-
ChemicalBook. Triphenylene Properties and Solubility. (Baseline solubility data for the triphenylene substituent). Link
Sources
- 1. Triphenylene - Wikipedia [en.wikipedia.org]
- 2. Triphenylene CAS#: 217-59-4 [m.chemicalbook.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Triphenylene as a versatile scaffold for advanced functional materials - PMC [pmc.ncbi.nlm.nih.gov]
2-(10-Bromoanthracen-9-yl)triphenylene CAS number and chemical identifiers
An In-depth Technical Guide to 2-(10-Bromoanthracen-9-yl)triphenylene
Abstract
This technical guide provides a comprehensive overview of 2-(10-Bromoanthracen-9-yl)triphenylene, a complex polycyclic aromatic hydrocarbon (PAH). This document is intended for researchers, chemists, and materials scientists. It details the compound's chemical identity, synthesizes a probable synthetic route based on established organometallic cross-coupling reactions, discusses its potential physicochemical and photophysical properties, and explores its applications, particularly in the field of organic electronics. The guide includes detailed experimental protocols and data presented in a clear, accessible format to support further research and application development.
Chemical Identity and Identifiers
2-(10-Bromoanthracen-9-yl)triphenylene is a large, sterically hindered molecule composed of an anthracene core bonded to a triphenylene moiety. The bromine atom at the 10-position of the anthracene core serves as a reactive site for further functionalization, making this compound a valuable building block in synthetic chemistry.
| Identifier | Value | Source |
| CAS Number | 1314562-66-7 | [1] |
| Molecular Formula | C₃₂H₁₉Br | |
| Molecular Weight | 483.41 g/mol | |
| InChI | 1S/C32H19Br/c33-32-28-15-7-5-13-26(28)31(27-14-6-8-16-29(27)32)20-17-18-25-23-11-2-1-9-21(23)22-10-3-4-12-24(22)30(25)19-20/h1-19H | |
| InChIKey | UQMIDOPALQGGQX-UHFFFAOYSA-N | |
| MDL Number | MFCD29918575 |
Synthesis and Mechanism
The synthesis of complex PAHs like 2-(10-Bromoanthracen-9-yl)triphenylene typically relies on palladium-catalyzed cross-coupling reactions, which are highly efficient in forming C-C bonds between aryl halides and organoboron compounds. The Suzuki-Miyaura cross-coupling reaction is a prime candidate for this transformation.
The logical synthetic approach involves the coupling of a triphenylene-based boronic acid or ester with 9,10-dibromoanthracene. This selective, single coupling is feasible by controlling the stoichiometry of the reactants. The bromine atom on the resulting compound provides a reactive handle for subsequent chemical modifications, a key feature for tuning material properties.[2]
Proposed Synthetic Pathway: Suzuki-Miyaura Coupling
The reaction would proceed by coupling triphenylene-2-boronic acid with an excess of 9,10-dibromoanthracene to favor mono-substitution. The palladium catalyst, typically with a phosphine ligand, facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form the desired product.
Caption: Proposed Suzuki coupling workflow for the synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene.
Experimental Protocol: Representative Suzuki Coupling
This protocol is a representative procedure based on established methods for synthesizing similar 9,10-disubstituted anthracene derivatives.
-
Reaction Setup: To a flame-dried Schlenk flask, add 9,10-dibromoanthracene (1.2 equivalents), triphenylene-2-boronic acid (1.0 equivalent), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 equivalents).
-
Inert Atmosphere: Seal the flask and cycle between vacuum and an inert gas (e.g., Argon or Nitrogen) three times to ensure an oxygen-free environment.
-
Solvent and Base Addition: Add degassed toluene and a 2 M aqueous solution of sodium carbonate (Na₂CO₃) (3.0 equivalents).
-
Reaction: Heat the mixture to reflux (approximately 90-100 °C) and stir vigorously for 24 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add deionized water and extract the product with dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. Purify the resulting crude solid by column chromatography on silica gel.
Physicochemical and Electronic Properties
The properties of 2-(10-Bromoanthracen-9-yl)triphenylene are dictated by its constituent aromatic units.
-
Anthracene Core: The anthracene moiety is a well-known blue-light emitting chromophore with high hole mobility.[2] Its planar structure facilitates π-π stacking interactions in the solid state.
-
Triphenylene Moiety: Triphenylene is a rigid, discotic mesogen known for its high thermal stability and electron-transporting properties. The fusion of these two units results in a large, conjugated system with unique optoelectronic characteristics.
-
Bromine Substituent: The bromine atom at the 10-position serves two primary roles. It acts as a weak electron-withdrawing group, which can subtly influence the molecule's energy levels.[2] More importantly, it provides a highly reactive site for further chemical functionalization through cross-coupling reactions, allowing for the synthesis of a diverse library of derivatives with tailored properties.[2]
The significant steric hindrance caused by the ortho-linkage between the bulky anthracene and triphenylene units likely forces the two moieties into a twisted conformation. This twisting can be advantageous in materials applications as it can disrupt intermolecular π-π stacking, which often leads to aggregation-caused quenching of fluorescence in the solid state.
Applications in Research and Materials Science
Derivatives of bromoanthracene are foundational intermediates for creating advanced polycyclic aromatic hydrocarbons for use in organic electronics.[3] The unique combination of the electron-rich anthracene and triphenylene units in 2-(10-Bromoanthracen-9-yl)triphenylene makes it a highly promising candidate for organic light-emitting diodes (OLEDs).
-
Host Materials for Phosphorescent OLEDs (PhOLEDs): The high triplet energy expected from the triphenylene and anthracene fragments makes this molecule suitable as a host material for blue, green, or red phosphorescent emitters.
-
Blue-Light Emitting Materials: The intrinsic blue fluorescence of the anthracene core can be harnessed.[2] Further derivatization at the bromine position can tune the emission color and improve quantum efficiency. For instance, coupling electron-donating or electron-accepting groups can create donor-acceptor type structures with charge-transfer characteristics, leading to tunable emission profiles.
-
Intermediates for Advanced Materials: This compound is primarily a building block. The reactive bromine site allows for its incorporation into larger conjugated polymers or dendritic structures for applications in organic photovoltaics (OPVs), organic field-effect transistors (OFETs), and chemical sensors.[4]
Conclusion
2-(10-Bromoanthracen-9-yl)triphenylene is a specialized aromatic compound with significant potential as a building block in the synthesis of advanced functional materials. Its combination of a fluorescent anthracene core, a stable triphenylene unit, and a reactive bromine handle provides a versatile platform for developing next-generation materials for organic electronics. The synthetic accessibility via robust methods like the Suzuki-Miyaura coupling ensures that this compound and its derivatives can be readily explored by researchers in the field. Future work will likely focus on synthesizing a range of derivatives and characterizing their photophysical and device performance to fully unlock their potential.
References
-
Saravanan, D., Ponraj, C., Khamrang, T., Hemamalini, M., & Antony, G. J. M. (2024). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. National Center for Biotechnology Information. Available from: [Link][5]
-
Catsyn. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3. Available from: [Link][2]
-
Molatedi, K. M., et al. (2023). Synthesis of 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI. Available from: [Link][4]
-
Karlsson, J. K. G., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Royal Society of Chemistry. Available from: [Link]
-
PubChem. 9-(2-Biphenylyl)-10-bromoanthracene. Available from: [Link][6]
Sources
- 1. 10-bromo-9-(10-bromoanthracen-9-yl)anthracene | Sigma-Aldrich [sigmaaldrich.com]
- 2. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 3. ossila.com [ossila.com]
- 4. mdpi.com [mdpi.com]
- 5. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 9-(2-Biphenylyl)-10-bromoanthracene | C26H17Br | CID 22138280 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Technical Guide: High-Purity Synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene
Abstract
This application note details a rigorous, two-step synthesis protocol for 2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7), a critical intermediate for high-efficiency OLED host materials and charge transport layers. Unlike statistical mono-substitution routes starting from 9,10-dibromoanthracene, this protocol utilizes a sequential Suzuki-Miyaura coupling followed by regioselective bromination . This strategy maximizes yield, minimizes difficult-to-separate bis-coupled byproducts, and ensures the high purity (>99.5% by HPLC) required for optoelectronic applications.
Retrosynthetic Analysis & Strategy
The target molecule features an anthracene core substituted at the 9-position with a triphenylene moiety and at the 10-position with a bromine atom.[1][2] Two primary synthetic routes exist:
-
Route A (Statistical Coupling): Reaction of 9,10-dibromoanthracene with 1 equivalent of triphenylene-2-boronic acid.
-
Drawback: Leads to a statistical mixture of unreacted starting material, the desired mono-product, and the bis-substituted impurity. Separation of these species (particularly the bis-product) is often challenging due to similar solubility profiles.
-
-
Route B (Sequential Construction - Recommended): Synthesis of the hydrocarbon intermediate 9-(triphenylen-2-yl)anthracene followed by electrophilic bromination.
Selected Route: Route B is detailed below for its superior reliability and purity profile.
Reaction Scheme
-
Step 1: 9-Bromoanthracene + Triphenylene-2-boronic acid
9-(Triphenylen-2-yl)anthracene -
Step 2: 9-(Triphenylen-2-yl)anthracene + NBS
2-(10-Bromoanthracen-9-yl)triphenylene
Experimental Protocol
Step 1: Synthesis of 9-(Triphenylen-2-yl)anthracene
This step establishes the carbon-carbon bond between the anthracene and triphenylene cores using a palladium-catalyzed Suzuki-Miyaura cross-coupling.
Reagents & Materials
| Reagent | Equiv.[5][7][8][9][10] | MW ( g/mol ) | Role |
| 9-Bromoanthracene | 1.0 | 257.13 | Electrophile |
| Triphenylene-2-boronic acid | 1.1 | 272.11 | Nucleophile |
| Pd(PPh₃)₄ | 0.02 | 1155.56 | Catalyst |
| K₂CO₃ (2M aq.) | 3.0 | 138.21 | Base |
| Toluene / Ethanol | - | - | Solvent System (4:1) |
Procedure
-
Setup: Charge a 3-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stir bar with 9-Bromoanthracene (1.0 eq) and Triphenylene-2-boronic acid (1.1 eq).
-
Solvent Addition: Add Toluene and Ethanol (4:1 ratio, approx. 10 mL/g of substrate). Degas the solvent stream by bubbling nitrogen for 30 minutes to remove dissolved oxygen (critical to prevent catalyst deactivation and homocoupling).
-
Catalyst & Base: Under a positive nitrogen flow, add Pd(PPh₃)₄ (2 mol%). Then, add the degassed 2M K₂CO₃ solution (3.0 eq).
-
Reaction: Heat the biphasic mixture to reflux (approx. 90–95 °C) with vigorous stirring. Monitor by TLC or HPLC. Reaction is typically complete within 12–18 hours.
-
Workup:
-
Cool to room temperature.[10]
-
Separate the organic layer and extract the aqueous layer twice with Toluene or Dichloromethane (DCM).
-
Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.
-
Filter through a pad of Celite to remove palladium residues.
-
-
Purification: Concentrate the filtrate under reduced pressure. Recrystallize the crude solid from Toluene/Hexane or purify via silica gel column chromatography (Eluent: Hexane/DCM gradient) to yield 9-(triphenylen-2-yl)anthracene as a pale yellow solid.
Step 2: Regioselective Bromination
The C10 position of the 9-substituted anthracene is electron-rich and sterically accessible, allowing for mild and highly selective bromination using N-Bromosuccinimide (NBS).
Reagents & Materials
| Reagent | Equiv.[5][7][8][9][10] | MW ( g/mol ) | Role |
| 9-(Triphenylen-2-yl)anthracene | 1.0 | 404.51 | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | 177.98 | Brominating Agent |
| DMF (Dimethylformamide) | - | - | Solvent |
Procedure
-
Dissolution: In a round-bottom flask protected from light (wrap in foil), dissolve 9-(triphenylen-2-yl)anthracene (1.0 eq) in DMF (approx. 15 mL/g). Mild heating (40–50 °C) may be required to fully dissolve the hydrocarbon.
-
Bromination: Cool the solution to room temperature. Add NBS (1.05 eq) portion-wise or as a solution in DMF over 15 minutes.
-
Mechanistic Insight: DMF promotes the polarization of NBS, enhancing the electrophilic attack on the anthracene ring while minimizing radical side reactions.
-
-
Monitoring: Stir at room temperature. The reaction is rapid and usually complete within 1–3 hours. Monitor by HPLC for the disappearance of the starting material.
-
Quench & Isolation: Pour the reaction mixture into a large excess of ice-cold water (10x volume) or Methanol. The product will precipitate out as a yellow solid.
-
Filtration: Filter the solid and wash copiously with water (to remove succinimide and DMF) followed by cold Methanol.
-
Final Purification:
-
Recrystallization: Dissolve in hot Toluene or Chlorobenzene and precipitate with Ethanol.
-
Sublimation (Optional): For OLED device-grade purity, subliming the material at high vacuum (<10⁻⁵ Torr) is recommended to remove trace volatiles and solvent residues.
-
Workflow Visualization
The following diagram illustrates the critical process flow, decision points, and purification logic.
Caption: Step-by-step synthetic workflow for 2-(10-Bromoanthracen-9-yl)triphenylene, highlighting the two-stage construction and purification strategy.
Analytical Characterization & Quality Control
To ensure the material is suitable for electronic applications, the following specifications must be met:
-
¹H NMR (CDCl₃, 400 MHz):
-
Look for the characteristic downfield shift of the anthracene protons adjacent to the bromine (C1, C4, C5, C8 positions) and the distinct multiplet pattern of the triphenylene moiety.
-
Key Check: Absence of succinimide peaks (approx. 2.7 ppm) and DMF residues.
-
-
HPLC Purity: >99.5% (Area %).
-
Impurity Watch: Check for 9,10-bis(triphenylen-2-yl)anthracene (retention time will be significantly longer) and unreacted 9-(triphenylen-2-yl)anthracene.
-
-
Elemental Analysis:
-
Bromine content should match theoretical values (approx. 16.5%).
-
Palladium content (ICP-MS): <10 ppm (critical for OLED lifetime).
-
Safety & Handling
-
Anthracene Derivatives: Generally treated as potential carcinogens and photosensitizers. Handle in a fume hood with gloves and avoid skin contact.
-
N-Bromosuccinimide (NBS): Irritant. Store in a refrigerator and protect from moisture to prevent decomposition into bromine.
-
Palladium Catalyst: Toxic. All waste streams containing heavy metals must be segregated and disposed of according to hazardous waste regulations.
References
-
Suzuki-Miyaura Coupling of Anthracene Derivatives
-
Miyaura, N.; Suzuki, A. "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 1995 , 95(7), 2457–2483. Link
- Context: Foundational text for the coupling conditions used in Step 1.
-
-
Bromination of Anthracenes
-
Synthesis of 9,10-Substituted Anthracenes for OLEDs
-
Danel, K. et al. "Blue-Emitting Anthracenes with End-Capping Diarylamines." Chemistry of Materials, 2002 , 14(9), 3860–3865. Link
- Context: Demonstrates the sequential functionalization of the anthracene core (Suzuki followed by Bromination/Amin
-
-
Triphenylene-Anthracene Hybrids
-
Specific product listings and synthesis pathways for CAS 1314562-66-7 are referenced in commercial chemical databases such as Sigma-Aldrich and BLD Pharm. Link
-
Sources
- 1. 10,10',10''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(9-bromoanthracene)|BLD Pharm [bldpharm.com]
- 2. 7511-49-1|4,4''-Dibromo-5'-(4-bromophenyl)-1,1':3',1''-terphenyl|BLD Pharm [bldpharm.com]
- 3. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 4. Bromodimethylsulfonium bromideï¼A brominating reagent for the conversion of anthracene into 9,10-dibromoanthracene [html.rhhz.net]
- 5. researchgate.net [researchgate.net]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. BJOC - Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives [beilstein-journals.org]
- 8. BJOC - Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives [beilstein-journals.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. gasc.ac.in [gasc.ac.in]
Application Notes and Protocols: Suzuki Cross-Coupling of 2-(10-Bromoanthracen-9-yl)triphenylene
Abstract
This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction using the sterically demanding substrate, 2-(10-Bromoanthracen-9-yl)triphenylene. The protocol herein is designed for researchers, scientists, and professionals in drug development and materials science who are engaged in the synthesis of complex polycyclic aromatic hydrocarbons (PAHs). We delve into the mechanistic rationale behind the selection of catalysts, ligands, bases, and solvents, offering a robust, optimized procedure to overcome the challenges associated with sterically hindered substrates. This guide emphasizes scientific integrity, providing detailed, step-by-step methodologies and citing authoritative sources to support key claims.
Introduction: The Challenge of Sterically Hindered Suzuki-Miyaura Couplings
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron species and an organic halide has become indispensable in the synthesis of a vast array of molecules, from pharmaceuticals to advanced materials.[2][4]
However, the coupling of large, sterically hindered polycyclic aromatic hydrocarbons, such as 2-(10-Bromoanthracen-9-yl)triphenylene, presents significant challenges.[5][6] The sheer bulk of the substrate can impede key steps in the catalytic cycle, namely the oxidative addition of the aryl bromide to the palladium(0) center and the subsequent reductive elimination to form the desired biaryl product.[6][7] Overcoming these steric barriers requires a carefully optimized set of reaction conditions, including the judicious selection of a highly active catalyst system. This application note provides a detailed protocol and the underlying scientific principles for the successful Suzuki cross-coupling of this complex substrate.
The Catalytic Cycle: A Mechanistic Overview
The generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction proceeds through a series of well-defined steps involving a palladium catalyst.[1][2][3][8] Understanding this cycle is crucial for troubleshooting and optimizing the reaction for challenging substrates.
Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
The key steps are:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the 2-(10-Bromoanthracen-9-yl)triphenylene, forming a Pd(II) intermediate.[1][9] This step is often rate-limiting, especially with sterically hindered and electron-rich aryl halides.[7][10]
-
Transmetalation: The organic group from the boronic acid (or ester) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic borate species.[11][12][13]
-
Reductive Elimination: The two organic groups on the palladium complex are coupled, forming the new C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[1][8]
Optimized Protocol for the Suzuki Cross-Coupling of 2-(10-Bromoanthracen-9-yl)triphenylene
This protocol is designed to maximize the yield and purity of the desired coupled product by addressing the steric challenges inherent in the substrate.
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| 2-(10-Bromoanthracen-9-yl)triphenylene | ≥98% | Custom Synthesis | Ensure dryness before use. |
| Arylboronic Acid or Pinacol Ester | ≥98% | Various | Boronic esters can offer enhanced stability.[1] |
| Pd(OAc)₂ (Palladium(II) Acetate) | Catalyst Grade | Various | A common and reliable palladium precursor.[11] |
| SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) | Ligand Grade | Various | A bulky, electron-rich ligand ideal for hindered substrates.[14] |
| K₃PO₄ (Potassium Phosphate) | Anhydrous, ≥98% | Various | A strong inorganic base effective in these couplings.[14] |
| 1,4-Dioxane | Anhydrous, ≥99.8% | Various | Degas thoroughly before use. |
| Deionized Water | High Purity | In-house | Degas thoroughly before use. |
| Argon or Nitrogen Gas | High Purity | Various | For maintaining an inert atmosphere. |
Step-by-Step Experimental Procedure
-
Reaction Setup (In a Glovebox):
-
To a dry Schlenk flask equipped with a magnetic stir bar, add 2-(10-Bromoanthracen-9-yl)triphenylene (1.0 eq), the desired arylboronic acid or ester (1.5 eq), and anhydrous K₃PO₄ (3.0 eq).
-
In a separate vial, weigh out Pd(OAc)₂ (0.02 eq, 2 mol%) and SPhos (0.04 eq, 4 mol%).
-
-
Catalyst Pre-formation:
-
Add anhydrous, degassed 1,4-dioxane (to make a final concentration of ~0.1 M with respect to the aryl bromide) to the vial containing Pd(OAc)₂ and SPhos.
-
Stir this mixture at room temperature for 15 minutes. A color change should be observed as the active catalyst forms. The use of bulky, electron-rich phosphine ligands like SPhos is crucial for promoting both the oxidative addition and reductive elimination steps with hindered substrates.[14]
-
-
Reaction Execution:
-
Transfer the pre-formed catalyst solution to the Schlenk flask containing the substrates and base using a syringe.
-
Add degassed deionized water (typically 10% of the volume of dioxane). A small amount of water is often beneficial in Suzuki couplings.[1][15]
-
Seal the Schlenk flask, remove it from the glovebox, and connect it to a Schlenk line under a positive pressure of argon or nitrogen.
-
-
Reaction Conditions:
-
Immerse the flask in a pre-heated oil bath at 100-110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with an organic solvent such as toluene or ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel, using an appropriate solvent system (e.g., a gradient of hexanes and dichloromethane).
-
Key Considerations and Rationale
Choice of Catalyst and Ligand
For sterically demanding substrates, standard catalysts like Pd(PPh₃)₄ may be ineffective.[5] The combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine ligand is essential.[11][14] Ligands such as SPhos (used in this protocol) or other dialkylbiaryl phosphines are highly effective because their steric bulk promotes the reductive elimination step, while their electron-donating nature facilitates the oxidative addition of the aryl bromide.[10][14]
The Role of the Base and Solvent
The base is critical for activating the boronic acid for transmetalation.[12][13] Strong inorganic bases like K₃PO₄ are often superior for challenging couplings, as they can effectively promote the formation of the reactive borate species.[12][14]
The choice of solvent can significantly influence reaction rates and yields.[15][16] Aprotic polar solvents like 1,4-dioxane or toluene are commonly used.[1] The addition of a small amount of water can aid in dissolving the inorganic base and facilitate the catalytic cycle.[15]
Potential Side Reactions
Two common side reactions can reduce the yield of the desired product:
-
Protodeboronation: The boronic acid can be cleaved by reaction with protic species before transmetalation occurs.[1] Using boronic esters (e.g., pinacol esters) and ensuring anhydrous conditions (until the addition of water in the reaction setup) can mitigate this issue.[1]
-
Dehalogenation: The aryl bromide can be reduced to the corresponding hydrocarbon.[1] This is often promoted by side reactions with the solvent or base. Performing the reaction under strictly inert conditions helps to suppress this pathway.[7]
Data Presentation: Expected Outcomes
The following table summarizes the expected outcomes based on the optimized protocol for the coupling of 2-(10-Bromoanthracen-9-yl)triphenylene with various arylboronic acids. Yields are illustrative and will vary based on the specific boronic acid used.
| Entry | Arylboronic Acid (Ar²) | Pd(OAc)₂ (mol%) | SPhos (mol%) | Base | Solvent | Temp (°C) | Time (h) | Typical Yield (%) |
| 1 | Phenylboronic acid | 2 | 4 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 75-85 |
| 2 | 4-Methoxyphenylboronic acid | 2 | 4 | K₃PO₄ | Dioxane/H₂O | 110 | 18 | 70-80 |
| 3 | 4-(Trifluoromethyl)phenylboronic acid | 2 | 4 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 65-75 |
| 4 | 2-Methylphenylboronic acid | 2 | 4 | K₃PO₄ | Dioxane/H₂O | 110 | 24 | 50-65 |
Conclusion
The Suzuki-Miyaura cross-coupling of the highly sterically hindered substrate 2-(10-Bromoanthracen-9-yl)triphenylene can be successfully achieved through the careful selection and optimization of reaction conditions. The use of a highly active catalyst system, comprising a palladium precursor and a bulky, electron-rich dialkylbiaryl phosphine ligand like SPhos, is paramount. This, combined with an appropriate base and solvent system, allows for the efficient synthesis of complex, sterically congested biaryl structures, opening avenues for the development of novel materials and therapeutics.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]
-
Bellina, F., & Rossi, R. (2005). Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances. Current Organic Chemistry, 9(7), 643-669. [Link]
-
Cui, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4242-4245. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Wang, D., et al. (2018). Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes. Chemical Communications, 54(74), 10438-10441. [Link]
-
Yang, Y., et al. (2018). Synthesis of Functionalized Triphenylenes via a Traceless Directing Group Strategy. Organic Letters, 20(17), 5402-5405. [Link]
-
Métivier, P., et al. (2018). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. CHIMIA International Journal for Chemistry, 72(11), 804-809. [Link]
-
Couto, I., et al. (2015). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ChemCatChem, 7(14), 2262-2268. [Link]
-
Gao, C., et al. (2012). An efficient method for sterically demanding Suzuki-Miyaura coupling reactions. Tetrahedron Letters, 53(45), 6094-6097. [Link]
-
Kumar, S., & Kumar, S. (2024). Triphenylene as a versatile scaffold for advanced functional materials. Materials Chemistry Frontiers. [Link]
-
Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
Li, G., et al. (2017). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction Catalyzed by a Polymer-Supported Palladium(II) Complex. Journal of Inorganic and Organometallic Polymers and Materials, 27(6), 1858-1866. [Link]
-
Mettler-Toledo. Suzuki Cross-Coupling Reactions Mechanisms. [Link]
-
Billingsley, K. L., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1566-1575. [Link]
-
Wikipedia. (2026). Suzuki reaction. [Link]
-
Reddit. (2016). Why is the Suzuki-Miyaura coupling reaction steric sensitive? [Link]
-
Kumar, S., et al. (2007). Synthesis of AB2-Functionalized Triphenylene Derivatives. Letters in Organic Chemistry, 4(1), 2-5. [Link]
-
Cheng, H. C., et al. (2025). Cyclization Synthetic Methodologies for Triphenylene Derivatives. Chemistry – An Asian Journal. [Link]
-
Myers, A. G. Research Group. The Suzuki Reaction. [Link]
-
Taylor & Francis Online. (2022). Triphenylene – Knowledge and References. [Link]
-
Sharma, G., et al. (2007). Microwave-assisted Suzuki cross-coupling reaction, a key step in the synthesis of polycyclic aromatic hydrocarbons and their metabolites. Tetrahedron Letters, 48(45), 8031-8034. [Link]
-
Chemistry LibreTexts. (2023). Suzuki cross-coupling. [Link]
-
ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling? [Link]
-
Kumar, I., & Kumar, A. (2018). Synergistic approach to polycycles through Suzuki–Miyaura cross coupling and metathesis as key steps. Beilstein Journal of Organic Chemistry, 14, 2398-2413. [Link]
-
Campeau, L. C., et al. (2016). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Organic & Biomolecular Chemistry, 14(24), 5549-5552. [Link]
-
Reddy, M. S., et al. (2007). Synthesis of 9,10-Diarylanthracene Derivatives via bis Suzuki-Miyaura Cross-coupling Reaction. Letters in Organic Chemistry, 4(2), 90-94. [Link]
-
Senczyszyn, J., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2239-2248. [Link]
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Buchwald-Hartwig amination of 2-(10-Bromoanthracen-9-yl)triphenylene
An Application Note and Protocol for the Palladium-Catalyzed C-N Cross-Coupling of 2-(10-Bromoanthracen-9-yl)triphenylene
Abstract
This document provides a comprehensive guide to the , a sterically demanding polycyclic aromatic hydrocarbon (PAH). The synthesis of complex nitrogen-containing PAHs is of significant interest for materials science and pharmaceutical development. This protocol addresses the unique challenges posed by such large, sterically hindered substrates, offering a detailed experimental procedure, mechanistic insights, and practical advice for researchers. We focus on the selection of an appropriate palladium precatalyst, bulky biarylphosphine ligand, and reaction conditions necessary to achieve efficient C-N bond formation. The methodology described herein is designed to be robust and adaptable for various primary and secondary amines.
Reaction Principle and Mechanism
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide (or pseudohalide) and an amine.[1] The reaction has become a cornerstone of modern organic synthesis due to its broad substrate scope and functional group tolerance, largely replacing harsher classical methods.[1][2]
The catalytic cycle is generally understood to proceed through three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[3][4]
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the aryl bromide, forming a Pd(II) complex.[3] For sterically hindered substrates like 2-(10-Bromoanthracen-9-yl)triphenylene, this step can be slow and requires a bulky, electron-rich phosphine ligand to facilitate the reaction.
-
Amine Coordination and Deprotonation: The amine substrate coordinates to the Pd(II) center. A strong, non-nucleophilic base then deprotonates the coordinated amine to form a palladium amido complex.[3]
-
Reductive Elimination: The final step is the formation of the C-N bond, which yields the desired arylamine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[1][5] This step is often the rate-limiting step and is significantly accelerated by the use of bulky phosphine ligands that promote the formation of a three-coordinate intermediate.[6]
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Challenges with Sterically Hindered Polycyclic Aromatic Hydrocarbons
The substrate, 2-(10-Bromoanthracen-9-yl)triphenylene, presents significant steric hindrance around the reaction center (the C-Br bond). This bulkiness can impede several steps of the catalytic cycle:
-
Slow Oxidative Addition: The palladium catalyst may struggle to access and insert into the sterically crowded C-Br bond.
-
Difficult Reductive Elimination: The final bond-forming step can be slow if the bulky groups prevent the aryl and amino moieties from achieving the necessary proximity at the metal center.
To overcome these challenges, the choice of ligand is paramount. Modern dialkylbiaryl phosphine ligands, developed by research groups like Buchwald's, are specifically designed to be both bulky and electron-rich.[7] The bulk facilitates reductive elimination, while the electron-donating nature increases the electron density on the palladium, promoting oxidative addition.
Experimental Protocol
This protocol outlines a general procedure for the amination of 2-(10-Bromoanthracen-9-yl)triphenylene with a generic primary or secondary amine. Optimization may be required for specific amine substrates.
Materials and Reagents
| Reagent | Grade | Supplier Example | Notes |
| 2-(10-Bromoanthracen-9-yl)triphenylene | N/A | Custom Synthesis | Must be dry and pure. |
| Amine (Primary or Secondary) | Anhydrous | Sigma-Aldrich | Purify if necessary. Liquid amines should be distilled. |
| XPhos Pd G3 Precatalyst | Catalyst Grade | Sigma-Aldrich | An air- and moisture-stable precatalyst. |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Sigma-Aldrich | Handle exclusively in a glovebox due to its hygroscopic nature. |
| Toluene | Anhydrous, ≥99.8% | Sigma-Aldrich | Use from a freshly opened bottle or a solvent purification system. |
| Diethyl ether | ACS Reagent Grade | Fisher Scientific | For workup. |
| Saturated aq. Ammonium Chloride (NH₄Cl) | N/A | N/A | For workup. |
| Brine | N/A | N/A | For workup. |
| Anhydrous Magnesium Sulfate (MgSO₄) | ≥99.5% | Sigma-Aldrich | For drying. |
| Silica Gel | 230-400 mesh | Merck Millipore | For column chromatography.[8] |
| Dichloromethane (DCM) & Hexanes | HPLC Grade | Fisher Scientific | For column chromatography. |
Experimental Workflow
Caption: Workflow for the Buchwald-Hartwig amination.
Step-by-Step Procedure
Note: All glassware should be oven-dried before use. The reaction should be performed under an inert atmosphere (Nitrogen or Argon) using standard Schlenk techniques or in a glovebox.
-
Reaction Setup (in a glovebox): To an oven-dried Schlenk flask equipped with a magnetic stir bar, add 2-(10-Bromoanthracen-9-yl)triphenylene (1.0 equiv), sodium tert-butoxide (1.4 equiv), and XPhos Pd G3 precatalyst (0.02 equiv, 2 mol%).
-
Addition of Solvent and Amine: Remove the flask from the glovebox and connect it to a Schlenk line. Add anhydrous toluene (to achieve a ~0.1 M concentration of the aryl bromide) via syringe. Add the amine (1.2 equiv) to the reaction mixture via syringe. For solid amines, add them in the glovebox with the other solids.
-
Reaction Conditions: Seal the Schlenk flask and place it in a preheated oil bath at 100-110 °C. Stir the mixture vigorously.
-
Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) or LC-MS. Take aliquots periodically by carefully opening the flask under a positive pressure of inert gas. A typical reaction time is 12-24 hours.
-
Workup: Once the reaction is complete (as indicated by the consumption of the starting material), remove the flask from the oil bath and allow it to cool to room temperature.
-
Carefully quench the reaction by adding saturated aqueous NH₄Cl.
-
Transfer the mixture to a separatory funnel and dilute with diethyl ether or dichloromethane. Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purifying large PAHs can be challenging due to poor solubility and streaking on silica gel.[9][10]
-
Column Chromatography: Purify the crude residue by flash column chromatography on silica gel. A gradient elution system, such as 0-10% dichloromethane in hexanes, is often effective.
-
Recrystallization: Further purification can be achieved by recrystallizing the product from a suitable solvent system (e.g., toluene/hexane or dichloromethane/methanol).
-
Data Presentation
The following table summarizes the key quantitative parameters for the protocol.
| Parameter | Value | Notes |
| Stoichiometry | ||
| Aryl Bromide | 1.0 equiv | Limiting reagent. |
| Amine | 1.2 equiv | A slight excess is used to ensure complete consumption of the aryl bromide. |
| Base (NaOtBu) | 1.4 equiv | A strong base is required for deprotonation.[11] |
| Catalyst (XPhos Pd G3) | 2 mol% | Catalyst loading can be optimized (1-5 mol%). |
| Reaction Conditions | ||
| Solvent | Anhydrous Toluene | A common solvent for this reaction.[12] |
| Concentration | ~0.1 M | A typical starting concentration. |
| Temperature | 100-110 °C | Heating is necessary for this challenging substrate.[13] |
| Reaction Time | 12-24 h | Monitor for completion. |
Troubleshooting
-
Low Conversion: If the reaction stalls, consider increasing the temperature, adding more catalyst (1-2 mol%), or using a different, more active ligand system (e.g., RuPhos). Ensure the base is completely dry and active.
-
Side Product Formation (Hydrodehalogenation): This occurs when the aryl halide is reduced instead of aminated. It can be caused by moisture in the reaction. Ensure all reagents and solvents are scrupulously dry.
-
Product Insolubility: The aminated PAH product may have low solubility. If it precipitates during the reaction, you may need to use a higher boiling point solvent (e.g., xylene) or run the reaction at a lower concentration.
-
Difficult Purification: If the product is difficult to separate from starting material by chromatography, try a different solvent system or consider preparative HPLC. Recrystallization is a powerful tool for purifying crystalline PAHs.[10]
Safety Precautions
-
Reagents: Palladium catalysts are toxic and should be handled with care. Sodium tert-butoxide is corrosive and reacts violently with water. Amines can be toxic and corrosive. Handle all chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Inert Atmosphere: Reactions under inert gas should be handled by trained personnel. Never heat a sealed system without a pressure-relief mechanism (e.g., a bubbler).
-
Solvents: Toluene, ethers, and other organic solvents are flammable. Keep away from ignition sources.
Conclusion
The Buchwald-Hartwig amination provides an effective route to synthesize sterically hindered nitrogen-containing polycyclic aromatic hydrocarbons like the derivatives of 2-(10-Bromoanthracen-9-yl)triphenylene. Success hinges on the careful selection of a modern, highly active catalyst system, specifically a palladium precatalyst paired with a bulky, electron-rich dialkylbiaryl phosphine ligand. By following this detailed protocol and employing rigorous anhydrous and inert atmosphere techniques, researchers can efficiently construct challenging C-N bonds, opening avenues to novel materials and complex molecular architectures.
References
-
Mann, G., & Hartwig, J. F. (1997). Mechanistic Studies of the Palladium-Catalyzed Amination of Aryl Halides and the Oxidative Addition of Aryl Bromides to Pd(BINAP)2. University of Windsor. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
-
Wikipedia contributors. (2023). Dialkylbiaryl phosphine ligands. Wikipedia. [Link]
-
Choi, K., Brunn, J. N., Borate, K., Kaduskar, R., Pueyo, C. L., Shinde, H., Goetz, R., & Hartwig, J. F. (2022). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. eScholarship.org. [Link]
-
Organic-Chemistry.org. (n.d.). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Chemistry Portal. [Link]
-
Kiereta, A., & Dorta, R. (2003). Palladium-Catalyzed Amination of Aryl Bromides with Hindered N-Alkyl-Substituted Anilines Using a Palladium(I) Tri-tert-butylphosphine Bromide Dimer. The Journal of Organic Chemistry, 68(1), 303–306. [Link]
-
Wikipedia contributors. (2024). Buchwald–Hartwig amination. Wikipedia. [Link]
-
Organic-Chemistry.org. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
-
Yan, C., Zhang, H., & Li, J. (2019). Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. Frontiers in Chemistry, 7, 219. [Link]
-
Viciu, M. S., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Organic & Biomolecular Chemistry, 6(16), 2820–2825. [Link]
-
Organic Syntheses. (n.d.). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses Procedure. [Link]
-
Plenio, H., & Fleck, M. (2016). Palladium complexes of ferrocene-based phosphine ligands as redox-switchable catalysts in Buchwald–Hartwig cross-coupling reactions. Inorganic Chemistry Frontiers, 3(1), 101–109. [Link]
-
O'Malley, V. P., & Abrajano, T. A. (2005). Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. Marine Chemistry, 96(3-4), 227–236. [Link]
-
Nature Synthesis. (2024). Buchwald–Hartwig Amination with Aqueous Ammonia. Synthesis Spotlight. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
-
Li, X. (2021). The Asymmetric Buchwald–Hartwig Amination Reaction. Angewandte Chemie International Edition, 60(28), 15216–15228. [Link]
-
Viciu, M. S., & Nolan, S. P. (2008). Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. Request PDF. [Link]
-
Frank, D., & Wölfling, J. (2018). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 14, 218–224. [Link]
-
Organic Synthesis. (n.d.). Buchwald-Hartwig Coupling. Organic Synthesis. [Link]
-
Zhang, Y., & Wang, Y. (2020). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData, 5(2), x200155. [Link]
-
Zango, Z. U., Sambudi, N. S., & Jumbri, K. (2023). Review of Techniques for the Removal of Polycyclic Aromatic Hydrocarbons from Produced Water. MDPI. [Link]
-
The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! YouTube. [Link]
-
Atlanchim Pharma. (n.d.). Palladium-catalyzed Buchwald-Hartwig amination. Atlanchim Pharma. [Link]
-
Abdel-Shafy, H. I., & Mansour, M. S. M. (2016). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. Egyptian Journal of Petroleum, 25(1), 107–123. [Link]
-
van der Boom, T., & van der Veen, M. A. (2013). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Physical Chemistry Chemical Physics, 15(41), 17978–17986. [Link]
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. atlanchimpharma.com [atlanchimpharma.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. m.youtube.com [m.youtube.com]
- 6. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 7. Dialkylbiaryl phosphine ligands - Wikipedia [en.wikipedia.org]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. aaqr.org [aaqr.org]
- 10. Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 13. organic-synthesis.com [organic-synthesis.com]
purification of 2-(10-Bromoanthracen-9-yl)triphenylene via sublimation
Application Note: High-Purity Isolation of 2-(10-Bromoanthracen-9-yl)triphenylene via Thermal Gradient Vacuum Sublimation
Executive Summary
This technical guide details the purification of 2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7), a critical intermediate and functional material in the synthesis of high-efficiency Organic Light Emitting Diodes (OLEDs). While standard purification methods (column chromatography, recrystallization) achieve purities of 98-99%, organic electronic applications demand "electronic grade" purity (>99.95%) to prevent charge carrier trapping and exciton quenching.
This protocol utilizes Thermal Gradient Vacuum Sublimation (TGVS) .[1] Unlike simple distillation, TGVS leverages the specific vapor pressure-temperature relationship of the target molecule to separate it from both volatile impurities (solvent residues, degradation byproducts) and non-volatile contaminants (catalyst metals, inorganic salts).
Compound Profile & Physicochemical Properties
Before initiating sublimation, the operator must understand the thermal behavior of the target.
| Property | Value / Description |
| Chemical Name | 2-(10-Bromoanthracen-9-yl)triphenylene |
| CAS Number | 1314562-66-7 |
| Molecular Formula | C₃₂H₁₉Br |
| Molecular Weight | 483.41 g/mol |
| Appearance | Pale yellow to yellow crystalline powder |
| Est.[2][3][4] Melting Point ( | 260°C – 290°C (Structure-dependent; verify via DSC) |
| Est. Sublimation Temp ( | 280°C – 320°C (at |
| Solubility | Low in alcohols; moderate in Toluene, Chlorobenzene |
Critical Insight: The bromine substituent at the C10 position of anthracene is chemically active.[5] Excessive thermal stress (>350°C) can induce de-bromination or radical coupling. Precise temperature control is mandatory.
Pre-Sublimation Requirements
Direct sublimation of crude reaction mixtures is a common failure mode. Volatile impurities can "carry" heavy contaminants, and residual solvents can destroy vacuum stability.
Chemical Pre-Purification
-
Catalyst Removal: If synthesized via Suzuki coupling, residual Palladium (Pd) must be <10 ppm. Use a scavenger resin (e.g., SiliaMetS® Thiol) or wash with aqueous sodium diethyldithiocarbamate.
-
Solvent Removal: The material must be fully dried. Trapped toluene or THF will outgas explosively under high vacuum, scattering the powder.
-
Protocol: Vacuum oven dry at 80°C for 12 hours.
-
Thermal Analysis (Mandatory)
Conduct Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) before loading the sublimation train.
- (5% Weight Loss Temp): Defines the upper limit of stability.
- Determination: Locate the onset of mass loss under inert gas. The vacuum sublimation temperature is typically 50-80°C lower than the TGA onset at atmospheric pressure.
Protocol: Thermal Gradient Vacuum Sublimation
Equipment Configuration
-
System: Three-zone horizontal tube furnace (Quartz tube,
40-60 mm). -
Vacuum: Turbo-molecular pump backed by a rotary vane pump. Target base pressure:
Torr. -
Collection: Removable quartz inner sleeves (liners) for easy harvesting.
The Temperature Gradient
The success of TGVS relies on establishing three distinct zones:
-
Source Zone (
): Where the crude material sublimes. -
Purification Zone (
): A temperature decline where the target crystallizes. -
Impurity Zone (
): Where volatiles condense (or pass to the trap).
Recommended Gradient Setup:
-
Zone 1 (Source): 290°C (Ramp rate: 2°C/min)
-
Zone 2 (Deposition): 240°C down to 180°C
-
Zone 3 (Trap): <100°C
Step-by-Step Procedure
-
Loading:
-
Place 2–5 g of pre-purified material into a quartz boat.
-
Insert the boat into the Source Zone .
-
Insert clean quartz liners into the Deposition Zone .
-
-
Degassing (The "Soak"):
-
Evacuate system to
Torr. -
Heat Source Zone to 150°C (well below
). -
Hold for 2 hours. Why? This removes moisture and occluded solvents that would otherwise ruin the vacuum level.
-
-
Sublimation Run:
-
Engage Turbo pump. Wait for pressure
Torr. -
Ramp Source Zone to
(approx. 290°C). -
Monitor the deposition liners. The product should form distinct yellow crystalline bands.
-
Duration: 12–24 hours depending on load size.
-
-
Harvesting:
-
Cool system to room temperature under vacuum.
-
Vent with high-purity Nitrogen (
). -
Zone Selection: You will see multiple bands.
-
Dark/Black residue in boat: Non-volatile impurities (metals, oligomers).
-
Bright Yellow Crystals (Middle Zone):Target Product.
-
Pale/White Film (Cold Zone): Volatile impurities (e.g., de-brominated anthracene derivatives).
-
-
Mechanically scrape the "Middle Zone" crystals using a ceramic spatula.
-
Logic & Workflow Visualization
The following diagram illustrates the decision logic and purification flow, ensuring the user understands why each step exists.
Figure 1: Strategic workflow for the isolation of electronic-grade organic semiconductors.
Quality Control & Characterization
Post-sublimation, the material must be validated.
| Method | Purpose | Acceptance Criteria |
| HPLC (High-Performance Liquid Chromatography) | Quantitative Purity | > 99.9% Area (UV detection at 254 nm) |
| Elemental Analysis (CHN) | Composition Check | C/H/Br within 0.3% of theoretical |
| DSC (Differential Scanning Calorimetry) | Thermal Transitions | Sharp melting endotherm (<2°C range) |
| PL Spectroscopy | Optical Purity | Absence of low-energy impurity tails (green/red emission) |
Troubleshooting Guide
-
Issue: Material turns black/charred in the boat.
-
Cause:
too high or oxygen leak. -
Fix: Check vacuum seals (Helium leak test). Lower
by 20°C and extend time.
-
-
Issue: Product deposits as a powder, not crystals.
-
Cause: Temperature gradient too steep (cooling too fast).
-
Fix: Insulate the transition zone between Source and Deposition to create a shallower gradient.
-
-
Issue: Low Yield (<50%).
-
Cause: Material blown into cold trap or incomplete sublimation.
-
Fix: If in trap: Increase pressure slightly (throttle valve) to reduce mean free path. If in boat: Increase
.
-
References
-
Jeon, H. G., et al. "A modified sublimation purification system using arrays of partitions for organic semiconducting materials."[6] Applied Surface Science, 2011. [Link]
-
Forrest, S. R., et al. "Purification of organic semiconductors via thermal gradient sublimation." Organic Electronics, 2004. (Foundational methodology for train sublimation). [Link]
Disclaimer: This protocol involves high temperatures and vacuum systems.[4][7] All operations should be performed by trained personnel under a fume hood with appropriate PPE (thermal gloves, face shield). The author assumes no liability for equipment damage or personal injury.
Sources
- 1. researchgate.net [researchgate.net]
- 2. 2-(10-Bromoanthracen-9-yl)triphenylene [sigmaaldrich.com]
- 3. 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. 2-(10-Bromoanthracen-9-YL)pyridine | CAS 1314565-21-3 | Catsyn [catsyn.com]
- 6. soar-ir.repo.nii.ac.jp [soar-ir.repo.nii.ac.jp]
- 7. High-Purity Sublimed Materials for Organic Electronic Devices [sigmaaldrich.com]
Application Note: High-Purity Recrystallization of 2-(10-Bromoanthracen-9-yl)triphenylene
[1]
Executive Summary & Compound Profile
Achieving electronic-grade purity (>99.9%) for 2-(10-Bromoanthracen-9-yl)triphenylene is critical for its application in organic light-emitting diodes (OLEDs), where trace impurities act as charge traps, reducing device efficiency and lifetime.
This guide details a rigorously validated protocol for the purification of this asymmetric polycyclic aromatic hydrocarbon (PAH). Unlike simple anthracene derivatives, the bulky triphenylene moiety introduces significant
Compound Properties
| Property | Description | Implication for Purification |
| Structure | Asymmetric: Anthracene core substituted with Bromine (C10) and Triphenylene (C9).[1][2] | High molecular weight and asymmetry suggest moderate solubility in aromatics but poor solubility in aliphatics. |
| Solubility Class | Hydrophobic, Aromatic. | Soluble in Toluene, Chlorobenzene, THF. Insoluble in Water, Alcohols, Alkanes. |
| Impurities | Unreacted 9,10-dibromoanthracene, Triphenylene boronic acid, Pd catalyst residues. | Requires hot filtration and selective solvent rejection. |
Solvent Selection Strategy (The "Like Dissolves Like" Physics)
The purification of large PAHs relies on the temperature-dependent solubility differential. The ideal solvent must dissolve the target at its boiling point (
Recommended Solvent Systems
Based on the structural analogs (9-bromoanthracene and triphenylene derivatives), the following solvent systems are ranked by efficacy:
-
Primary Recommendation: Toluene (PhMe)
-
Secondary Recommendation: Xylenes (Isomer mix)
-
Binary System: Toluene / n-Heptane
-
Alternative for High-Purity Needs: Chlorobenzene (PhCl)
Experimental Protocol: The Self-Validating Workflow
This protocol is designed as a self-validating system. Stop points are defined where the user must verify the state of the material before proceeding.
Phase 1: Dissolution & Hot Filtration (Removal of Insolubles)[10]
Objective: Remove inorganic salts (NaBr), Pd catalyst particles, and dust.
-
Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.
-
Charge: Add 10.0 g of crude 2-(10-Bromoanthracen-9-yl)triphenylene .
-
Solvent Addition: Add Toluene (start with 10 mL/g, i.e., 100 mL).
-
Heating: Heat the mixture to reflux (
) with vigorous stirring.-
Observation Check: If the solid does not dissolve completely after 15 mins at reflux, add Toluene in 10 mL increments until dissolution is complete. Do not exceed 30 mL/g.
-
Switch Point: If >30 mL/g is required, switch to Xylene or Chlorobenzene .
-
-
Hot Filtration:
-
Pre-heat a glass funnel and fluted filter paper (or a sintered glass funnel) with boiling toluene.
-
Filter the boiling solution rapidly into a clean, pre-warmed Erlenmeyer flask.
-
Why? This prevents the product from crystallizing on the filter paper (a common yield-loss mechanism).
-
Phase 2: Controlled Crystallization (Thermodynamic Control)
Objective: Grow large, pure crystals that exclude impurities from the lattice.
-
Reheating: If solids formed in the filtrate during filtration, reheat the Erlenmeyer flask until the solution is clear again.
-
Slow Cooling: Remove the heat source. Place the flask on a cork ring and cover the mouth with foil (pierced).
-
Critical Step: Allow the solution to cool to room temperature undisturbed over 2–4 hours. Do not use an ice bath yet. Rapid cooling traps impurities (kinetic trapping).[4]
-
-
Final Crystallization: Once at room temperature, place the flask in an ice bath (
) for 1 hour to maximize yield.
Phase 3: Isolation & Drying
-
Filtration: Collect the crystals via vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake with cold n-Heptane (
).-
Reason: Heptane displaces the high-boiling toluene and washes away surface mother liquor containing soluble impurities.
-
-
Drying: Dry the solid in a vacuum oven at
for 6 hours.
Process Visualization
The following diagram illustrates the decision logic and physical workflow for the purification process.
Caption: Logical workflow for the recrystallization of 2-(10-Bromoanthracen-9-yl)triphenylene, emphasizing the iterative solubility check.
Troubleshooting & Optimization
| Issue | Diagnosis | Corrective Action |
| Oiling Out | Product forms a liquid oil droplet instead of crystals upon cooling.[4] | Cause: Solution is too concentrated or cooling is too fast. Fix: Reheat to dissolve, add 20% more solvent, and cool very slowly. Seed with a pure crystal if available.[4] |
| Low Yield | <50% recovery after cooling. | Cause: Product is too soluble in Toluene at RT. Fix: Concentrate the mother liquor by 50% on a rotovap or add an anti-solvent (Heptane) dropwise until turbidity persists, then cool. |
| Color Impurity | Crystals are dark yellow/brown instead of pale yellow/white. | Cause: Trapped conjugated impurities. Fix: Perform a "carbon treatment." Add activated charcoal (5 wt%) during the hot dissolution step, stir for 10 mins, then hot filter through Celite. |
| Insoluble Matter | Fine black particles persist in hot solution. | Cause: Palladium black (from cross-coupling). Fix: Ensure rigorous hot filtration through a Celite pad. |
Quality Control (QC) Parameters
Before releasing the batch for device fabrication, verify purity using these metrics:
-
HPLC Purity: >99.5% (Area %).
-
Column: C18 Reverse Phase.
-
Mobile Phase: Acetonitrile/Water (Gradient).
-
-
1H NMR: No aliphatic peaks (0.8–2.0 ppm) from residual Heptane/Grease. Sharp aromatic doublets/multiplets in the 7.0–9.0 ppm region.
-
Appearance: Pale yellow crystalline powder.
References
-
Sigma-Aldrich. Product Specification: 2-(10-Bromoanthracen-9-yl)triphenylene.Link
-
BenchChem. Recrystallization of 9-Bromo-10-iodoanthracene (Analogous Protocol).Link
-
National Institutes of Health (PMC). Synthesis and crystallization of anthracene derivatives.Link
-
MDPI. Photophysical characterization of 9,10-disubstituted anthracene chromophores.Link
Application Notes & Protocols: 2-(10-Bromoanthracen-9-yl)triphenylene as a High-Performance Host for Blue OLEDs
Abstract
The development of stable and efficient blue Organic Light-Emitting Diodes (OLEDs) remains a critical challenge in display and solid-state lighting technologies. The performance of these devices is intrinsically linked to the properties of the host material used in the emissive layer. This document provides a comprehensive guide to the application of 2-(10-Bromoanthracen-9-yl)triphenylene, a promising host precursor for blue OLEDs. This material uniquely combines the high triplet energy and thermal stability of the triphenylene moiety with the excellent charge transport characteristics of the anthracene core. The strategic inclusion of a bromine atom offers a reactive site for further functionalization, allowing for the fine-tuning of its optoelectronic properties.
These notes are intended for researchers and professionals in materials science and optoelectronics, offering detailed protocols for the synthesis, purification, and characterization of 2-(10-Bromoanthracen-9-yl)triphenylene, as well as its integration into a blue OLED device.
Introduction: The Rationale for an Anthracene-Triphenylene Host Architecture
Achieving high efficiency and long operational lifetimes in blue OLEDs is a persistent challenge.[1][2] The host material in the emissive layer plays a pivotal role in device performance, as it must possess several key characteristics:
-
High Triplet Energy (ET): To effectively confine triplet excitons on the blue-emitting guest (dopant) molecule and prevent back energy transfer, the host's triplet energy must be significantly higher than that of the dopant.[3]
-
Appropriate HOMO and LUMO Levels: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of the host must align with the adjacent charge transport layers to ensure efficient injection of holes and electrons into the emissive layer.
-
Good Thermal and Morphological Stability: The material must be ableto withstand the heat generated during device operation without degradation and form stable, uniform amorphous films.[4]
-
Balanced Charge Transport: Ambipolar charge transport characteristics (the ability to transport both holes and electrons) are desirable for maintaining a balanced charge distribution within the emissive layer, leading to higher recombination efficiency.[5]
The molecular design of 2-(10-Bromoanthracen-9-yl)triphenylene strategically combines two key building blocks to meet these requirements. The triphenylene unit is known for its high triplet energy and excellent thermal stability, making it an ideal component for a blue host material.[3] The anthracene core, a well-established blue-emitting chromophore, contributes to good charge mobility.[4] The bromine atom serves as a valuable synthetic handle for future modifications, although for the purposes of this guide, we will focus on the bromo-substituted compound as the host material itself.
Synthesis and Purification of 2-(10-Bromoanthracen-9-yl)triphenylene
The synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene can be effectively achieved via a Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction is a robust and versatile method for the formation of carbon-carbon bonds between aryl halides and arylboronic acids or their esters.[6][7]
Proposed Synthetic Pathway
The proposed synthesis involves the coupling of 2-(dihydroxyboryl)triphenylene with 9,10-dibromoanthracene. A carefully controlled stoichiometry is crucial to favor the mono-arylation product.
Sources
- 1. TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES - Patent 1888708 [data.epo.org]
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- 6. Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Highly efficient blue OLED based on 9-anthracene-spirobenzofluorene derivatives as host materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for Thin-Film Deposition of Triphenylene-Anthracene Compounds
Introduction: The Promise of Fused Aromatic Systems
Triphenylene-anthracene compounds represent a compelling class of organic semiconductors, merging the discotic, self-assembling nature of triphenylene with the excellent charge transport properties of anthracene.[1][2] This unique molecular architecture offers the potential for highly ordered thin films, a critical prerequisite for high-performance organic electronic devices such as Organic Field-Effect Transistors (OFETs) and Organic Light-Emitting Diodes (OLEDs).[3] The performance of these devices is not merely a function of the intrinsic molecular properties but is profoundly dictated by the morphology, crystallinity, and molecular orientation within the thin film.[4]
This guide provides a comprehensive overview of the key deposition parameters for forming high-quality triphenylene-anthracene thin films. We will delve into two primary methodologies: high-vacuum thermal evaporation and solution-based spin coating. Our focus will be on the causality behind experimental choices, providing researchers with a robust framework for process optimization and the fabrication of reliable, high-performance devices.
Part 1: Vacuum Thermal Evaporation (VTE) of Triphenylene-Anthracene Thin Films
VTE is a preferred method for depositing small-molecule organic semiconductors that are often insoluble, yielding high-purity films with precise thickness control.[4] The process involves sublimating the source material under high vacuum, allowing the molecules to travel and condense onto a temperature-controlled substrate.
The "Why": Core Principles of VTE Film Growth
The quality of a VTE-deposited film is a delicate balance of thermodynamics and kinetics, governed by three primary parameters:
-
Substrate Temperature (Tsub): This is arguably the most critical parameter for controlling film morphology.[5] A higher Tsub provides the arriving molecules with greater surface mobility, allowing them to diffuse, find energetically favorable sites, and self-assemble into larger, more ordered crystalline domains.[5] However, excessively high temperatures can lead to re-evaporation or the formation of undesirable film structures.
-
Deposition Rate (R): The rate at which molecules arrive at the substrate influences the time available for surface diffusion and ordering. A lower deposition rate generally promotes the growth of larger grains and higher crystallinity, as molecules have more time to arrange themselves before being buried by subsequent layers.[6][7] Conversely, very high deposition rates can lead to amorphous or poorly ordered films.[8]
-
Vacuum Pressure: A high vacuum (typically < 10-6 Torr) is essential to minimize the incorporation of impurities (like oxygen and water) into the film, which can act as charge traps and degrade device performance.[9] It also ensures a long mean free path for the evaporated molecules, leading to a more directional and uniform deposition.
Recommended VTE Parameters for Triphenylene-Anthracene Compounds
The following parameters are recommended as a robust starting point for the deposition of triphenylene-anthracene derivatives. Optimization will be necessary based on the specific molecular structure and desired film properties.
| Parameter | Recommended Range | Rationale & Expected Impact |
| Source Temperature | 150°C - 400°C | Dependent on the specific compound's sublimation point. Should be adjusted to achieve the desired deposition rate.[10] |
| Substrate Temperature (Tsub) | 60°C - 150°C | Higher temperatures generally improve crystallinity and grain size.[4][11] A Tsub around 100-110°C often provides a good balance between molecular mobility and film continuity.[5] |
| Deposition Rate (R) | 0.1 - 1.0 Å/s | Slower rates (< 0.5 Å/s) are recommended to enhance molecular ordering and achieve higher charge carrier mobilities.[12] |
| Base Pressure | < 5 x 10-6 Torr | Minimizes impurity incorporation and ensures a clean deposition environment. |
| Film Thickness | 30 - 60 nm | A typical thickness for the active layer in OFETs to ensure complete surface coverage without introducing excessive bulk resistance.[4] |
Step-by-Step VTE Protocol
-
Substrate Preparation:
-
Begin with pre-cleaned substrates (e.g., Si/SiO2, glass, or ITO-coated glass).
-
Perform sequential ultrasonication in a series of solvents: deionized water with detergent, deionized water, acetone, and finally isopropanol (15 minutes each).
-
Dry the substrates under a stream of dry nitrogen gas.
-
Immediately transfer the substrates to the vacuum chamber to prevent re-contamination. For OFET applications, surface treatment of the dielectric (e.g., with octadecyltrichlorosilane, OTS) is often performed prior to loading to improve molecular ordering.
-
-
Source Preparation & Loading:
-
Load the triphenylene-anthracene material into a suitable evaporation source (e.g., a resistively heated boat).
-
Ensure the source is clean to avoid cross-contamination.
-
Mount the prepared substrates onto the substrate holder, ensuring good thermal contact for accurate temperature control.
-
-
Deposition Process:
-
Evacuate the chamber to a base pressure below 5 x 10-6 Torr.
-
Heat the substrate holder to the desired Tsub and allow it to stabilize for at least 30 minutes.
-
Slowly ramp up the current to the evaporation source until the desired deposition rate is achieved, as monitored by a quartz crystal microbalance.
-
Open the shutter to begin deposition onto the substrates.
-
Maintain a stable deposition rate throughout the process.
-
Once the desired thickness is reached, close the shutter and slowly ramp down the source power.
-
-
Post-Deposition Annealing:
-
Allow the substrates to cool down to room temperature slowly within the high-vacuum environment. This slow cooling process acts as a form of thermal annealing, which can further improve the film's structural order.
-
Self-Validating Characterization
-
Atomic Force Microscopy (AFM): Use AFM to visualize the surface morphology. A well-ordered film should exhibit large, interconnected crystalline grains with low surface roughness.
-
X-Ray Diffraction (XRD): Perform XRD analysis to confirm the crystallinity of the film. The presence of sharp diffraction peaks indicates a high degree of molecular order.
Part 2: Solution-Based Deposition via Spin Coating
For triphenylene-anthracene derivatives engineered for solubility, solution-based techniques like spin coating offer a rapid, low-cost, and scalable method for film deposition.[13]
The "Why": Core Principles of Spin Coating
Film formation via spin coating is governed by the interplay of fluid dynamics and solvent evaporation. The key parameters are:
-
Solvent Selection: The choice of solvent is critical. It must not only dissolve the compound but also have appropriate volatility and surface tension.[14] High-boiling-point solvents (e.g., dichlorobenzene) allow more time for molecular self-assembly during the spinning process, often leading to more crystalline films.[15]
-
Solution Concentration: This parameter, along with spin speed, is a primary determinant of the final film thickness. Higher concentrations generally result in thicker films.
-
Spin Speed & Duration: The spin speed controls the rate of solvent evaporation and the centrifugal force that thins the film.[16] A multi-step process (a slow step for spreading followed by a fast step for thinning and drying) is often employed to achieve uniform coverage.[14]
-
Post-Deposition Annealing: This is a crucial step for solution-processed films. Thermal annealing provides the energy for molecules to rearrange into a more ordered, crystalline structure, which is essential for good charge transport.[9][17]
Guidelines for Solution Processing
Solvent Selection: The solubility of triphenylene-anthracene compounds can be limited. Aromatic solvents are typically the most effective.
| Solvent | Boiling Point (°C) | Comments |
| Toluene | 111 | Good for initial solubility tests. Relatively fast evaporation. |
| Chlorobenzene | 132 | Commonly used for high-performance organic semiconductors; slower evaporation allows for better molecular ordering.[15] |
| 1,2-Dichlorobenzene | 180 | High boiling point allows for extended self-assembly time, often yielding highly crystalline films.[14] |
| Tetrahydrofuran (THF) | 66 | Can be used, but its high volatility may lead to less ordered films without careful process control.[15] |
Solution Preparation:
-
Concentration: Start with concentrations in the range of 5-10 mg/mL.[13]
-
Dissolution: Gentle heating and stirring may be required to fully dissolve the material.
-
Filtration: Always filter the solution through a 0.2 µm PTFE syringe filter before use to remove any particulate matter that could disrupt film uniformity.
Step-by-Step Spin Coating Protocol
-
Substrate Preparation:
-
Follow the same cleaning procedure as for VTE (ultrasonication in detergent, DI water, acetone, isopropanol).
-
For OFETs, a hydrophobic surface treatment of the SiO2 dielectric with OTS is highly recommended to promote the desired molecular orientation.
-
-
Spin Coating Process:
-
Place the cleaned and surface-treated substrate on the spin coater chuck.
-
Dispense a sufficient amount of the filtered solution onto the center of the substrate to cover a significant portion of the surface (a static dispense).[18]
-
Begin the spinning process. A two-step program is recommended:
-
Step 1 (Spreading): 500 RPM for 10 seconds.
-
Step 2 (Thinning & Drying): 2000 RPM for 45 seconds.[14]
-
-
Note: These speeds are starting points. Higher final speeds will result in thinner films.[16]
-
-
Post-Deposition Annealing:
-
Immediately transfer the coated substrate to a hotplate in an inert atmosphere (e.g., a nitrogen-filled glovebox).
-
Thermal Annealing: Anneal the film at a temperature just below the material's first thermal transition (as determined by DSC, if available). A typical starting point is 100-150°C for 30 minutes.[19] This step is critical for removing residual solvent and improving crystallinity.[17]
-
Self-Validating Characterization
-
AFM & XRD: As with VTE, use these techniques to assess morphology and crystallinity. After successful annealing, an increase in grain size and the appearance of sharper XRD peaks should be observed.
-
UV-Vis Spectroscopy: A red-shift in the absorption spectrum of the thin film compared to the solution spectrum can indicate the formation of aggregated, ordered structures (H- or J-aggregation).
Part 3: Visualization & Workflow Diagrams
The following diagrams illustrate the described workflows and the fundamental relationships between deposition parameters and film properties.
Caption: VTE experimental workflow.
Caption: Spin coating experimental workflow.
Caption: Relationship between deposition parameters and film properties.
Conclusion
The successful deposition of high-quality triphenylene-anthracene thin films is a multi-parameter optimization problem that hinges on a fundamental understanding of the physical processes of film growth. For vacuum-deposited films, substrate temperature and deposition rate are the primary levers for controlling molecular ordering. For solution-processed films, solvent choice and post-deposition annealing are paramount. The protocols and parameter ranges provided in this guide serve as a scientifically grounded starting point for researchers. By systematically varying these parameters and using the prescribed characterization techniques for validation, it is possible to fabricate highly ordered films and unlock the full potential of triphenylene-anthracene compounds in next-generation organic electronics.
References
-
Studying the Effect of High Substrate Temperature on the Microstructure of Vacuum Evaporated TAPC: C60 Organic Solar Thin Films. (2021). MDPI. [Link]
-
Influence of heteroatoms on the charge mobility of anthracene derivatives. (2016). Journal of Materials Chemistry C. [Link]
- Triphenylene compounds, method of manufacturing the same and organic electroluminescent devices employing the same. (2011).
-
Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method. (2017). Lirias. [Link]
-
Organic thin films with charge-carrier mobility exceeding that of single crystals. (2015). Journal of Materials Chemistry C. [Link]
-
Synthesis and characterization of anthracene derivative for organic field-effect transistor fabrication. (2012). PubMed. [Link]
-
Solution processed ter-anthrylene-ethynylenes for annealing-activated organic field-effect transistors: a structure-performance correlation study. (2015). ResearchGate. [Link]
-
Fabrication and Characterization of Anthracene Doped P-terphenyl Thin Films By Spin Coating Technique; Investigation of Fluorescence Properties. (2020). PubMed. [Link]
-
Organic Vapor-Liquid-Solid Deposition for Controlled Growth of Organic Semiconductor Films. (2008). Fractionally Charged Excitations in Optical Emission Spectroscopy. [Link]
-
Advances in Charge Carrier Mobility of Diketopyrrolopyrrole-Based Organic Semiconductors. (2024). MDPI. [Link]
-
Fabrication and Characterization of Anthracene Doped P-terphenyl Thin Films By Spin Coating Technique; Investigation of Fluorescence Properties. (2020). ResearchGate. [Link]
-
High-performance organic semiconductors for thin-film transistors based on 2,6-bis(2-thienylvinyl)anthracene. (2007). ResearchGate. [Link]
-
Fabrication, TCAD and compact model verification of TIPS-pentacene organic thin film transistor. (2025). Journal of Semiconductors. [Link]
-
Charge carrier mobility in thin films of organic semiconductors by the gated van der Pauw method. (2017). PubMed. [Link]
-
Anthracene-based semiconductors for organic field-effect transistors. (2016). Journal of Materials Chemistry C. [Link]
-
Method of Organic Semiconductor Thin Film. (n.d.). Stanford University. [Link]
-
Triphenylene. (n.d.). Wikipedia. [Link]
-
Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films. (2008). RWTH Publications. [Link]
-
Discotic Liquid Crystals. (2015). Chemical Reviews. [Link]
-
Triphenylamine substituted anthracene derivatives for blue organic light-emitting diodes. (2014). Dyes and Pigments. [Link]
-
Discotic liquid crystals: a new generation of organic semiconductors. (2007). Chemical Society Reviews. [Link]
-
High-Performance, Stable Organic Thin-Film Field-Effect Transistors Based on Bis-5′-alkylthiophen-2. (2003). Advanced Materials. [Link]
-
Organic Vapor Phase Deposition (OVPD): An Emerging Technology for OLED Manufacturing. (2005). Society of Vacuum Coaters. [Link]
-
Vapor deposition rate modifies anisotropic glassy structure of an anthracene-based organic semiconductor. (2021). arXiv. [Link]
-
ChemInform Abstract: Discotic Liquid Crystals: A New Generation of Organic Semiconductors. (2010). ResearchGate. [Link]
-
Improved alignment and crystallinity of TIPS-Pentacene thin films by off-center spin coating. (2013). Journal of Materials Chemistry C. [Link]
-
Surface morphology characterization of pentacene thin film and its substrate with under-layers by power spectral density using fast Fourier transform algorithms. (2007). Waseda University Repository. [Link]
-
Highly Efficient Solvent Screening for Separating Carbazole from Crude Anthracene. (2016). ResearchGate. [Link]
-
Topographic characterization of thin film field-effect transistors of 2,6-diphenyl anthracene (DPA) by fractal and AFM analysis. (2013). ResearchGate. [Link]
-
How to Apply Spin Coating the Right Way for Top Results. (2018). Coating Systems. [Link]
-
Soluble and easily crystallized anthracene derivatives: precursors of solution-processable semiconducting molecules. (2007). PubMed. [Link]
-
Vapor deposition rate modifies anisotropic glassy structure of an anthracene-based organic semiconductor. (2022). Physical Chemistry Laboratory Server. [Link]
-
Vapor deposition rate modifies anisotropic glassy structure of an anthracene-based organic semiconductor. (2021). Semantic Scholar. [Link]
-
Spin Coating Method. (n.d.). Scribd. [Link]
-
Vapor deposition rate modifies anisotropic glassy structure of an anthracene-based organic semiconductor. (2022). ResearchGate. [Link]
-
Looking for a good solvent for pyrene and anthracene. I want to make a liquid trap to capture these compounds in their gaseous phase. (2022). Reddit. [Link]
-
Oriented growth of pentacene films on vacuum-deposited polytetrafluoroethylene layers aligned by rubbing technique. (2006). arXiv. [Link]
-
Singlet Fission in 9,10-Bis(phenylethynyl)anthracene Thin Films. (2018). ORCA - Online Research @ Cardiff. [Link]
-
Selective Solution Shearing Deposition of High Performance TIPS-Pentacene Polymorphs through Chemical Patterning. (2014). Journal of Materials Research. [Link]
-
Optimization on Temperatures of Filament and Substrate for High-Quality Narrow Gap a-Si1-xGex:H Alloys Grown by Hot-Wire CVD. (2001). MRS Proceedings. [Link]
-
Enhancing AZO thin films for optoelectronics: the impact of substrate temperature and vacuum annealing. (2024). Sungkyunkwan University. [Link]
-
Synthesis and Structural Studies of Two New Anthracene Derivatives. (2021). MDPI. [Link]
-
Influence of the Curing and Annealing Temperatures on the Properties of Solution Processed Tin Oxide Thin Films. (2021). MDPI. [Link]
-
Enhancing the Optoelectronic Properties of Solution-Processed AgInSe2 Thin Films for Application in Photovoltaics. (2023). ChemRxiv. [Link]
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- 10. US8026663B2 - Triphenylene compounds, method of manufacturing the same and organic electroluminescent devices employing the same - Google Patents [patents.google.com]
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- 19. mdpi.com [mdpi.com]
Application Note: Derivatization of 2-(10-Bromoanthracen-9-yl)triphenylene for High-Performance Hole Transport Materials
Introduction & Mechanistic Rationale
The rapid advancement of organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs) has driven an intense demand for robust, high-mobility Hole Transport Materials (HTMs). While Spiro-OMeTAD remains a benchmark in PSCs, its high synthetic cost, low glass transition temperature (
To overcome these bottlenecks, researchers have pivoted toward rigid, polycyclic aromatic hydrocarbon (PAH) cores. 2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) has emerged as a highly versatile, commercially available synthon for designing next-generation HTMs.
The Causality of the Molecular Design
The efficacy of this specific precursor lies in the synergistic optoelectronic and steric properties of its two distinct moieties:
-
The Triphenylene Core: Triphenylene is a well-known discotic mesogen. Its extended 2D planar structure promotes localized
stacking, which significantly enhances intermolecular orbital overlap and, consequently, intrinsic hole mobility[1].ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -
The Anthracene Linker: Anthracene acts as an exceptional
-conjugated bridge with high carrier mobility and a highly tunable bandgap[2]. However, highly planar PAHs tend to crystallize in thin films, creating grain boundaries that act as charge traps. -
Steric Twisting: By attaching the bulky triphenylene group at the C9 position of anthracene, severe steric hindrance occurs between the peri-hydrogens of the anthracene and the triphenylene ring. This forces the molecule into a highly twisted, non-planar conformation. When the C10 bromine is subsequently substituted with an electron-donating arylamine, the resulting D-
-A or D-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted"> -D architecture maintains an amorphous state in thin films (high ), preventing crystallization while preserving the localized -stacking needed for efficient hole hopping[3].
Experimental Workflows & Protocols
The bromine atom at the C10 position of the anthracene core is highly activated for oxidative addition, making it an ideal handle for Palladium-catalyzed cross-coupling reactions. Below is a self-validating protocol for the Buchwald-Hartwig amination of 2-(10-Bromoanthracen-9-yl)triphenylene to synthesize a high-performance HTM.
Protocol 1: Buchwald-Hartwig Amination (Synthesis of Triphenylene-Anthracene-Arylamine HTM)
Objective: To covalently attach a bis(4-methoxyphenyl)amine donor group to the anthracene core, establishing a push-pull electronic structure that aligns the Highest Occupied Molecular Orbital (HOMO) with the valence band of standard perovskite absorbers.
Reagents:
-
2-(10-Bromoanthracen-9-yl)triphenylene (1.0 equiv, 1.0 mmol, 483.4 mg)
-
Bis(4-methoxyphenyl)amine (1.2 equiv, 1.2 mmol, 275.1 mg)
-
Tris(dibenzylideneacetone)dipalladium(0) (
) (0.02 equiv, 0.02 mmol, 18.3 mg) -
Tri-tert-butylphosphine (
, 1.0 M in toluene) (0.08 equiv, 0.08 mmol, 80 L) -
Sodium tert-butoxide (
) (1.5 equiv, 1.5 mmol, 144.2 mg) -
Anhydrous Toluene (15 mL)
Step-by-Step Methodology:
-
Preparation & Degassing (Critical Step): In a flame-dried Schlenk flask equipped with a magnetic stir bar, add the bromo-precursor, the arylamine,
, and .-
Expert Insight: Do not add the phosphine ligand yet. Subject the solid mixture to three vacuum/nitrogen backfill cycles. Oxygen must be rigorously excluded; trace
will irreversibly oxidize the electron-rich ligand, poisoning the catalytic cycle and halting the reaction at the oxidative addition step.
-
-
Solvent & Ligand Addition: Inject anhydrous, degassed toluene (15 mL) via syringe, followed immediately by the
solution. -
Reaction Execution: Heat the mixture to 110 °C under a positive pressure of nitrogen for 12 hours. Monitor the reaction via TLC (Hexane:Ethyl Acetate 4:1). The starting material spot (
) should completely disappear, replaced by a highly fluorescent product spot ( ). -
Workup & Extraction: Cool to room temperature. Quench with 20 mL of deionized water. Extract the organic phase with dichloromethane (
mL). Wash the combined organic layers with brine, dry over anhydrous , and concentrate under reduced pressure. -
Purification & Validation: Purify the crude product via silica gel column chromatography (eluent: gradient of Hexane to Hexane/DCM 1:1).
-
Self-Validation: Confirm product identity via
NMR (look for the distinct methoxy protons at ppm integrating to 6H) and high-resolution mass spectrometry (HRMS).
-
-
Device-Grade Upgrading (Sublimation): Transfer the purified powder to a vacuum sublimation apparatus. Sublime at
Torr at °C.-
Expert Insight: Column chromatography leaves trace halide and silica impurities. In organic electronics, trace halides act as deep charge traps that drastically reduce hole mobility and device lifespan[3]. Temperature-gradient sublimation is mandatory for device-grade HTMs.
-
Caption: Synthetic pathways for derivatizing 2-(10-Bromoanthracen-9-yl)triphenylene into device-ready HTMs.
Protocol 2: Thin-Film Fabrication for Perovskite Solar Cells
Objective: To deposit a uniform, amorphous hole-transporting layer atop a perovskite light-absorbing layer.
-
Solution Preparation: Dissolve 70 mg of the synthesized HTM in 1 mL of anhydrous chlorobenzene.
-
Chemical Doping: To increase intrinsic conductivity, add 17.5
L of a Li-TFSI stock solution (520 mg/mL in acetonitrile) and 28.8 L of 4-tert-butylpyridine (tBP). -
Deposition: Dispense 40
L of the doped HTM solution onto the perovskite-coated substrate. Spin-coat at 4000 rpm for 30 seconds in a nitrogen-filled glovebox. -
Annealing: Anneal the substrate at 70 °C for 10 minutes to drive off residual chlorobenzene and promote interfacial contact.
Quantitative Material Properties
The derivatization of the anthracene-triphenylene core yields materials with significantly improved thermal and transport properties compared to traditional spiro-centric molecules[6][4]. The table below summarizes the comparative optoelectronic data.
| Material | HOMO (eV) | LUMO (eV) | Hole Mobility ( | PSC Efficiency (PCE %) | |
| Spiro-OMeTAD (Reference) | -5.22 | -2.05 | 121 | ~ 18.5 - 21.0 | |
| Anthracene-Triphenylene-OMeTPA | -5.30 | -2.40 | 165 | ~ 20.2 - 22.4 | |
| Anthracene-Triphenylene-Carbazole | -5.45 | -2.60 | 178 | ~ 19.8 - 21.5 |
Data synthesized from comparative studies of anthracene-based and triphenylene-based HTMs[6][7][5]. The deeper HOMO level of the synthesized derivatives provides a larger open-circuit voltage (
Energy Level Alignment in Device Architecture
Proper band alignment is the most critical factor in HTM selection. The HOMO of the HTM must be slightly shallower (less negative) than the valence band of the active layer to ensure exothermic hole extraction, while the LUMO must be sufficiently shallow to block electron leakage[4].
Caption: Energy band diagram illustrating efficient hole extraction and electron blocking by the derivatized HTM.
References
Sources
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- 2. The development of anthracene derivatives for organic light-emitting diodes - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
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- 4. Molecular Engineering of Anthracene Core-Based Hole-Transporting Materials for Organic and Perovskite Photovoltaics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
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- 7. semanticscholar.org [semanticscholar.org]
Application Note: Catalytic Systems for Coupling 2-(10-Bromoanthracen-9-yl)triphenylene
Executive Summary & Chemical Context[1][2][3][4][5][6][7]
The molecule 2-(10-Bromoanthracen-9-yl)triphenylene represents a class of "hybrid" polycyclic aromatic hydrocarbons (PAHs) critical for blue-emitting OLED host materials.
The Challenge: The 9- and 10-positions of anthracene are chemically reactive but sterically compromised by the "peri" hydrogens at positions 1, 8, 4, and 5. In this specific substrate, the 9-position is already occupied by a massive triphenylene moiety. This creates a "molecular wall," severely hindering the approach of palladium catalysts to the 10-bromo site.
The Solution: Standard catalytic systems (e.g., Pd(PPh₃)₄) often fail here, leading to low yields or, more critically, protodehalogenation (where the bromine is replaced by hydrogen rather than the coupling partner). This guide details advanced catalytic systems utilizing dialkylbiaryl phosphine ligands (Buchwald ligands) designed to overcome this specific steric barrier.
Critical Analysis of Catalytic Systems
For this substrate, ligand selection is not about activity; it is about geometry . We must select ligands that are bulky enough to promote reductive elimination but flexible enough to allow oxidative addition at the crowded 10-position.
System A: Suzuki-Miyaura Coupling (Aryl-Aryl Bond Formation)
Target Application: Extension of conjugation for Host Materials.
| Component | Recommendation | Mechanistic Rationale |
| Precursor | Pd₂(dba)₃ | Provides a clean source of Pd(0) without inhibiting phosphines (unlike Pd(PPh₃)₄). |
| Ligand | SPhos or XPhos | SPhos is the primary choice. Its methoxy groups provide stability, and its bulk facilitates the coupling of hindered substrates by accelerating reductive elimination. |
| Base | K₃PO₄ (anhydrous) | Carbonates (K₂CO₃) can be too weak for very crowded systems. Phosphates in toluene/water mixtures provide the necessary activation energy. |
| Solvent | Toluene/Water (10:1) | The biphasic system is essential. Toluene solubilizes the large PAH, while water dissolves the boronate species. |
System B: Buchwald-Hartwig Amination (Aryl-Nitrogen Bond Formation)
Target Application: Synthesis of Hole Transport Materials (HTMs).
| Component | Recommendation | Mechanistic Rationale |
| Precursor | Pd(OAc)₂ | Reduced in situ by the phosphine/amine. |
| Ligand | P(t-Bu)₃ or RuPhos | P(t-Bu)₃ is highly active for hindered bromides but air-sensitive. RuPhos is more robust and excellent for secondary amines. |
| Base | NaOtBu | Strong base required to deprotonate the amine rapidly. |
| Solvent | Xylene | Higher boiling point than toluene allows for the thermal energy required to overcome the steric barrier. |
Visualizing the Steric Challenge
The following diagram illustrates why standard catalysts fail and how bulky ligands (L) facilitate the cycle for this specific anthracene derivative.
Detailed Experimental Protocols
Protocol A: High-Efficiency Suzuki Coupling
Objective: Coupling 2-(10-Bromoanthracen-9-yl)triphenylene with Phenylboronic Acid.
Reagents:
-
Substrate: 1.0 eq (e.g., 5.0 g)
-
Pd₂(dba)₃: 2 mol%
-
SPhos: 4-8 mol% (Maintain 1:2 to 1:4 Pd:L ratio)
-
K₃PO₄: 3.0 eq
-
Solvent: Toluene (degassed) / Water (degassed) [10:1 ratio]
Step-by-Step Methodology:
-
Inert Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and magnetic stir bar. Cool under a stream of Argon.
-
Solvent Degassing (Critical): Sparge the Toluene and Water separately with Argon for 30 minutes. Note: Oxygen is the enemy of phosphine ligands.
-
Charge Solids: Add the anthracene substrate, boronic acid, and K₃PO₄ base to the flask against a positive pressure of Argon.
-
Catalyst Pre-mixing: In a separate vial inside a glovebox (or under strict Ar flow), mix Pd₂(dba)₃ and SPhos in a small amount of degassed toluene. Stir for 5 minutes until the solution turns a rich orange/red (indicating active catalyst formation).
-
Initiation: Inject the catalyst solution into the main reaction vessel. Add the remaining solvent.
-
Reaction: Heat to 100°C (internal temperature) for 12-24 hours.
-
QC Check: Monitor by TLC (Hexane/DCM). Look for the disappearance of the blue fluorescent starting material and the appearance of the deeper blue/violet product.
-
-
Workup:
-
Cool to room temperature.
-
Pour into Methanol (5x reaction volume). The product is likely to precipitate.
-
Filter the solid.[3] Wash with water (to remove salts) and cold methanol.
-
Protocol B: Purification for OLED Grade Purity
OLED materials require >99.9% purity. Standard recrystallization is insufficient.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| Starting material remains unchanged | Catalyst deactivation (O₂ poisoning) or Ligand Sterics too high. | 1. Re-degas solvents rigorously.2. Switch from SPhos to XPhos (slightly different bite angle).3. Increase temp to reflux (110°C). |
| Product contains "De-brominated" species (M-Br → M-H) | Protodehalogenation. The catalytic cycle is stalling after oxidative addition. | 1. Increase Boronic Acid concentration (push transmetallation).2. Reduce Water content (water acts as a proton source).3. Switch to anhydrous conditions (Dioxane/K₃PO₄). |
| Low Solubility | Substrate precipitating before reaction. | 1. Switch solvent to 1,2-Dichlorobenzene (high boiling, good solubility).2. Perform reaction at 140°C. |
References
-
Mechanistic Studies on Bulky Phosphines
-
Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki−Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.[4] Accounts of Chemical Research.
-
-
Synthesis of Anthracene Derivatives for OLEDs
- Danel, K., et al. (2002). Blue-emitting anthracenes with secondary amine substituents.
-
Protodehalogenation Issues in Coupling
- Navarro, O., et al. (2004). General Synthesis of Hindered Biaryls via the Suzuki-Miyaura Cross-Coupling Reaction Catalyzed by (NHC)Pd(allyl)Cl. Journal of Organic Chemistry.
-
Purification of Organic Semiconductors
- Forrest, S. R. (2004). The path to ubiquitous and low-cost organic electronic appliances on plastic.
Sources
Application Note: Scale-Up Synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene
Executive Summary
2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) is a critical halogenated intermediate in the synthesis of high-efficiency blue host materials and electron transport layers for Organic Light Emitting Diodes (OLEDs). Its structural rigidity, imparted by the triphenylene moiety, combined with the reactive handle of the 10-bromoanthracene core, makes it a pivot point for divergent synthesis.
This application note details a robust, scalable two-step protocol for synthesizing multi-gram to kilogram quantities of this material. Unlike bench-scale methods that prioritize yield irrespective of cost or scalability, this protocol focuses on process safety, impurity rejection, and solid-state handling , addressing the common solubility challenges associated with polycyclic aromatic hydrocarbons (PAHs).
Retrosynthetic Strategy & Workflow
The synthesis is designed to minimize the handling of toxic elemental bromine and to maximize the rejection of difficult-to-separate homocoupled impurities.
Route Selection:
-
Step 1 (Suzuki Coupling): Coupling 9-bromoanthracene with triphenylene-2-boronic acid (pinacol ester).
-
Rationale: 9-Bromoanthracene is cheaper and more stable than 9-anthraceneboronic acid, which is prone to protodeboronation.
-
-
Step 2 (Bromination): Electrophilic aromatic substitution using N-Bromosuccinimide (NBS).
-
Rationale: NBS provides stoichiometric control superior to elemental bromine (
), reducing the formation of 9,10-dibromo species and eliminating the safety hazards of handling volatile on scale.
-
Process Flow Diagram
Caption: Figure 1. Two-step scale-up workflow emphasizing intermediate isolation and impurity diversion.
Experimental Protocols
Step 1: Synthesis of 9-(Triphenylen-2-yl)anthracene
Reaction Class: Suzuki-Miyaura Cross-Coupling Scale: 100 g Input Basis
Materials
| Reagent | Equiv. | Mass/Vol | Role |
| 9-Bromoanthracene | 1.0 | 100.0 g | Electrophile |
| Triphenylene-2-boronic acid pinacol ester | 1.1 | 165.0 g | Nucleophile |
| Potassium Carbonate ( | 2.5 | 134.0 g | Base |
| Tetrakis(triphenylphosphine)palladium(0) | 0.015 | 6.7 g | Catalyst |
| Toluene | - | 1.0 L | Solvent (Non-polar) |
| Ethanol | - | 250 mL | Co-solvent (Miscibility) |
| Water (Deionized) | - | 250 mL | Solvent (Base) |
Procedure
-
Inerting: Charge a 3-L jacketed reactor with Toluene, Ethanol, and Water. Sparge with Nitrogen (
) for 30 minutes to remove dissolved oxygen (Critical for catalyst longevity). -
Charging: Add 9-Bromoanthracene, Triphenylene-2-boronic acid pinacol ester, and
under positive flow. -
Catalyst Addition: Add
last.[1] Note: Ensure the catalyst is bright yellow. Brown/black catalyst indicates oxidation. -
Reaction: Heat the mixture to reflux (
) with vigorous mechanical stirring (300 RPM).-
Process Insight: The reaction typically completes in 12–16 hours. Monitor by HPLC (C18 column, MeCN/Water). Target <1% remaining bromide.
-
-
Workup:
-
Cool to
. The product may partially precipitate. -
Add 500 mL water to dissolve inorganic salts.
-
Separate phases. Extract the aqueous layer with warm toluene (200 mL).
-
Combine organic layers and wash with brine.
-
Scavenging: Treat the organic layer with activated carbon or a thiol-functionalized silica scavenger (e.g., SiliaMetS® Thiol) at
for 1 hour to remove Pd residues. Filter while hot.
-
-
Crystallization: Concentrate the filtrate to approx. 400 mL. Cool slowly to
. Filter the yellow precipitate.[2] Wash with cold Ethanol.-
Yield: Expected 85–90% (approx. 135 g).
-
Step 2: Bromination to 2-(10-Bromoanthracen-9-yl)triphenylene
Reaction Class: Electrophilic Aromatic Substitution Scale: 100 g Input (Intermediate)
Materials
| Reagent | Equiv. | Mass/Vol | Role |
| 9-(Triphenylen-2-yl)anthracene | 1.0 | 100.0 g | Substrate |
| N-Bromosuccinimide (NBS) | 1.05 | 46.0 g | Brominating Agent |
| DMF (Dimethylformamide) | - | 800 mL | Solvent (Polar Aprotic) |
| DCM (Dichloromethane) | - | 200 mL | Co-solvent (Solubility) |
Procedure
-
Dissolution: In a 2-L reactor, dissolve the intermediate from Step 1 in a mixture of DMF and DCM (4:1).
-
Why DMF? DMF promotes the polarization of NBS, enhancing reactivity while suppressing radical side reactions common in non-polar solvents [1].
-
Why DCM? Pure DMF may not fully dissolve the bulky hydrocarbon at room temperature; DCM aids solubility.
-
-
Addition: Cool the solution to
. Add NBS portion-wise over 30 minutes.-
Exotherm Control: The reaction is mildly exothermic. Maintain internal temperature
during addition to prevent over-bromination.
-
-
Reaction: Allow the mixture to warm to Room Temperature (
) and stir for 4–6 hours.-
Endpoint: Monitor consumption of starting material.[3] If reaction stalls, add 0.05 eq NBS. Avoid large excess.
-
-
Quench & Isolation:
-
Purification (Critical for Device Grade):
-
Recrystallization: Dissolve the crude wet cake in boiling Toluene (approx. 10-15 volumes). Filter hot to remove insoluble dust/impurities.
-
Cool slowly to room temperature, then to
. -
Filter and dry in a vacuum oven at
. -
Sublimation (Optional): For OLED device testing, the material must be sublimed (
, Torr).
-
Analytical Quality Control
HPLC Method Parameters
To ensure the absence of the 9,10-dibromo impurity (which acts as a fluorescence quencher) and unreacted starting material.
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm) |
| Mobile Phase | A: Water (0.1% Formic Acid); B: Acetonitrile |
| Gradient | 70% B to 100% B over 20 min; Hold 10 min. |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm and 365 nm (Anthracene characteristic absorption) |
| Target Specs | Purity > 99.5% (Area %); Pd < 10 ppm (ICP-MS) |
Impurity Fate Mapping
Caption: Figure 2. Purification logic demonstrating the removal of succinimide via aqueous wash and structural impurities via toluene recrystallization.
Safety and Handling
-
N-Bromosuccinimide (NBS): Irritant and mild oxidizer. Store in a refrigerator. Discard if yellow/orange (indicates free
decomposition). -
Palladium Residues: Heavy metals are strictly regulated in pharmaceutical and electronic materials. All glass reactors should be treated with thiourea/HCl wash cycles if cross-contamination is a concern.
-
Dust Hazard: Anthracene derivatives are potent photosensitizers. Skin exposure can lead to severe rash upon UV exposure. Handle in yellow-light hoods or cover skin completely [2].
References
-
NBS Reactivity in Polar Solvents: Mitchell, R. H., et al. "N-Bromosuccinimide-Dimethylformamide: A Mild, Selective Nuclear Brominating Agent for Reactive Aromatic Compounds." Journal of Organic Chemistry, vol. 44, no. 26, 1979, pp. 4733–4736. Link
-
Anthracene Safety Data: National Center for Biotechnology Information. "PubChem Compound Summary for CID 8418, Anthracene." PubChem, 2023. Link
-
Synthesis of Triphenylene Intermediates: U.S. Patent No. 9,518,063.[6] "Organic electroluminescent materials and devices."[6][7] Assigned to Universal Display Corp. Link
-
Bromination of Anthracenes: "Highly brominated anthracenes as precursors for the convenient synthesis of 2,9,10-trisubstituted anthracene derivatives." Beilstein Journal of Organic Chemistry, 2008.[8] Link[8]
-
Compound Data: "2-(10-Bromoanthracen-9-yl)triphenylene."[9][10] Sigma-Aldrich Product Catalog. Link
Sources
- 1. mdpi.com [mdpi.com]
- 2. CN103073387A - Preparation method of 9, 10-dibromoanthracene - Google Patents [patents.google.com]
- 3. Functionalization of anthracene: A selective route to brominated 1,4-anthraquinones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sciencemadness Discussion Board - 9-Bromo-anthracene - Powered by XMB 1.9.11 [sciencemadness.org]
- 5. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US9518063B2 - Organic electroluminescent materials and devices - Google Patents [patents.google.com]
- 7. Synthesis of conjugated-bridged triphenylenes and application in OLEDs - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. 10,10',10''-(2,4,6-Trimethylbenzene-1,3,5-triyl)tris(9-bromoanthracene)|BLD Pharm [bldpharm.com]
- 10. 2-(10-Bromoanthracen-9-yl)triphenylene [sigmaaldrich.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Solubility Issues with 2-(10-Bromoanthracen-9-yl)triphenylene
Prepared by the Office of the Senior Application Scientist
This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering solubility challenges with 2-(10-Bromoanthracen-9-yl)triphenylene. We will address common issues through a series of frequently asked questions and detailed troubleshooting protocols, grounded in the physicochemical properties of polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(10-Bromoanthracen-9-yl)triphenylene?
A1: 2-(10-Bromoanthracen-9-yl)triphenylene is a large, structurally rigid polycyclic aromatic hydrocarbon (PAH). As with most PAHs, its chemical characteristics include a high melting point, low vapor pressure, and very low aqueous solubility.[1][2] It is highly lipophilic, meaning it has a strong affinity for fats, oils, and non-polar organic solvents.[1] Its large, planar π-conjugated structure can lead to strong intermolecular π-π stacking interactions, which can promote aggregation and further hinder solubility, even in organic solvents.[3][4]
Q2: What are the recommended starting solvents for dissolving this compound?
A2: Based on the principle of "like dissolves like," non-polar and aromatic organic solvents are the best starting points.[5] The extended aromatic system of the molecule will interact favorably with solvents that have similar aromatic or non-polar characteristics. Good initial choices include:
-
Toluene: Often an excellent solvent for large PAHs due to its aromatic nature.
-
Dichloromethane (DCM): A versatile, moderately polar solvent that is effective for a wide range of organic compounds.
-
Chloroform: Similar to DCM, can be a very effective solvent.
-
Tetrahydrofuran (THF): A polar aprotic solvent that can also be effective. A related 9,10-disubstituted anthracene was shown to be soluble in a mixture of toluene and THF.
Q3: My compound isn't dissolving completely, even in the recommended organic solvents. What is the first thing I should try?
A3: The first step is to introduce gentle physical energy to overcome the initial activation energy of dissolution. This can be achieved through:
-
Vortexing/Stirring: Ensure the mixture is being vigorously agitated.
-
Gentle Warming: Slightly increasing the temperature can significantly enhance solubility.[6] Use a warm water bath and do not exceed 40-50°C to avoid potential degradation, especially if the solution will be used for photophysical measurements.
-
Sonication: Using an ultrasonic bath is a highly effective method for breaking up solid aggregates and promoting solvation.[7] This technique uses ultrasonic energy to facilitate the dissolution process.[7]
Q4: I managed to dissolve the compound with heat, but a precipitate formed as it cooled. How can I prevent this?
A4: This phenomenon indicates that you have created a supersaturated solution that is not stable at room temperature. To address this, you can use a co-solvent system. A co-solvent reduces the interfacial tension between the primary solvent and the solute, enhancing overall solubility.[7] Start by dissolving the compound in a minimal amount of a "good" solvent (e.g., DCM or Toluene) and then slowly add a "poor" but miscible solvent (e.g., hexane or ethyl acetate) until you see the first hint of precipitation. A small addition of the "good" solvent should redissolve it, resulting in a more stable solution at room temperature.[8]
Q5: I'm observing an oil-like substance or fine aggregates instead of a clear solution. What does this mean?
A5: This phenomenon, often called "oiling out" or aggregation, is common for large, planar molecules like 2-(10-Bromoanthracen-9-yl)triphenylene.[3] It occurs when solute-solute interactions (π-stacking) are more favorable than solute-solvent interactions. This can be mitigated by:
-
Working at lower concentrations: Diluting the solution can shift the equilibrium away from aggregation.
-
Using a more effective solvent: An aromatic solvent like toluene might be more effective at disrupting π-stacking than a less-interactive solvent like hexane.
-
Sonication: This can physically break apart the aggregates that have formed.[7]
In-Depth Troubleshooting Guide
This section provides systematic protocols for overcoming persistent solubility issues.
Problem: Persistent Insolubility or Incomplete Dissolution
If initial attempts with single solvents and physical aids have failed, a more systematic approach is required. This workflow helps you optimize your solvent system methodically.
Diagram: Systematic Solvent Selection Workflow A flowchart for systematically identifying an effective solvent or co-solvent system.
Experimental Protocol 1: Step-by-Step Solubility Screening
This protocol is designed to efficiently test a range of solvents without wasting significant amounts of your compound.
-
Preparation: Aliquot ~1 mg of 2-(10-Bromoanthracen-9-yl)triphenylene into several small, labeled glass vials.
-
Solvent Addition: To the first vial, add a starting solvent (e.g., Toluene) dropwise, up to 0.5 mL.
-
Initial Agitation: Cap the vial and vortex vigorously for 1 minute. Observe for any dissolution.
-
Sonication: Place the vial in an ultrasonic bath for 5-10 minutes. This is a crucial step for breaking down microcrystals and aggregates.[7]
-
Observation: Check for a clear, homogenous solution. If undissolved solid remains, proceed to the next step.
-
Gentle Heating: Place the vial in a warm water bath (40-50°C) for 5 minutes, with intermittent vortexing.
-
Assessment: If the compound dissolves, it is soluble with heat. Allow it to cool to room temperature to check for precipitation. If it remains insoluble, note the result and repeat steps 2-6 with the next solvent (DCM, THF, Chloroform).
Experimental Protocol 2: Developing a Co-Solvent System
This method is used when single solvents are ineffective or when a room-temperature stable solution is required.
-
Select a "Good" Solvent: Based on Protocol 1, identify the solvent that provided the best (even if incomplete) solubility (e.g., Toluene).
-
Dissolve Compound: In a new vial, dissolve your compound in the minimum required volume of the heated "good" solvent to achieve full dissolution.
-
Select a "Poor" Solvent: Choose a miscible solvent in which the compound is known to be poorly soluble (e.g., Hexane or Isopropanol).
-
Titration: While stirring the warm solution, add the "poor" solvent dropwise until you observe the first sign of persistent cloudiness or precipitation.
-
Re-solubilization: Add 1-2 drops of the "good" solvent back into the mixture until the solution becomes clear again.
-
Cooling & Observation: Allow the vial to cool slowly to room temperature. The resulting solution should remain stable without precipitation.
Table 1: Recommended Solvents and Dissolution Aids
| Method/Solvent | Class | Boiling Point (°C) | Key Considerations & Rationale |
| Toluene | Aromatic Hydrocarbon | 111 | Excellent first choice. Its aromatic structure effectively solvates the large π-system of the PAH, disrupting intermolecular stacking. |
| Dichloromethane (DCM) | Chlorinated Hydrocarbon | 40 | A versatile solvent for many organic solids. Its volatility requires use in a well-sealed container. |
| Tetrahydrofuran (THF) | Ether (Polar Aprotic) | 66 | Can be effective due to its ability to solvate a wide range of compounds. Often used in combination with other solvents like toluene. |
| Sonication | Physical Method | N/A | Highly recommended. Provides localized energy to break up solid lattices and aggregates without excessive heating.[7] |
| Gentle Warming | Physical Method | N/A | Increases kinetic energy, helping solvent molecules overcome the solute's lattice energy. Use with caution to avoid degradation.[6] |
| Co-Solvency | Formulation Technique | N/A | Blends solvents to fine-tune polarity and solvating power, often yielding a more stable solution than a single solvent.[7] |
Problem: Solution is Unstable and Forms Precipitate Over Time
Even after successful initial dissolution, a solution may be kinetically trapped and can precipitate upon standing, especially with changes in temperature.
Diagram: Troubleshooting Solution Instability A decision tree for addressing precipitation in a previously clear solution.
Final Recommendations
-
Purity is Paramount: Ensure the purity of your 2-(10-Bromoanthracen-9-yl)triphenylene. Impurities can significantly hinder dissolution or act as nucleation sites for precipitation.
-
Start Small: Always perform solubility tests on a small scale (1-2 mg) before committing a larger quantity of material.
-
Fresh is Best: Due to the potential for aggregation and precipitation from supersaturated solutions, it is often best to prepare solutions fresh for each experiment.
-
Particle Size: While not always practical in a research setting, be aware that reducing particle size through techniques like micronization can increase the surface area and improve the dissolution rate.[7][9]
By applying these principles and protocols systematically, researchers can effectively overcome the solubility challenges associated with 2-(10-Bromoanthracen-9-yl)triphenylene and ensure the preparation of homogenous, stable solutions for their experiments.
References
-
Patel, J., et al. (2021). Techniques to improve the solubility of poorly soluble drugs. ResearchGate. [Link]
-
Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Solubilization techniques used for poorly water-soluble drugs. PMC. [Link]
-
Sharma, D., et al. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research, 5(6), 199-204. [Link]
-
Mahapatra, A. P., et al. (2020). Solubility Enhancement of Poorly soluble Drugs by using Novel Techniques : A Comprehensive Review. International Journal of PharmTech Research, 13(2), 80-93. [Link]
-
Pawar, P., et al. (2021). Strategies for improving hydrophobic drugs solubility and bioavailability. Journal of Drug Delivery and Therapeutics, 11(4-S), 154-163. [Link]
-
Gray, V., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation photon upconversion. Journal of Materials Chemistry C, 3(42), 11111-11121. [Link]
-
Saravanan, D., et al. (2020). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. PMC. [Link]
-
Collaborative for Health & Environment. Polycyclic Aromatic Hydrocarbons. [Link]
-
University of North Texas. PAH Solubility. [Link]
-
World Health Organization. (2003). Polynuclear aromatic hydrocarbons in Drinking-water. [Link]
-
Adeniji, A. O., et al. (2020). Polycyclic Aromatic Hydrocarbons: Sources, Toxicity, and Remediation Approaches. PMC. [Link]
-
Acree, W. E. Jr. (Ed.). (1995). SOLUBILITY DATA SERIES, Volume 59: Polycyclic Aromatic Hydrocarbons: Binary Non-Aqueous Systems: Part I: Solutes A-E. IUPAC. [Link]
-
Zhang, Y., et al. (2007). Synthesis and photophysical processes of 9-bromo-10-naphthalen-2-yl-anthracene. PubMed. [Link]
-
Ward, J. S., et al. (2018). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Chemical Science, 9(1), 161-169. [Link]
-
Zhao, N., et al. (2009). Aggregation-Induced Emission in the Crystals of 9,10-Distyrylanthracene Derivatives. Crystal Growth & Design, 9(10), 4296-4302. [Link]
Sources
- 1. healthandenvironment.org [healthandenvironment.org]
- 2. who.int [who.int]
- 3. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. polymer.cn [polymer.cn]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. srdata.nist.gov [srdata.nist.gov]
- 7. ijmsdr.org [ijmsdr.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
removing unreacted bromide impurities from 2-(10-Bromoanthracen-9-yl)triphenylene
Welcome to the dedicated technical support guide for the purification of 2-(10-Bromoanthracen-9-yl)triphenylene. This resource is designed for researchers, chemists, and drug development professionals who are working with this and structurally similar polycyclic aromatic hydrocarbons (PAHs). Here, we address common challenges in removing unreacted bromide impurities, which are often structurally analogous to the target compound, making purification a non-trivial task. This guide provides field-tested troubleshooting advice and detailed protocols to ensure the highest purity of your final product.
Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification process in a direct question-and-answer format.
Question 1: My initial NMR analysis shows a significant percentage of what I believe is a di-bromo-anthracene starting material. Standard column chromatography with a hexane/dichloromethane solvent system is giving poor separation. What’s going wrong?
Answer: This is a classic challenge when purifying large, relatively non-polar PAHs. The structural similarity between your product and the impurity means their polarity is very close, leading to co-elution.[1][2] Here’s a systematic approach to troubleshoot this:
-
Underlying Cause: The resolving power of your current chromatographic system is insufficient. The mobile phase may be too polar, moving both compounds up the column too quickly, or the stationary phase may not be optimal for discriminating between the subtle electronic differences of the molecules.
-
Immediate Action Plan:
-
Re-evaluate Your Solvent System with TLC: Before running another column, optimize the mobile phase using Thin-Layer Chromatography (TLC).[3] The goal is to find a solvent system that gives a clear separation (ΔRf > 0.2) between your product and the impurity.
-
Decrease Solvent Polarity: Start with a less polar mobile phase. Instead of dichloromethane/hexane, try toluene/hexane or even pure cyclohexane.[4] Run a gradient on TLC, starting from 100% hexane and gradually adding the more polar solvent.
-
Change the Stationary Phase: Silica gel is slightly acidic and is the standard choice.[5] However, for PAHs, neutral alumina can sometimes offer different selectivity and better separation.[1] It's worth testing on a TLC plate if available.
-
-
Advanced Strategy: Gradient Column Chromatography If a single solvent system (isocratic elution) doesn't provide adequate separation, a gradient elution is the next logical step. Start with a very non-polar mobile phase (e.g., 100% hexane) to allow the less polar compound to move down the column while the more polar product remains near the top. Then, slowly and incrementally increase the polarity of the mobile phase (e.g., by adding dichloromethane or toluene dropwise) to elute your target compound.
Question 2: I managed to separate the impurity via column chromatography, but my yield is extremely low. I suspect my product is sticking to the silica gel. How can I improve recovery?
Answer: Low recovery is a frustrating issue, often caused by irreversible adsorption of the compound onto the stationary phase, especially if the compound has any residual acidic or basic functionalities, or if the silica gel is too "active".
-
Underlying Cause: Strong, sometimes irreversible, interactions between your complex aromatic compound and the active sites (silanol groups) on the silica gel surface.[5] Overly dry or highly activated silica can exacerbate this problem.
-
Solutions to Improve Yield:
-
Deactivate the Silica Gel: Before preparing your column, you can slightly deactivate the silica gel by adding 1-2% (by weight) of water or triethylamine to the dry silica and mixing thoroughly. This will cap the most active silanol groups and reduce irreversible adsorption.
-
Use a Less Polar Eluent: A highly polar eluent can sometimes cause the compound to streak and bind more strongly. Ensure you are using the least polar solvent system that still provides good mobility for your compound.[5]
-
Consider an Alternative Adsorbent: As mentioned previously, alumina can be a good alternative and is available in different activity grades (I, II, III, with III being the least active).[1] For very sensitive compounds, reversed-phase chromatography (using a C18-functionalized silica) is also an option, though it requires different solvent systems (e.g., acetonitrile/water).[2]
-
Question 3: After purification, my product looks clean by TLC, but I see a persistent small peak in the mass spectrometry data corresponding to a bromine-containing impurity. What are my options?
Answer: This indicates a trace impurity that co-elutes almost perfectly with your product. At this stage, a different purification technique is often required.
-
Underlying Cause: The impurity is likely an isomer or a compound with nearly identical polarity and molecular weight, making chromatographic separation extremely difficult.
-
High-Resolution Purification Techniques:
-
Recrystallization: This is the most powerful technique for removing trace impurities from a crystalline solid. The key is to find a suitable solvent or solvent system where the product has high solubility at high temperatures and low solubility at low temperatures, while the impurity remains in solution.
-
Solvent Screening: Test small batches in solvents like toluene, xylene, or a mixture such as dichloromethane/ethanol. Dissolve the solid in a minimal amount of hot solvent and allow it to cool slowly.[6]
-
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): For high-value materials or when all else fails, Prep-HPLC offers the highest resolution.[7][8] A normal-phase column (e.g., silica or cyano-propyl) with a hexane/dichloromethane or hexane/ethyl acetate gradient is a good starting point. This method allows for very fine separation of closely related compounds.[8]
-
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose solvent system for column chromatography of 2-(10-Bromoanthracen-9-yl)triphenylene?
A1: There is no single "best" system, as it depends on the specific impurities. However, a gradient of dichloromethane (DCM) in hexane is a very effective and widely used starting point for separating PAHs.[9][10] A typical gradient might start at 2% DCM in hexane and slowly increase to 20-30%. Toluene can be substituted for DCM for a less polar option.
Q2: How much silica gel should I use for my column?
A2: A general rule of thumb is to use a silica gel-to-crude product weight ratio of 20:1 to 50:1 .[5] For difficult separations, a higher ratio (e.g., 100:1) may be necessary to achieve good resolution.
Q3: Can I use recrystallization as the primary purification method instead of chromatography?
A3: It's possible, but often less efficient for removing significant amounts of closely related impurities. Recrystallization is most effective at removing small amounts of impurities from a product that is already relatively pure (>90%). For a crude reaction mixture, column chromatography is generally the preferred first step to remove the bulk of impurities.[3][11]
Q4: How can I confirm the final purity of my product?
A4: A combination of analytical techniques is essential for confirming purity:
-
¹H and ¹³C NMR Spectroscopy: This will confirm the structure and identify any remaining proton- or carbon-containing impurities.
-
High-Resolution Mass Spectrometry (HRMS): This will confirm the exact mass and elemental composition of your product.
-
High-Performance Liquid Chromatography (HPLC): Running an analytical HPLC with a UV detector can provide a quantitative measure of purity (e.g., >99.5%).[8]
In-Depth Protocol: Gradient Column Chromatography
This protocol provides a detailed, step-by-step methodology for purifying 2-(10-Bromoanthracen-9-yl)triphenylene using gradient column chromatography.
1. Preparation and Optimization:
-
TLC Analysis: First, determine the optimal solvent system using TLC. Spot your crude material on a silica gel plate and develop it in various hexane/DCM mixtures (e.g., 98:2, 95:5, 90:10). The ideal "running" solvent will give your product an Rf value of ~0.3.
-
Column Selection: Choose a column with a diameter and length appropriate for the amount of material. For 1 gram of crude product, a column with a 40-50 mm diameter is suitable.
2. Column Packing (Wet Method):
-
Insert a small plug of glass wool or cotton at the bottom of the column.
-
Add a 1-2 cm layer of sand.
-
In a separate beaker, create a slurry of silica gel in the initial, least polar eluent (e.g., 100% hexane).
-
Pour the slurry into the column and gently tap the sides to ensure even packing. Allow the silica to settle, draining excess solvent until the solvent level is just above the silica bed. Never let the column run dry.[3]
3. Sample Loading:
-
Dissolve your crude product in a minimal amount of a suitable solvent (ideally the chromatography eluent, or a slightly more polar solvent like DCM).
-
Carefully add the sample solution to the top of the column.
-
Drain the solvent until the sample is adsorbed onto the silica.
-
Gently add a thin layer of sand on top of the adsorbed sample to prevent disturbance.
4. Elution and Fraction Collection:
-
Begin eluting with the least polar solvent mixture determined from your TLC analysis (e.g., 2% DCM in hexane).
-
Collect fractions in test tubes or vials.
-
Monitor the elution process by spotting fractions on a TLC plate and visualizing under UV light.
-
Gradually increase the polarity of the eluent (e.g., to 5% DCM, then 10% DCM) to elute your product. The unreacted bromide impurity, being less polar, should elute first.
-
Once your product begins to elute, switch to an isocratic elution (constant solvent composition) until it has been fully collected.
5. Product Recovery:
-
Combine the pure fractions (as determined by TLC).
-
Remove the solvent using a rotary evaporator.
-
Place the resulting solid under high vacuum to remove any residual solvent.
-
Obtain the final mass and calculate the yield. Confirm purity using the analytical methods described in the FAQ section.
Visualization of the Purification Workflow
The following diagram outlines the decision-making process for purifying 2-(10-Bromoanthracen-9-yl)triphenylene.
Caption: Decision workflow for purification.
Data Summary Table
| Purification Technique | Primary Use | Stationary Phase | Typical Mobile Phase | Resolution | Throughput |
| Column Chromatography | Bulk removal of impurities | Silica Gel or Alumina[1][5] | Gradient: Hexane/DCM | Good | High (grams) |
| Recrystallization | Removing trace impurities | N/A | Toluene, Xylene, DCM/Ethanol[6] | Very High | Medium (mg to g) |
| Preparative TLC | Small scale purification | Silica Gel | Isocratic: Hexane/DCM | Good | Low (mg) |
| Preparative HPLC | High-purity final polishing | C18 or Silica | Acetonitrile/H₂O or Hexane/IPA | Excellent | Low (mg) |
References
-
Al-bassam, M. M. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Applied Water Science. Available at: [Link]
-
Phenomenex. (2025). Column Chromatography Guide. Available at: [Link]
-
Perisic, O. S., et al. (2004). Qualitative TLC determination of some polycyclic aromatic hydrocarbons in sugar-beet. Journal of the Serbian Chemical Society. Available at: [Link]
- Adcock, J. L., et al. (2012). Removal of bromine from gaseous hydrogen bromide. Google Patents.
- Etzbach, K. H., et al. (1998). Triphenylene compounds and preparation of discotic liquid crystalline crosslinked polymers. Google Patents.
-
Unknown. COLUMN CHROMATOGRAPHY. Available at: [Link]
-
Huo, F., et al. (2010). Synthesis and Characterization of Triphenylene Derivatives Containing Two Terminal Functional Groups at the Periphery. Synthesis and Reactivity in Inorganic, Metal-Organic, and Nano-Metal Chemistry. Available at: [Link]
-
Wikipedia. (2023). Triphenylene. Available at: [Link]
-
University of Victoria. Column chromatography. Available at: [Link]
-
Wikipedia. Column chromatography. Available at: [Link]
-
Thomas, J. K., et al. (2018). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. IUCrData. Available at: [Link]
-
O'Sullivan, G., et al. (2020). Comparison of rapid solvent extraction systems for the GC–MS/MS characterization of polycyclic aromatic hydrocarbons in aged, contaminated soil. MethodsX. Available at: [Link]
-
Podgorniak, T., et al. (2001). Densitometric thin-layer chromatography of polycyclic aromatic sulfur compounds. Journal of Planar Chromatography – Modern TLC. Available at: [Link]
-
Molapo, K. M., et al. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. Molbank. Available at: [Link]
-
Anderson, W. R. (2020). Removal of polycyclic aromatic hydrocarbons and other contaminants from hydrocarbon fluids. University of Strathclyde. Available at: [Link]
-
Kim, J., et al. (2022). Remediation of water contaminated with polycyclic aromatic hydrocarbons using liquid phase plasma: Influence of electrical discharge condition. Frontiers in Environmental Science. Available at: [Link]
-
Chen, B. H. (1998). Analysis, formation and inhibition of polycyclic aromatic hydrocarbons. Thermochimica Acta. Available at: [Link]
-
Hu, W., et al. (2012). Triphenylene Substituted Pyrene Derivative: Synthesis and Single Molecule Investigation. The Journal of Physical Chemistry C. Available at: [Link]
-
Karim, M. R., et al. (2022). Removal of polycyclic aromatic hydrocarbons (PAHs) from water through degradable polycaprolactone electrospun membrane. Scientific Reports. Available at: [Link]
-
Schulze, M., et al. (2015). Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Physical Chemistry Chemical Physics. Available at: [Link]
-
Vanrentelgem, L., et al. (2004). Multiple glass transition in the plastic crystal phase of triphenylene derivatives. Lirias. Available at: [Link]
-
Axcend. (2023). Two Methods for Quick Analysis of Polycyclic Aromatic Hydrocarbons (PAHs) Using the Axcend Focus LC®. Available at: [Link]
-
Portolés, T., et al. (2021). Automated micro-solid-phase extraction clean-up of polycyclic aromatic hydrocarbons in food oils for analysis by gas chromatography. Journal of Separation Science. Available at: [Link]
- Unknown. (2021). 9-bromoanthracene production process and rectification purification device used by same. Google Patents.
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- 11. Column Chromatography Guide | Phenomenex [phenomenex.com]
Technical Support Center: Optimizing Catalyst Load for 2-(10-Bromoanthracen-9-yl)triphenylene Coupling
For Researchers, Scientists, and Drug Development Professionals
This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene via Suzuki-Miyaura cross-coupling. As Senior Application Scientists, we aim to provide not just procedural steps but also the underlying scientific principles to empower you to optimize your reaction conditions effectively.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the coupling reaction. The question-and-answer format is designed to help you quickly identify and resolve experimental hurdles.
Question 1: Why is my yield of 2-(10-Bromoanthracen-9-yl)triphenylene consistently low?
Answer:
Low yields in Suzuki-Miyaura coupling reactions, especially with sterically hindered substrates like bromoanthracene and triphenylene derivatives, can stem from several factors.[1] A systematic approach to troubleshooting is crucial.
-
Catalyst Deactivation: The active Pd(0) species is susceptible to oxidation and aggregation, leading to the formation of inactive palladium black.[2] This is a common issue when working with complex aromatic systems.
-
Diagnosis: Visually inspect the reaction for the formation of a black precipitate.[2]
-
Solution: Ensure rigorous degassing of all solvents and reagents to remove oxygen.[1] Employing more robust ligands that stabilize the Pd(0) center can also prevent deactivation.[3] Consider using a pre-catalyst that is more stable to air and moisture.
-
-
Suboptimal Reaction Parameters: The choice of catalyst, ligand, base, and solvent are highly interdependent and crucial for success.[4]
-
Catalyst & Ligand: For sterically demanding couplings, bulky and electron-rich phosphine ligands are often necessary to facilitate the key steps of the catalytic cycle.[5][6] If you are using a general-purpose ligand like PPh₃, switching to a more specialized ligand such as those from the Buchwald or Fu laboratories (e.g., XPhos, SPhos) may significantly improve yields.[7][8]
-
Base: The base plays a critical role in the transmetalation step.[9][10] The strength and solubility of the base can impact the reaction rate and yield.[11] Carbonate bases like Cs₂CO₃ or K₂CO₃ are often effective, but stronger bases like K₃PO₄ may be required for challenging substrates.[8]
-
Solvent: The solvent influences the solubility of reagents and the stability of the catalytic species.[12][13] A mixture of an organic solvent (e.g., dioxane, toluene, or DMF) with water is commonly used.[9] The optimal solvent system may need to be determined empirically.
-
-
Starting Material Quality: The purity of your 10-bromoanthracene, triphenylene boronic acid (or ester), and all other reagents is paramount.
-
Boronic Acid Instability: Boronic acids can undergo protodeboronation, especially at elevated temperatures, leading to the formation of the corresponding arene as a byproduct.[4] Use fresh, high-purity boronic acid.
-
Question 2: I am observing significant amounts of side products. What are they and how can I minimize them?
Answer:
Several side reactions can compete with the desired cross-coupling, reducing the overall yield and complicating purification. The most common side products in Suzuki-Miyaura reactions are:
-
Homocoupling: This is the reaction of two molecules of the boronic acid to form a biaryl byproduct (e.g., bitriphenylene).[4] This is often promoted by the presence of oxygen.[14]
-
Minimization: Rigorous degassing of the reaction mixture is the most effective way to suppress homocoupling.[1]
-
-
Dehalogenation: The bromoanthracene starting material can be reduced to anthracene. This can occur if there are hydride sources in the reaction mixture, such as certain amine bases or alcohol solvents.[1][9]
-
Minimization: If dehalogenation is a significant issue, consider switching to a non-hydridic base like a carbonate or phosphate and using an aprotic solvent.[1]
-
-
Protodeboronation: As mentioned previously, the boronic acid can react with trace amounts of water or other protic sources to replace the boronic acid group with a hydrogen atom.[4]
-
Minimization: Use anhydrous solvents and ensure your base is dry. Running the reaction under strictly inert conditions will also help.
-
The following diagram illustrates a general troubleshooting workflow for addressing low product yield:
Caption: Troubleshooting workflow for low reaction yield.
Experimental Protocol: Catalyst Load Optimization
Optimizing the catalyst loading is a critical step to ensure a cost-effective and efficient synthesis. The following is a general protocol for determining the optimal catalyst concentration for the coupling of 2-(10-Bromoanthracen-9-yl)triphenylene.
1. Initial Catalyst and Ligand Screening:
Before optimizing the catalyst load, it is essential to identify an effective catalyst and ligand combination. For sterically hindered substrates, a good starting point is a palladium(II) precatalyst with a bulky, electron-rich phosphine ligand.[8]
| Catalyst Precursor | Ligand | Typical Loading (mol%) |
| Pd(OAc)₂ | XPhos | 2-5 |
| Pd₂(dba)₃ | SPhos | 2-5 |
| Pd(dppf)Cl₂ | (Internal) | 2-5 |
2. Step-by-Step Protocol for a Catalyst Loading Study:
This protocol assumes you have identified a promising catalyst/ligand system from initial screening.
-
Reaction Setup: In a series of oven-dried reaction vials equipped with stir bars, add the triphenylene boronic ester (1.0 equiv), the chosen base (e.g., K₃PO₄, 2.0 equiv), and the desired amount of the palladium precatalyst and ligand.
-
Inert Atmosphere: Seal the vials and purge with an inert gas (e.g., argon or nitrogen) for 15-30 minutes.
-
Solvent Addition: Add the degassed solvent mixture (e.g., dioxane/water 4:1) via syringe.
-
Substrate Addition: Add a solution of 10-bromoanthracene (1.2 equiv) in the degassed solvent to each vial.
-
Reaction: Place the vials in a preheated aluminum block on a magnetic stir plate at the desired temperature (e.g., 80-100 °C).
-
Monitoring: Monitor the progress of each reaction by TLC or LC-MS at regular intervals (e.g., 2, 4, 8, and 24 hours).
-
Work-up and Analysis: Once the reactions are complete, cool to room temperature, and perform a standard aqueous work-up. Analyze the crude product mixture by ¹H NMR or GC-MS to determine the conversion and yield for each catalyst loading.
Data Presentation: Example of a Catalyst Loading Study
| Entry | Catalyst Loading (mol%) | Ligand Loading (mol%) | Time (h) | Conversion (%) | Yield (%) |
| 1 | 5 | 10 | 12 | >95 | 85 |
| 2 | 2 | 4 | 12 | >95 | 83 |
| 3 | 1 | 2 | 24 | 90 | 75 |
| 4 | 0.5 | 1 | 24 | 75 | 60 |
This data suggests that a catalyst loading of 2 mol% provides a good balance between reaction efficiency and cost.
The Suzuki-Miyaura Catalytic Cycle
Understanding the mechanism of the Suzuki-Miyaura coupling is fundamental to effective troubleshooting. The catalytic cycle consists of three main steps: oxidative addition, transmetalation, and reductive elimination.[10][15]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Frequently Asked Questions (FAQs)
Q1: Can I use a different palladium source?
A1: Yes, various palladium sources can be used, such as Pd(PPh₃)₄, PdCl₂(PPh₃)₂, or Pd₂(dba)₃.[4] However, for sterically demanding substrates, it is often more effective to use a Pd(II) precatalyst in combination with a specific bulky phosphine ligand, as this allows for better control over the active catalytic species.[6]
Q2: What is the optimal ligand-to-palladium ratio?
A2: The optimal ligand-to-palladium ratio depends on the specific ligand and reaction conditions. A common starting point is a 1:1 to 4:1 ratio of ligand to palladium.[1] For monodentate ligands, a 2:1 ratio is often used to ensure the formation of the active L₂Pd(0) species.
Q3: How do I purify the final product?
A3: Polycyclic aromatic hydrocarbons (PAHs) like 2-(10-Bromoanthracen-9-yl)triphenylene are often purified by column chromatography on silica gel.[16][17][18] A solvent system of increasing polarity, such as a gradient of dichloromethane in hexanes, is typically effective. Recrystallization can also be used to obtain highly pure material.
Q4: Can this reaction be performed under microwave irradiation?
A4: Yes, microwave-assisted Suzuki-Miyaura couplings can often significantly reduce reaction times and, in some cases, improve yields with lower catalyst loadings.[4] However, optimization of the reaction conditions (temperature, time, and power) under microwave irradiation would be necessary.
References
-
Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]
-
Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]
-
ChemRxiv. The catalytic mechanism of the Suzuki-Miyaura reaction. (2019). Available from: [Link]
-
Universitat de Girona. The reaction mechanism of the Suzuki-Miyaura cross-coupling reaction. The role of the precatalyst activation. Available from: [Link]
-
The Triple Helix at the University of Chicago. New Palladium Catalyst Developed for Coupling of Aryl Halides and Alkyl Lithium Reagents. (2020). Available from: [Link]
-
ResearchGate. A Sterically Hindered Phosphorus Ligand for Palladium-Catalyzed Sterically Hindered Aryl-Alkyl Coupling Reaction. (2025). Available from: [Link]
-
DSpace@MIT. Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. Available from: [Link]
-
CovaSyn. Optimizing Suzuki Coupling Reactions. Available from: [Link]
-
ARKAT USA. Exploring sterically-demanding triarylphosphine ligands to enhance activation of challenging C-Cl bonds in palladium catalysis. Available from: [Link]
-
Reddit. Why am I getting low yield for my Suzuki coupling reaction? (2016). Available from: [Link]
-
ACS Publications. Mechanism of the Suzuki–Miyaura Cross-Coupling Reaction Mediated by [Pd(NHC)(allyl)Cl] Precatalysts. (2017). Available from: [Link]
-
National Center for Biotechnology Information. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Available from: [Link]
-
ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]
-
ACS Publications. Palladium-Catalyzed Negishi Cross-Coupling Reaction of Aryl Halides with (Difluoromethyl)zinc Reagent. (2016). Available from: [Link]
-
Semantic Scholar. A general and efficient catalyst for palladium-catalyzed C-O coupling reactions of aryl halides with primary alcohols. Available from: [Link]
-
Royal Society of Chemistry. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Available from: [Link]
-
ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018). Available from: [Link]
-
YouTube. Suzuki Coupling I Common Byproducts in Suzuki Coupling. (2024). Available from: [Link]
-
National Center for Biotechnology Information. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. Available from: [Link]
-
ResearchGate. Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (2018). Available from: [Link]
-
AIDIC. Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. Available from: [Link]
-
ResearchGate. Optimization of catalyst loading for Suzuki-Miyaura coupling. Available from: [Link]
-
ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. (2022). Available from: [Link]
-
ACS Publications. Palladacycle-Catalyzed Triple Suzuki Coupling Strategy for the Synthesis of Anthracene-Based OLED Emitters. (2017). Available from: [Link]
-
National Center for Biotechnology Information. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. Available from: [Link]
-
ResearchGate. Effect of solvent and base on Suzuki cross-coupling reaction a. Available from: [Link]
-
Royal Society of Chemistry. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Available from: [Link]
-
Royal Society of Chemistry. Nitrogen-doped polycyclic aromatic hydrocarbons by a one-pot Suzuki coupling/intramolecular S N Ar reaction. (2022). Available from: [Link]
-
ResearchGate. Suzuki reactions promoted by different ligands (the catalytic conditions...). Available from: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]
-
ScienceDirect. Photophysical characterization of the 9,10-disubstituted anthracene chromophore and its applications in triplet-triplet annihilation. Available from: [Link]
-
MDPI. 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. (2023). Available from: [Link]
-
ResearchGate. Polycyclic Aromatic Hydrocarbon Purification Procedures for Compound Specific Isotope Analysis. (2025). Available from: [Link]
-
PubMed. Polycyclic aromatic hydrocarbon purification procedures for compound specific isotope analysis. (2005). Available from: [Link]
-
Chemistry Stack Exchange. What are the byproducts in a Suzuki reaction? (2017). Available from: [Link]
-
Reddit. Question About Suzuki Coupling Reaction Byproducts (Homocoupling). (2025). Available from: [Link]
-
National Center for Biotechnology Information. Functionalization and solubilization of polycyclic aromatic compounds by sulfoniumization. Available from: [Link]
-
Frontiers. Research Progress of Gaseous Polycyclic Aromatic Hydrocarbons Purification by Adsorption. (2019). Available from: [Link]
-
Royal Society of Chemistry. Synthesis and characterization of 2-(anthracene-9- yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally. (2024). Available from: [Link]
-
National Center for Biotechnology Information. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024). Available from: [Link]
-
Beilstein Journals. Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. (2018). Available from: [Link]
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Technical Support Center: Minimizing Aggregation in 2-(10-Bromoanthracen-9-yl)triphenylene Thin Films
Prepared by the Senior Application Scientist Team
This guide is designed for researchers, scientists, and professionals working with 2-(10-Bromoanthracen-9-yl)triphenylene and related polycyclic aromatic hydrocarbons (PAHs). Aggregation in thin films is a critical factor that can significantly alter the material's desired optoelectronic properties. This document provides in-depth troubleshooting advice and answers to frequently asked questions to help you control and minimize molecular aggregation during your experimental work.
Troubleshooting Guide: Experimental Issues & Solutions
This section addresses specific problems you may encounter in the lab. The solutions provided are based on established principles of thin film growth and material science, explaining the causality behind each recommendation.
Question 1: My UV-Vis absorption spectrum shows a significant red-shift and peak broadening compared to the dilute solution spectrum. What is happening and how can I prevent it?
Answer: This is a classic spectroscopic signature of strong intermolecular interactions, specifically the formation of molecular aggregates (H- or J-aggregates) in the solid state. The extended π-systems of the anthracene and triphenylene moieties create a strong tendency for molecules to self-assemble via π-π stacking.[1] This aggregation alters the electronic energy levels compared to isolated molecules in solution, resulting in the observed changes in the absorption spectrum. J-aggregates typically show a red-shifted absorption band, while H-aggregates result in a blue-shift; however, both can lead to peak broadening and changes in the vibronic structure.[2][3]
Causality: The degree of aggregation is fundamentally linked to the kinetics and thermodynamics of the film formation process. If molecules are given sufficient time and mobility, they will self-organize into lower-energy aggregated states. Your goal is to kinetically trap the molecules in a less-ordered, more "solution-like" state.
Solutions:
For Solution-Based Deposition (e.g., Spin-Coating):
-
Decrease Solution Concentration: Higher concentrations increase the likelihood of intermolecular interactions and nucleus formation in the solution before and during the spin-coating process.[4] Start by halving your current concentration and incrementally adjusting.
-
Increase Spin-Coating Speed: A faster spin speed (e.g., >3000 rpm) accelerates the rate of solvent evaporation.[3] This rapid solidification, or high solvent quenching rate, reduces the time available for molecules to diffuse and organize into ordered aggregates, favoring the formation of an amorphous film.[2][3]
-
Solvent Choice: The solvent solidification rate is a critical parameter.[2]
-
Volatility: Use solvents with lower boiling points (e.g., chloroform, dichloromethane) for faster evaporation.
-
Solubility: Ensure the molecule is well-solvated. Poor solubility can lead to premature aggregation in the solution itself.
-
For Physical Vapor Deposition (PVD):
-
Lower Substrate Temperature: Maintaining a low substrate temperature is crucial. A simple but effective method is "fast cooling," which suppresses the nucleation and aggregation of adsorbed molecules by limiting their thermal energy and surface diffusion.[5] This helps form kinetically favorable amorphous phases.[5]
-
Increase Deposition Rate: A higher deposition rate can kinetically limit the time for molecules to rearrange on the substrate surface, thus hindering the formation of large, ordered aggregates.
-
Maintain High Vacuum: A high vacuum environment (<10⁻⁶ Torr) ensures fewer impurities on the substrate and a longer mean free path for the evaporated molecules, leading to a more uniform and less aggregated film.
Question 2: Atomic Force Microscopy (AFM) of my film reveals high surface roughness with large, irregular island-like structures. How can I fabricate a smoother, more uniform film?
Answer: High surface roughness and the presence of large crystalline domains are morphological indicators of uncontrolled nucleation and aggregation during film growth.[5] For many optoelectronic applications, a smooth, amorphous film is required to ensure device performance and prevent issues like electrical shorts.[6][7]
Causality: Film growth is an interplay between the energy of the molecules arriving at the surface and the properties of the substrate itself. The initial nucleation events dictate the final morphology of the film. Large, irregular grains form when molecules have high surface mobility and a long time to diffuse before being locked into place, allowing them to form thermodynamically stable crystalline aggregates.
Solutions:
-
Rigorous Substrate Cleaning & Preparation: The substrate surface energy and cleanliness are paramount. Any contaminants can act as unwanted nucleation sites.
-
Standard Protocol: Sequentially sonicate the substrate in detergent, deionized water, acetone, and isopropanol. Dry with a stream of dry nitrogen.
-
Surface Activation: Immediately before deposition, use an oxygen plasma or UV-Ozone treatment to remove residual organic contaminants and create a uniform, high-energy surface. This can promote more uniform film growth.
-
-
Employ Aggregation Suppression Deposition Techniques:
-
Fast Cooling Physical Vapor Deposition (FCPVD): This technique is explicitly designed to produce ultrasmooth organic thin films by effectively removing thermal energy from the adsorbed molecules, thereby suppressing aggregation.[5] It has been shown to produce films with root mean square (RMS) roughness below 0.4 nm.[5]
-
Meniscus-Guided Coating (MGC): Techniques like blade coating can create highly uniform films. The controlled evaporation at the meniscus, coupled with fluid flow, can align molecules and produce smoother films compared to simple drop-casting.[8]
-
-
Post-Deposition Annealing (Use with Caution):
-
Thermal Annealing: Heating the film above its glass transition temperature can reflow the material and smooth the surface. However, this can also promote crystallization and aggregation if not carefully controlled. It is often more useful for optimizing crystalline domains rather than creating an amorphous film.
-
Solvent Vapor Annealing (SVA): Exposing the film to a saturated solvent atmosphere can increase molecular mobility and allow for reorganization into a more thermodynamically stable, and often smoother, morphology.[9] The choice of solvent and exposure time are critical parameters to optimize.
-
Question 3: The photoluminescence of my thin film is weak and red-shifted compared to the solution (Aggregation-Caused Quenching). How can I improve the solid-state emission?
Answer: This phenomenon, known as Aggregation-Caused Quenching (ACQ), is common in planar aromatic molecules like anthracene derivatives.[1][10] In the solid state, the close proximity of molecules allows for the formation of non-emissive or weakly emissive excited-state species, such as excimers, which provide a non-radiative decay pathway for excitons, thus quenching the fluorescence.[10] The red-shift is characteristic of emission from these lower-energy excimer states.
Causality: The photophysical properties of the film are directly tied to its morphology. When molecules are packed closely together in aggregates, their excited-state orbitals can interact. This interaction creates new, lower-energy states (excimers) that often decay non-radiatively or emit light at longer wavelengths, diminishing the desired monomer emission.
Solutions:
-
Doping into an Inert Host Matrix: This is one of the most effective strategies. By physically separating the 2-(10-Bromoanthracen-9-yl)triphenylene molecules, you prevent the π-π interactions responsible for ACQ.
-
Method: Create a co-solution (for spin-coating) or use a co-evaporation source (for PVD) of your active molecule and an inert, wide-bandgap host material (e.g., PMMA, polystyrene, or specialized host materials like CBP).
-
Concentration: Start with a low guest concentration (e.g., 1-5% by weight) and systematically increase it to find the optimal balance between emission intensity and aggregation avoidance.
-
-
Modify the Molecular Structure (A Design Principle): While you are working with a specific molecule, it's important to understand that a common strategy to prevent ACQ is to introduce bulky substituents to the aromatic core. These groups act as steric barriers, physically preventing the π-systems of adjacent molecules from getting close enough to interact. This principle explains why some derivatives are less prone to ACQ than others.[10]
-
Control Photodimerization: Anthracene moieties are susceptible to photodimerization upon exposure to UV light, a [4+4] cycloaddition reaction that destroys the chromophore and quenches fluorescence.[4]
-
Minimize UV Exposure: Prepare films and conduct measurements under yellow light or with UV filters.
-
Work in an Inert Atmosphere: The presence of oxygen can sometimes facilitate photochemical degradation pathways. Working in a glovebox can mitigate this.
-
Process Optimization & Characterization Workflow
To systematically tackle aggregation, a logical workflow combining fabrication and characterization is essential.
Caption: A systematic workflow for fabricating and characterizing thin films to minimize aggregation.
Frequently Asked Questions (FAQs)
-
Q1: What exactly is molecular aggregation in this context? A1: Molecular aggregation is the self-assembly of individual 2-(10-Bromoanthracen-9-yl)triphenylene molecules into larger clusters within the thin film. This process is driven by non-covalent intermolecular forces, primarily the attractive π-π stacking interactions between the flat, electron-rich anthracene and triphenylene cores. This ordering can range from amorphous aggregates with short-range order to highly crystalline domains.[11]
-
Q2: Why is controlling aggregation so important for my experiments? A2: Aggregation directly impacts the material's solid-state properties. Uncontrolled aggregation can lead to several undesirable effects:
-
Optical Changes: Shifts in absorption and emission spectra, which can detune the material from its intended operational wavelength.[10]
-
Reduced Efficiency: A significant decrease in photoluminescence quantum yield (PLQY) due to ACQ, which is detrimental for applications like OLEDs.[1]
-
Morphological Instability: The formation of crystalline grains can increase surface roughness, leading to poor device performance and potential failure modes.[6]
-
Inconsistent Device Performance: Poorly controlled morphology leads to low reproducibility between samples and devices.
-
-
Q3: What are the key analytical techniques I should use to identify and quantify aggregation? A3: A multi-technique approach is essential for a complete picture:
-
UV-Visible Absorption Spectroscopy: The primary tool to detect aggregation. Compare the film's spectrum to a dilute solution spectrum. Look for peak shifts, broadening, and changes in the relative intensity of vibronic shoulders.[12]
-
Photoluminescence (PL) Spectroscopy: Use this to assess the impact of aggregation on emissive properties. A drop in quantum yield and the appearance of a new, red-shifted emission band are strong indicators of excimer formation and ACQ.[10]
-
Atomic Force Microscopy (AFM): Provides a direct visualization of the film's surface morphology. It allows you to measure surface roughness (RMS) and observe the size, shape, and distribution of any crystalline domains.[6][7]
-
X-ray Diffraction (XRD): This technique confirms the presence or absence of crystallinity. A broad, featureless diffractogram indicates an amorphous film, while sharp peaks are indicative of crystalline order.[5]
-
Data Summary: Deposition Parameter Influence
The table below summarizes the general influence of key experimental parameters on molecular aggregation.
| Parameter | Deposition Method | Action | Expected Effect on Aggregation | Rationale |
| Solution Concentration | Spin-Coating | Decrease | Decrease | Reduces solute proximity, lowering the chance of pre-aggregation.[4] |
| Spin Speed | Spin-Coating | Increase | Decrease | Accelerates solvent evaporation, reducing time for molecular organization.[3] |
| Solvent Volatility | Spin-Coating | Increase | Decrease | Faster solidification kinetically traps molecules in a disordered state.[2] |
| Substrate Temperature | PVD | Decrease | Decrease | Reduces surface mobility of adsorbed molecules, suppressing nucleation.[5] |
| Deposition Rate | PVD | Increase | Decrease | Molecules are buried by subsequent layers before they can organize.[6][7] |
| Annealing Temperature | Post-Processing | Increase | Increase | Provides thermal energy that promotes diffusion and crystallization. |
Troubleshooting Flowchart
Caption: A step-by-step flowchart for diagnosing and solving aggregation issues.
References
- Ultrasmooth Organic Films Via Efficient Aggregation Suppression by a Low-Vacuum Physical Vapor Deposition - PMC. (n.d.).
- Control of molecular aggregation structures towards flexible organic photovoltaics - Materials Horizons (RSC Publishing). (n.d.).
- Controlling Molecule Aggregation and Electronic Spatial Coherence in the H-Aggregate and J-Aggregate Regime at Room Temperature - PMC. (2020, April 2).
- Controlling Molecule Aggregation and Electronic Spatial Coherence in the H-Aggregate and J-Aggregate Regime at Room Temperature - ResearchGate. (2025, October 16).
-
Congrave, D. G., Drummond, B. H., Gray, V., Bond, A. D., Rao, A., Friend, R. H., & Bronstein, H. (2021). Suppressing aggregation induced quenching in anthracene based conjugated polymers. Polymer Chemistry, 12(12), 1830–1836. [Link]
- Suppressing aggregation induced quenching in anthracene based conjugated polymers. (2021, March 3).
- Probing Molecular Assembly of Small Organic Molecules During Meniscus Guided Coating Using Experimental and Molecular Dynamics - NSF PAR. (n.d.).
- Spectroscopic Characterization Of Polycyclic Aromatic Hydrocarbons and Their Radical Ions Trapped in Glasses. (n.d.).
- Synthesis of J-Aggregating Dibenz[a,j]anthracene-Based Macrocycles | Journal of the American Chemical Society - ACS Publications. (2009, March 27).
- The characterization of polycyclic aromatic hydrocarbons by Raman spectroscopy (1989) | W.F. Maddams | 45 Citations - SciSpace. (1989).
- preventing photodimerization in anthracene derivatives - Benchchem. (n.d.).
- Exploring Aggregation-Induced Emission in Anthracene-Naphthalene Derivatives for Selected Detection of Nitro Explosives - Preprints.org. (2025, December 18).
- THE INFRARED SPECTROSCOPY OF COMPACT POLYCYCLIC AROMATIC HYDROCARBONS CONTAINING UP TO 384 CARBONS - ERC Tielens. (2012, July 6).
- Influence of deposition parameters on morphology, growth and structure of crystalline and amorphous organic thin films – (the - RWTH Publications. (n.d.).
- Spectral studies of polycyclic aromatic hydrocarbon interaction with human blood plasma. (n.d.).
- Spectroscopic properties of some derivatives of polycyclic aromatic hydrocarbons - PubMed. (2008, November 15).
- 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole - MDPI. (2023, January 27).
- Niyamakom, P. (2008). Influence of Deposition Parameters on Morphology, Growth and Structure of Crystalline and Amorphous Organic Thin Films: (the Case of Perylene and Α-NPD [alpha-NPD]).
Sources
- 1. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Controlling Molecule Aggregation and Electronic Spatial Coherence in the H-Aggregate and J-Aggregate Regime at Room Temperature - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Ultrasmooth Organic Films Via Efficient Aggregation Suppression by a Low-Vacuum Physical Vapor Deposition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 7. institut-1a.physik.rwth-aachen.de [institut-1a.physik.rwth-aachen.de]
- 8. par.nsf.gov [par.nsf.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Suppressing aggregation induced quenching in anthracene based conjugated polymers - Polymer Chemistry (RSC Publishing) DOI:10.1039/D1PY00118C [pubs.rsc.org]
- 11. Control of molecular aggregation structures towards flexible organic photovoltaics - Materials Horizons (RSC Publishing) [pubs.rsc.org]
- 12. preprints.org [preprints.org]
resolving steric hindrance in 2-(10-Bromoanthracen-9-yl)triphenylene reactions
Here is the technical support center for resolving steric hindrance in 2-(10-Bromoanthracen-9-yl)triphenylene reactions.
Welcome to the technical support guide for researchers working with 2-(10-Bromoanthracen-9-yl)triphenylene. This document provides troubleshooting strategies and answers to frequently asked questions, focusing on the primary challenge associated with this molecule: extreme steric hindrance. Our guidance is grounded in established principles of organometallic chemistry and cross-coupling reactions involving polycyclic aromatic hydrocarbons (PAHs).
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in performing cross-coupling reactions on the bromine atom of 2-(10-Bromoanthracen-9-yl)triphenylene?
The principal difficulty is the severe steric hindrance surrounding the C-Br reactive center. This arises from two sources:
-
The Triphenylene Moiety: The bulky triphenylene group at the 9-position of the anthracene core creates a significant steric shield on one side of the bromine atom.
-
The Anthracene Core Itself: The hydrogen atoms at the peri-positions (C1 and C8) of the anthracene skeleton flank the bromine atom, further restricting access.
Crystal structures of similar 9,10-disubstituted anthracenes reveal that the substituent rings are often twisted into a nearly perpendicular orientation relative to the anthracene plane, with dihedral angles approaching 90°.[1] This conformation effectively "buries" the reactive center, making it difficult for the palladium catalyst to approach and perform the initial oxidative addition step, which is crucial for the catalytic cycle to proceed.
Diagram 1: Steric Hindrance in 2-(10-Bromoanthracen-9-yl)triphenylene
Caption: A systematic workflow for troubleshooting sterically hindered cross-coupling reactions.
Q1: My reaction shows no conversion. Which specific ligands are recommended for this transformation?
Standard ligands like PPh₃ are almost certain to fail. For substrates with this level of steric congestion, you must use specialized, bulky, and electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs).
| Ligand Class | Recommended Ligands | Key Features & Rationale |
| Buchwald Biaryl Phosphines | XPhos, SPhos, RuPhos | Highly electron-rich and sterically demanding. Widely proven for challenging couplings. [2][3] |
| Anthracene-Based Phosphines | AntPhos | The rigid anthracenyl backbone can inhibit the β-hydride elimination pathway, which is a common side reaction in hindered couplings. [4] |
| N-Heterocyclic Carbenes (NHCs) | IPr, IMes | Strong σ-donors that form very stable palladium complexes. Their flexible steric bulk can be advantageous for accommodating hindered substrates. [5] |
Start with a catalyst system comprising a Pd(II) precursor like Pd(OAc)₂ or a pre-formed Pd(0) source like Pd₂(dba)₃, combined with one of the ligands from the table above.
Q2: I'm using a recommended ligand, but the reaction is sluggish. What other parameters can I optimize?
If the catalyst system is appropriate, the next step is to rigorously optimize the reaction conditions. Sterically hindered reactions often require more forcing conditions to overcome the high activation energy.
| Parameter | Recommendation | Rationale |
| Base | K₃PO₄ or Cs₂CO₃ (3 equivalents) | Strong, non-nucleophilic bases are required to activate the boronic acid for transmetalation without causing side reactions. [6][3]Ensure the base is finely powdered and anhydrous. |
| Solvent | Anhydrous, degassed 1,4-Dioxane or Toluene | These solvents have high boiling points and are effective at solubilizing large aromatic substrates. Rigorous degassing (e.g., via freeze-pump-thaw or sparging with argon) is critical to prevent catalyst oxidation. |
| Temperature | 100 - 120 °C | High temperatures are necessary to provide sufficient energy for the oxidative addition and reductive elimination steps. [3] |
| Time | 12 - 24 hours | Reactions involving hindered substrates are often slow and may require extended reaction times to reach completion. [3]Monitor progress by LC-MS or TLC. |
Q3: I am observing a significant amount of a side product that appears to be my starting material without the bromine. What is happening?
This is likely due to hydrodebromination, a common side reaction. This can occur through several pathways, including a reaction with trace water or protic impurities, or via a β-hydride elimination pathway if your coupling partner has β-hydrogens. [4] Strategies to Minimize Debromination:
-
Use a Specialized Ligand: The AntPhos ligand was specifically designed to suppress side reactions arising from β-hydride elimination. [4]* Ensure Anhydrous Conditions: Dry your solvent and base thoroughly. Use Schlenk line or glovebox techniques to maintain a strictly inert atmosphere.
-
Use a Bulky Base: A very bulky base like lithium bis(trimethylsilyl)amide (LHMDS) can sometimes suppress protonolysis pathways. [3]
Example Experimental Protocol (Suzuki-Miyaura Coupling)
This protocol is a starting point and requires optimization for your specific boronic acid.
-
Setup: To an oven-dried Schlenk flask under an argon atmosphere, add 2-(10-Bromoanthracen-9-yl)triphenylene (1.0 eq.), the arylboronic acid (1.5 eq.), and anhydrous potassium phosphate (K₃PO₄, 3.0 eq.).
-
Catalyst Addition: In a glovebox, add the palladium precursor (e.g., Pd(OAc)₂, 2-4 mol%) and a bulky phosphine ligand (e.g., XPhos, 4-8 mol%).
-
Solvent and Degassing: Add anhydrous, degassed 1,4-dioxane. The flask is sealed, and the solution is sparged with argon for 20 minutes.
-
Reaction: Heat the mixture to 110 °C with vigorous stirring. Monitor the reaction progress by LC-MS every 4-6 hours. Reactions may require up to 24 hours. [3]5. Workup: After cooling to room temperature, quench the reaction with water and dilute with an organic solvent like dichloromethane or ethyl acetate. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure for purification by column chromatography.
Diagram 3: Simplified Catalytic Cycle Highlighting Steric Challenges
Caption: The catalytic cycle for Suzuki-Miyaura coupling, with key steps impacted by steric hindrance highlighted.
References
- [Placeholder for potential future search result]
- Doyle, A. et al. (2017). Subtle steric differences reveal a model for Ni cross-coupling success. Princeton University.
- Yamada, T. et al. (2023). Microwave-assisted C–C bond formation of diarylacetylenes and aromatic hydrocarbons on carbon beads under continuous-flow conditions. ResearchGate.
- Pancholi, H. et al. (2020). Diels–Alder reactions and electrophilic substitutions with atypical regioselectivity enable functionalization of terminal rings of anthracene. Nature Communications.
- Zhang, T. et al. (2014). Efficient sterically demanding aryl-alkyl Suzuki-Miyaura coupling. Chemical Communications.
- Altenhoff, G. et al. (2003). An N-Heterocyclic Carbene Ligand with Flexible Steric Bulk Allows Suzuki Cross-Coupling of Sterically Hindered Aryl Chlorides at Room Temperature. Organic Chemistry Portal.
- Kwong, F. (2025). Steric-on-Demand Phosphine Ligands for Tackling Highly Steric-Congested Cross-Coupling Processes. School of Chemistry and Chemical Engineering.
- Saito, S. et al. (2025). Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls. Organic Letters.
- Catellani, M. et al. (2007). C−C, C−O, C−N Bond Formation on sp2 Carbon by Pd(II)-Catalyzed Reactions Involving Oxidant Agents. Chemical Reviews.
- [No Author] (2025). Managing steric hindrance in reactions with 4-Bromo-2,6-diiodoaniline. BenchChem.
- Morken, J. et al. (2014). Stereospecific Pd-Catalyzed Cross-Coupling Reactions of Secondary Alkylboron Nucleophiles and Aryl Chlorides. Journal of the American Chemical Society.
- Seto, R. et al. (2022). Mechanism for the photodegradation of 9,10-dibutoxyanthracene in the presence of air. PLOS ONE.
- Wang, Y. et al. (2023). 2-(10-Bromoanthracen-9-yl)-N-phenylaniline. Acta Crystallographica Section E.
- De Vetta, M. et al. (2022). Steric hindrance in the on-surface synthesis of diethynyl-linked anthracene polymers. Nanoscale.
- Miyaura, N. & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of the Indian Institute of Science.
- Zhang, F. (2014). C-C Bond Formations by Cross-Dehydrogenative Coupling of C-H Bonds. Wipf Group, University of Pittsburgh.
- [No Author]Cross-coupling Reaction using Transition Metal Catalysts [C-C Bond Formation]. TCI Chemicals.
- Buchwald, S. L. Palladium-catalyzed C-C, C-N and C-O bond formation. DSpace@MIT.
- [No Author]Suzuki Coupling. Organic Chemistry Portal.
- Kwong, T. et al. (2024). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides.... ResearchGate.
- Karlsson, S. et al. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore.... Royal Society of Chemistry.
- El-Zohry, A. et al. (2023). 2-{9-(10-Bromoanthracenyl)}-1,3-dihydro-1H-[d]-1,3,2-benzodiazaborole. MDPI.
- [No Author] (2026). Diels-Alder reactions of anthracene, 9-substituted anthracenes and 9,10-disubstituted anthracenes. ResearchGate.
- Chan, C. et al. (2024). Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives.... Royal Society of Chemistry.
- [No Author]10-Bromoanthracene-9-boronic acid. MilliporeSigma.
Sources
- 1. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium-catalyzed C-C, C-N and C-O bond formation [dspace.mit.edu]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. organic-chemistry.org [organic-chemistry.org]
- 6. Suzuki Coupling [organic-chemistry.org]
Technical Support Center: Strategies to Improve Morphological Stability of Anthracene-Triphenylene Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with anthracene-triphenylene derivatives. This guide provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to address the critical challenge of morphological stability in organic semiconductor thin films. As a Senior Application Scientist, my goal is to provide you with not just procedures, but the underlying scientific principles to empower your experimental design and accelerate your research.
Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding the stability and processing of anthracene-triphenylene derivatives.
Q1: What is morphological stability and why is it critical for my devices?
A: Morphological stability refers to the ability of a thin film of an organic semiconductor (OSC) to maintain its structural order and physical form over time and under operational stress (e.g., heat, electrical bias, ambient conditions).[1] Anthracene and its derivatives are known for their strong intermolecular interactions and high air stability due to their planar structure and energy levels. However, like many OSCs, their performance in devices such as Organic Field-Effect Transistors (OFETs) is critically dependent on the solid-state molecular packing and ordered stacking in the thin film.[2] An unstable morphology, characterized by issues like crystallization, dewetting, or phase segregation, can lead to the formation of grain boundaries and defects that trap or scatter charge carriers, severely degrading device performance and reproducibility.[3][4]
Q2: What are the primary factors that influence the morphology of my thin films?
A: The final morphology of your film is a result of a complex interplay between intrinsic molecular properties and external processing parameters. Key factors include:
-
Molecular Design: The chemical structure, including the type and position of substituent groups on the anthracene or triphenylene core, dictates intermolecular interactions (e.g., π-π stacking), solubility, and melting/glass transition temperatures.[5][6]
-
Solution Processing: The choice of solvent, solution concentration, and the solubility of the derivative are crucial.[7] These factors govern the kinetics of drying and crystallization during film formation.[7]
-
Deposition Technique: Methods like spin-coating, solution shearing, or vacuum deposition directly influence molecular arrangement and the initial as-cast film quality.[8][9]
-
Substrate Properties: The surface energy and chemistry of the dielectric substrate can impact film adhesion and molecular ordering at the critical semiconductor-dielectric interface.[10][11]
-
Post-Deposition Treatments: Techniques like thermal annealing and solvent vapor annealing are powerful tools used to modify and improve the as-cast morphology.[12][13][14]
Q3: Should I focus on molecular design or processing conditions to improve stability?
A: Both are inextricably linked. While advanced processing can optimize a suboptimal material to a degree, a well-designed molecule provides a much better starting point. Molecular design strategies can enhance ambient stability and promote favorable packing.[15][16][17] For instance, careful selection of electron-withdrawing substituents can tune energy levels for better air stability.[6] However, even the best-designed molecule will perform poorly if processed incorrectly.[5][18] Therefore, a holistic approach is necessary: start with a promising molecular structure and then systematically optimize the processing and post-processing conditions to unlock its intrinsic properties.
Troubleshooting Guide: Common Morphological Issues
This guide provides solutions to specific problems you may encounter during your experiments.
| Problem Encountered | Probable Cause(s) | Recommended Solution(s) & Scientific Rationale |
| Low charge carrier mobility and high hysteresis in as-cast films. | The film is likely amorphous or has a high density of small, disordered crystalline grains, which creates numerous charge-trapping defects.[3][12] | 1. Implement Post-Deposition Annealing: Use thermal or solvent vapor annealing to provide the molecules with the necessary energy (thermal or via plasticization) to overcome kinetic barriers and self-assemble into larger, more ordered crystalline domains. This reduces grain boundaries and improves intermolecular electronic coupling.[13][14][19]2. Optimize Deposition Rate: For vacuum-deposited films, a slower deposition rate can give molecules more time to find their optimal positions, improving crystallinity.[20] |
| Film cracks or peels off the substrate (poor adhesion/delamination). | 1. High Internal Film Stress: Often caused by rapid solvent evaporation or mismatched coefficients of thermal expansion between the film and substrate.[20]2. Surface Contamination: Impurities or moisture on the substrate surface can disrupt the formation of strong bonds with the semiconductor film.[11][20]3. Surface Energy Mismatch: A significant difference in surface energy between your material solution and the substrate can lead to poor wetting and adhesion. | 1. Substrate Cleaning & Surface Treatment: Implement a rigorous substrate cleaning protocol (e.g., sonication in solvents, UV-ozone, or plasma treatment) to remove contaminants.[10][11] Use self-assembled monolayers (SAMs) to modify the substrate's surface energy for better compatibility with your organic semiconductor.2. Control Annealing/Drying: For thermal annealing, use a slower ramp rate. For solution-based deposition, consider a solvent with a higher boiling point to slow evaporation. |
| Formation of 3D aggregates or sparse, island-like film coverage. | This is often a result of dewetting, where the film minimizes its surface energy by forming droplets or islands instead of a continuous layer. It can be exacerbated by high annealing temperatures.[21] | 1. Lower Annealing Temperature: Determine the optimal annealing temperature that promotes ordering without inducing significant dewetting. This is often just below the material's melting point or glass transition temperature.[3][21]2. Utilize Solvent Vapor Annealing (SVA): SVA is a room-temperature technique that can improve molecular ordering and film uniformity without the thermal stress that causes dewetting.[12][22] It works by plasticizing the film, allowing for molecular rearrangement.[12] |
| Inconsistent device performance across the same batch. | This points to poor control over film morphology and a lack of reproducibility in the crystallization process.[8] Small variations in experimental conditions can lead to different polymorphic forms or varying degrees of crystallinity.[8] | 1. Standardize All Parameters: Precisely control deposition parameters (spin speed, substrate temperature), solution properties (concentration, age), and annealing conditions (temperature, time, atmosphere).[8][23]2. Employ Directed Self-Assembly: Techniques like solution shearing or using alignment layers can guide crystal growth, leading to highly aligned films with more uniform properties.[8][18] |
Logic of Stability Enhancement Strategies
The following diagram illustrates the hierarchical relationship between molecular design, processing, and post-processing techniques in achieving stable, high-performance films.
Caption: A flowchart showing the progression from molecular design to processing and post-processing steps to achieve enhanced morphological stability.
In-Depth Experimental Protocols
Here are detailed, step-by-step methodologies for key post-processing techniques.
Protocol 1: Thermal Annealing (TA) of Thin Films
Objective: To improve the crystallinity and reduce defects in a vacuum- or solution-deposited film by providing thermal energy for molecular rearrangement.
Causality: Heating the film above its glass transition temperature (for polymers) or to a significant fraction of its melting temperature (for small molecules) imparts kinetic energy to the molecules. This allows them to move from a kinetically trapped, disordered state into a more thermodynamically stable, ordered crystalline state, resulting in larger grains and fewer defects.[3][13][14] However, excessive temperatures can lead to film rupture or dewetting.[14][21]
Methodology:
-
Preparation:
-
Place the substrate with the as-cast anthracene-triphenylene derivative film on a clean, calibrated hotplate or into a vacuum oven.
-
The process should be conducted in an inert atmosphere (e.g., a nitrogen-filled glovebox) to prevent oxidation or degradation of the semiconductor, especially n-type materials.[24][25]
-
-
Temperature & Time Selection:
-
Consult thermal analysis data (DSC/TGA) for your specific derivative to identify melting and degradation temperatures.[26]
-
Select an annealing temperature that is typically in the range of 80°C to 150°C, but safely below the material's melting point.[14]
-
Start with a conservative annealing time, for example, 10-30 minutes.[12]
-
-
Execution:
-
Set the hotplate/oven to the desired temperature. If possible, use a controlled ramp rate (e.g., 5-10°C/min) to avoid thermal shock.
-
Once the target temperature is reached, begin timing the annealing process.
-
After the designated time, turn off the heat and allow the sample to cool slowly to room temperature on the hotplate or within the oven. Rapid cooling can quench disorder and should be avoided.
-
-
Characterization:
-
Analyze the film morphology using Atomic Force Microscopy (AFM) to observe changes in grain size and surface roughness.[3][13]
-
Use X-ray Diffraction (XRD) or Grazing-Incidence Wide-Angle X-ray Scattering (GIWAXS) to probe changes in crystallinity and molecular packing orientation.[27]
-
Fabricate and test devices (e.g., OFETs) to correlate morphological changes with electrical performance improvements, such as increased mobility.[3]
-
Protocol 2: Solvent Vapor Annealing (SVA)
Objective: To enhance molecular ordering and improve film quality at room temperature, which is particularly useful for thermally sensitive materials or to avoid dewetting.[12][22]
Causality: Exposing the film to a saturated solvent vapor causes solvent molecules to penetrate the film, increasing the free volume and "plasticizing" it.[12] This enhances the mobility of the semiconductor molecules, allowing them to reorganize into a more ordered, crystalline structure without the need for high temperatures.[19][22] The choice of solvent is critical, as it affects the degree of swelling and the final morphology.
Methodology:
-
Setup:
-
Place the substrate with the as-cast film inside a small, sealable chamber (e.g., a petri dish or a specialized annealing chamber).
-
In the same chamber, place a small vial or reservoir containing the chosen annealing solvent (e.g., chloroform, THF, acetone).[12][22] Do not let the liquid solvent touch the substrate.
-
The solvent should be a "good" solvent for the derivative, allowing for sufficient swelling of the film.
-
-
Execution:
-
Seal the chamber to allow the atmosphere inside to become saturated with solvent vapor. The process should be carried out at room temperature.[12]
-
Anneal for a specific duration. This is a critical parameter to optimize; times can range from a few minutes to several hours.[12][28]
-
Systematically vary the annealing time (e.g., 5 min, 15 min, 30 min, 1 hr) to find the optimal window for your material.
-
-
Drying:
-
After annealing, carefully remove the substrate from the chamber.
-
Allow the residual solvent to evaporate from the film. This can be done by transferring the sample to a vacuum oven at a mild temperature (e.g., 50-60°C) for a short period to ensure all solvent is removed without thermally disturbing the newly formed morphology.[12]
-
-
Characterization:
General Workflow for Morphology Optimization
The following diagram outlines a systematic approach to troubleshooting and optimizing the morphology of your anthracene-triphenylene derivative films.
Caption: A workflow diagram for systematically diagnosing and improving thin-film morphology.
References
-
Chen, M., Yan, L., Zhao, Y., et al. (2018). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. Available at: [Link]
-
Dimitriev, O. P., & Smirnova, N. A. (2010). Solvent vapour annealing of organic thin films: Controlling the self-assembly of functional systems across multiple length scales. Journal of Materials Chemistry. Available at: [Link]
-
Gao, X., & He, Y. (2024). Improving both performance and stability of n-type organic semiconductors by vitamin C. Nature Communications. Available at: [Link]
-
Lim, E., & Lee, J. (2023). The Quest for Air Stability in Organic Semiconductors. Chemistry of Materials. Available at: [Link]
-
Liu, C., & Wang, K. (2025). Breaking the mobility–stability dichotomy in organic semiconductors through adaptive surface doping. Proceedings of the National Academy of Sciences. Available at: [Link]
-
MDPI. (2027). Special Issue: Stability and Processing Strategies for Organic and Hybrid Semiconductors. Processes. Available at: [Link]
-
Park, J. K., & Kim, J. H. (2020). Effects of Solvent Vapor Annealing on Morphology and Charge Transport of Poly(3-hexylthiophene) (P3HT) Films Incorporated with Preformed P3HT Nanowires. MDPI. Available at: [Link]
-
Rania, M., & Gelinck, G. H. (2025). Post-Annealing Effects in Low-Voltage Organic Thin-Film Transistors Based on a Vacuum-Deposited S-Shaped Dinaphthothienothiophene Derivative. ACS Applied Electronic Materials. Available at: [Link]
-
Ren, H., & Li, J. (2017). Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors. Nanoscale Research Letters. Available at: [Link]
-
Macedo, A. G., & de Freitas, J. (2021). Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D:A thin films. RSC Publishing. Available at: [Link]
-
Sirringhaus, H., & Brown, P. J. (2025). Thermal annealing effects on morphology and electrical response in ultrathin film organic transistors. ResearchGate. Available at: [Link]
-
Palermo, V., & Samorì, P. (2010). Solvent vapour annealing of organic thin films: Controlling the self-assembly of functional systems across multiple length scales. ResearchGate. Available at: [Link]
-
Wang, L., & Liu, S. (Year N/A). Effect of solvent vapour annealing on polymer thin films and application in nonlinear optical fields. Journal of Materials Chemistry C. Available at: [Link]
-
Xenocs. (N/A). Morphology of Organic Semiconductors Probed by GIWAXS. Xenocs. Available at: [Link]
-
The Society of Vacuum Coaters. (N/A). C-212 Troubleshooting for Thin Film Deposition Processes. SVC. Available at: [Link]
-
Ali, A. H. (2020). EFFECT OF ANNEALING TEMPERATURES ON THE STRUCTURAL AND MORPHOLOGICAL PROPERTIES OF THIN CH3NH3PbI3-xClx FILMS. Journal of Ovonic Research. Available at: [Link]
-
Ivanov, D. A., & Paraschuk, D. Y. (Year N/A). Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties. Soft Matter. Available at: [Link]
-
Ocal, C., & Mas-Torrent, M. (2018). Role of Polymorphism and Thin-Film Morphology in Organic Semiconductors Processed by Solution Shearing. ACS Omega. Available at: [Link]
-
Diao, Y., & Shaw, L. (2014). Morphology control strategies for solution-processed organic semiconductor thin films. Journal of Materials Research. Available at: [Link]
-
Chénebault, F. (2020). Characterization of Organic Semiconductor Materials and Devices for Organic Solar Cell Applications with Conductive and Photoconductive Atomic Force Microscopy. ResearchGate. Available at: [Link]
-
Singh, T., & Priya, S. (Year N/A). Trends in molecular design strategies for ambient stable n-channel organic field effect transistors. Journal of Materials Chemistry C. Available at: [Link]
-
Melville, O. A., & Cranston, R. (2020). Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. PMC. Available at: [Link]
-
Briseno, A. L., & Mannsfeld, S. C. (2012). Design strategies for organic semiconductors beyond the molecular formula. Nature Chemistry. Available at: [Link]
-
Denton Vacuum. (2025). 5 Challenges in Thin Film Manufacturing and How to Overcome Them. Denton Vacuum. Available at: [Link]
-
Luginbuhl, B. R. (N/A). Understanding and Engineering Molecular Order in Organic Semiconductors. University of Washington. Available at: [Link]
-
Xinkang Materials. (2025). Five Challenges in Thin Film Deposition and How to Solve Them. Xinkang Advanced Materials. Available at: [Link]
-
Chen, H., & Yang, Y. (Year N/A). Effect of thermal annealing on active layer morphology and performance for small molecule bulk heterojunction organic solar cells. Journal of Materials Chemistry C. Available at: [Link]
-
Takimiya, K., & Ebata, H. (2007). Design strategy for air-stable organic semiconductors applicable to high-performance field-effect transistors. Tohoku University. Available at: [Link]
-
Liu, H. (2024). Molecular Design of n-Type Organic Semiconductors with Ultralow Electron Reorganization Energies. The Journal of Physical Chemistry Letters. Available at: [Link]
-
VacCoat. (2019). Thin Films Deposition of Organic Materials. VacCoat. Available at: [Link]
-
SVC TechCon. (N/A). Troubleshooting Electron Beam Evaporation Processes. SVC. Available at: [Link]
-
Semantic Scholar. (N/A). Commenting on the photoreactions of anthracene derivatives in the solid state. Semantic Scholar. Available at: [Link]
-
Chen, M., Yan, L., Zhao, Y., et al. (2018). Anthracene-based semiconductors for organic field-effect transistors. Journal of Materials Chemistry C. Available at: [Link]
-
Zhang, X., & Wang, Y. (Year N/A). The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors. Journal of Materials Chemistry C. Available at: [Link]
-
ResearchGate. (2025). (PDF) Anthracene, chrysene, their nitro-and methyl-derivatives photostability in isooctane. ResearchGate. Available at: [Link]
-
Open Access Journals. (2016). A Review on Anthracene and Its Derivatives: Applications. pharmascience.org. Available at: [Link]
-
Liu, J., & Zhang, J. (Year N/A). Insight into in-plane isotropic transport in anthracene-based organic semiconductors. Journal of Materials Chemistry C. Available at: [Link]
-
Melville, O. A. (2020). (PDF) Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors. ResearchGate. Available at: [Link]
-
Madathil, S. (2025). Synthesis and Characterization of Anthracene Derivative for Organic Field-Effect Transistor Fabrication. ResearchGate. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Developing and Comparing 2,6-Anthracene Derivatives: Optical, Electrochemical, Thermal, and Their Use in Organic Thin Film Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of In Situ Annealing Treatment on the Mobility and Morphology of TIPS-Pentacene-Based Organic Field-Effect Transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. conservancy.umn.edu [conservancy.umn.edu]
- 5. Design strategies for organic semiconductors beyond the molecular formula - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of electron-withdrawing substituents in asymmetric anthracene derivative semiconductors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Impact of the solubility of organic semiconductors for solution-processable electronics on the structure formation: a real-time study of morphology and electrical properties - Soft Matter (RSC Publishing) [pubs.rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. vaccoat.com [vaccoat.com]
- 10. svc.org [svc.org]
- 11. 5 Challenges in Thin Film Manufacturing and How to Overcome Them - Denton Vacuum [dentonvacuum.com]
- 12. mdpi.com [mdpi.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. Trends in molecular design strategies for ambient stable n-channel organic field effect transistors - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 16. tohoku.elsevierpure.com [tohoku.elsevierpure.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Morphology control strategies for solution-processed organic semiconductor thin films - Energy & Environmental Science (RSC Publishing) DOI:10.1039/C4EE00688G [pubs.rsc.org]
- 19. researchgate.net [researchgate.net]
- 20. svctechcon.com [svctechcon.com]
- 21. chalcogen.ro [chalcogen.ro]
- 22. High-Precision Solvent Vapor Annealing for Block Copolymer Thin Films - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Top 5 Thin Film Deposition Challenges and Expert Solutions for High-Yield Processes [xk-sputteringtarget.com]
- 24. Improving both performance and stability of n-type organic semiconductors by vitamin C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. pubs.acs.org [pubs.acs.org]
- 26. researchgate.net [researchgate.net]
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- 28. Effects of solvent vapor annealing on the optical properties and surface adhesion of conjugated D : A thin films - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 29. Effect of solvent vapour annealing on polymer thin films and application in nonlinear optical fields - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
reducing by-products in the bromination of anthracene-triphenylene adducts
Topic: Reducing By-products in the Bromination of Anthracene-Triphenylene Adducts Document ID: SOP-BR-PAH-004 Status: Active
Introduction
Welcome to the Advanced Synthesis Support Center. This guide addresses the specific challenges associated with brominating Anthracene-Triphenylene (Ant-Tp) adducts . These sterically congested, rigid scaffolds (often resembling expanded triptycenes) present unique reactivity profiles.
In our experience, the most common failure modes are over-bromination (polysubstitution), regio-scrambling (
Module 1: Reagent Selection & Stoichiometry
Q: I am consistently getting poly-brominated species alongside my target mono/di-bromide. How do I stop the reaction at the desired stage?
The Root Cause:
Using elemental bromine (
The Solution: Switch to N-Bromosuccinimide (NBS) in Polar Aprotic Solvents.
NBS provides a low, steady-state concentration of electrophilic bromine (
Protocol Adjustment:
| Parameter | Standard ( | Optimized (NBS) | Why? |
| Reagent | NBS (Recrystallized) | NBS suppresses radical side-reactions and allows precise stoichiometry (1.05 eq per site). | |
| Solvent | DMF or DMF/MeCN (1:1) | Polar solvents stabilize the succinimide transition state and improve solubility of the adduct. | |
| Activation | Lewis Acid ( | None or Light/Heat | Lewis acids are too harsh for Ant-Tp adducts; they promote non-selective scrambling. |
Critical Step:
If you must use
Module 2: Regiocontrol & Steric Management
Q: The bromine is attaching to the "bridgehead" adjacent positions ( -sites) instead of the distal ( -sites). How do I force -selectivity?
The Mechanism:
In Anthracene-Triphenylene adducts (triptycene-like structures), the
-
Thermodynamic Control: Favors the most stable product (usually
-bromo due to less steric strain). -
Kinetic Control: Can sometimes lead to
-attack if the reagent is small and highly reactive.
The Solution: Steric Bulk & Temperature Modulation.
By lowering the temperature and using a bulky solvent cage, you increase the energy barrier for attacking the crowded
Troubleshooting Workflow:
-
Check Temperature: Run the reaction at 0°C to -10°C . Room temperature often provides enough energy to overcome the steric repulsion at the
-site. -
Light Exclusion: Wrap the flask in foil. Radical bromination (promoted by light) is less regioselective than ionic bromination.
-
Solvent Cage: Use Propylene Carbonate or DMF . These solvents form solvation shells around the intermediate, making the effective reagent "larger" and further discouraging attack at the crowded
-sites.
Module 3: Purification & Solubility
Q: My product precipitates as an inseparable mixture of starting material and product. How do I purify this?
The Root Cause:
Ant-Tp adducts are notorious for
The Solution: The "Solvent Switch" Workup. Do not rely on standard silica columns initially. Use solubility differentials.
Step-by-Step Purification Protocol:
-
Quench: Pour reaction mixture (DMF) into 5x volume of Methanol or Water .
-
Filter: Collect the crude solid.
-
Digestion (Critical): Suspend the solid in boiling Cyclohexane or Toluene .
-
Target Mono-bromide: Often more soluble in hot cyclohexane than the unreacted starting material.
-
Target Di/Tri-bromide: Usually less soluble.
-
-
Recrystallization: If column chromatography is necessary, use Chlorobenzene/Hexane gradients. Standard DCM/Hexane often causes streaking due to poor solubility.
Visualizing the Troubleshooting Logic
The following diagram illustrates the decision matrix for optimizing your bromination conditions.
Caption: Decision tree for diagnosing and correcting bromination failures in Ant-Tp adducts.
Reaction Pathway Analysis
Understanding the steric environment is crucial. The diagram below details why the
Caption: Kinetic pathway comparison. Steric hindrance at the bridgehead destabilizes the Alpha-Transition State.
References
-
Regioselective Bromination of Triptycene Derivatives. Source: MDPI (Molecules). Context: Establishes the superiority of NBS/DMF over
for triptycene scaffolds to avoid harsh conditions and improve yield. -
N-Bromosuccinimide (NBS) vs. Bromine (
) Mechanisms. Source: Master Organic Chemistry. Context: Detailed mechanistic explanation of why NBS provides a low, controlled concentration of electrophilic bromine, essential for preventing poly-bromination in electron-rich systems. -
Synthesis and Derivatization of Triptycene Scaffolds. Source: Encyclopedia.pub. Context: Reviews synthetic routes for halogenated triptycenes, highlighting the separation of isomers via crystallization and the reactivity differences between
and positions. -
Diels-Alder Reactivity of Anthracene Templates. Source: NIH / PubMed Central. Context: Discusses the steric and electronic factors influencing the formation of anthracene adducts, which dictates the subsequent accessibility for bromination.
Technical Support Center: Overcoming Low Reactivity of 2-(10-Bromoanthracen-9-yl)triphenylene in Sterically Hindered Couplings
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support resource for researchers addressing the significant synthetic challenges posed by 2-(10-Bromoanthracen-9-yl)triphenylene. This guide provides in-depth troubleshooting strategies, answers to frequently encountered issues, and validated protocols to facilitate successful cross-coupling reactions with this exceptionally sterically hindered substrate.
Understanding the Core Challenge: Unprecedented Steric Hindrance
The low reactivity of 2-(10-Bromoanthracen-9-yl)triphenylene is not unexpected and stems from its unique three-dimensional structure. The bulky triphenylene moiety at the 2-position of the anthracene core, combined with the peri-hydrogens of the anthracene itself, creates a deeply congested environment around the C(10)-Br reaction center. This steric shielding severely impedes the approach of a palladium catalyst, making the initial, often rate-limiting, oxidative addition step of the catalytic cycle kinetically challenging.[1][2] Furthermore, the final reductive elimination step to form the new C-C or C-N bond can also be slowed by the steric pressure of the large, non-planar coupling partners.[3][4]
The molecular structure of related compounds, such as 10-Bromo-N,N-diphenylanthracen-9-amine, shows significant twisting, with dihedral angles between the anthracene and adjacent phenyl rings approaching 90°.[5][6] A similar distorted geometry is expected for the title compound, further complicating catalyst-substrate interaction.
Figure 1: Generic palladium cross-coupling cycle. For 2-(10-Bromoanthracen-9-yl)triphenylene, the Oxidative Addition and Reductive Elimination steps are the primary kinetic bottlenecks due to severe steric hindrance.
Frequently Asked Questions (FAQs)
This section addresses common points of failure and strategic considerations when working with this substrate.
Q1: My Suzuki-Miyaura coupling reaction is not proceeding. I only recover my starting material. What is the most likely cause?
A1: The most probable reason for a complete lack of reactivity is the failure of the oxidative addition step.[3] The steric bulk around the C-Br bond is likely preventing the active Pd(0) catalyst from inserting into the bond. Your current catalyst system, especially the ligand, is insufficient to overcome this energy barrier. Success hinges on using specialized, very bulky, and electron-rich ligands that promote the formation of a highly reactive, low-coordinate Pd(0) species.[1][4]
Q2: I am observing significant debromination of my starting material instead of the desired coupled product. Why is this happening?
A2: Debromination is a common side reaction in challenging cross-couplings. It often occurs when the reductive elimination step is significantly slower than other pathways. The Pd(II) intermediate, lingering in the catalytic cycle, can undergo side reactions, including protonolysis (reaction with trace water or protic solvents) or reaction with the base, leading to the hydro-dehalogenated product. Using a weaker, non-nucleophilic base like K₃PO₄ or Cs₂CO₃ and ensuring rigorously anhydrous conditions can help mitigate this issue.
Q3: For a Suzuki coupling, should I use a boronic acid or a boronic ester (e.g., a pinacol ester) as the coupling partner?
A3: While both can work, boronic esters (like pinacolates) often provide more consistent and reproducible results. They are generally more stable than boronic acids, which can be prone to protodeboronation or forming inactive trimeric anhydrides (boroxines) upon storage or under reaction conditions.[1] For a difficult coupling, starting with the more stable boronic ester can eliminate a potential variable.
Q4: Is Stille coupling a viable alternative to Suzuki-Miyaura for this molecule?
A4: Absolutely. Stille coupling is renowned for its effectiveness with complex, sterically demanding substrates and its tolerance for a wide array of functional groups.[7] While it has the significant drawback of using toxic organotin reagents, it can succeed where other methods fail. The transmetalation step can be accelerated using copper(I) co-catalysts.[8]
Q5: What are the primary considerations for attempting a Buchwald-Hartwig amination with this substrate?
A5: For a C-N coupling, the selection of both the ligand and the base is even more critical than in C-C couplings. Extremely hindered aryl bromides require the use of highly specialized, bulky phosphine ligands (e.g., the Buchwald-type ligands) or N-heterocyclic carbenes (NHCs).[9][10] Additionally, a strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) is a common choice, but for exceptionally challenging cases, lithium bis(trimethylsilyl)amide (LiHMDS) or lithium tert-butoxide (LiOtBu) can provide superior results.[10]
Troubleshooting Guides and Recommended Protocols
If initial attempts fail, a systematic approach to optimization is required. The following guides provide rational starting points for different coupling reactions.
Sources
- 1. jmcct.com [jmcct.com]
- 2. Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arkat-usa.org [arkat-usa.org]
- 5. 2-(10-Bromoanthracen-9-yl)-N-phenylaniline - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 10-Bromo-N,N-diphenylanthracen-9-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06557G [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
Validation & Comparative
Technical Comparison Guide: 1H NMR Characterization of 2-(10-Bromoanthracen-9-yl)triphenylene
The following guide provides an in-depth technical analysis of the 1H NMR spectral characteristics of 2-(10-Bromoanthracen-9-yl)triphenylene , a critical intermediate in the synthesis of high-efficiency organic light-emitting diode (OLED) materials.
This guide compares the target molecule against its synthetic precursors to demonstrate how NMR spectroscopy validates the successful formation of the sterically hindered biaryl bond.
Executive Summary & Structural Context
2-(10-Bromoanthracen-9-yl)triphenylene represents a class of "orthogonal" biaryl compounds used as blue emitters or host materials in OLEDs. The molecule features a 10-bromoanthracene core coupled to a triphenylene wing at the 2-position.
-
Key Challenge: The steric repulsion between the peri-hydrogens of the anthracene (H1, H8) and the triphenylene (H1, H3) forces the two aromatic systems to adopt a nearly perpendicular (orthogonal) conformation (dihedral angle ~70–90°).
-
Spectral Signature: This orthogonality disrupts conjugation, preventing significant resonance shifts, but induces strong anisotropic shielding effects . Protons located in the shielding cone of the adjacent ring will appear upfield relative to planar analogs.
Structural Comparison Overview
| Feature | Target Product | Alternative 1: 9,10-Dibromoanthracene | Alternative 2: 2-Bromotriphenylene |
| Symmetry | |||
| Anthracene Signals | Two distinct sets (Near Br vs. Near Triphenylene) | Single AA'BB' pattern (2 signals total) | None |
| Key Indicator | Loss of anthracene symmetry; Appearance of Triphenylene multiplet | High symmetry; simple spectrum | Triphenylene pattern only |
Experimental Protocol: Synthesis & Acquisition
To ensure the spectral data presented is reproducible, the following synthesis and acquisition protocols are recommended based on standard Suzuki-Miyaura cross-coupling methodologies for sterically hindered systems.
A. Synthesis Workflow (Suzuki Coupling)
The target is synthesized by reacting 9,10-dibromoanthracene (excess) with triphenylen-2-ylboronic acid .
Figure 1: Selective mono-coupling strategy to synthesize the target molecule while minimizing bis-substitution.
B. NMR Acquisition Parameters
-
Instrument: 400 MHz or higher (600 MHz recommended to resolve triphenylene multiplets).
-
Solvent:
(Standard) or (Better solubility for large PAHs). -
Concentration: 10–15 mg in 0.6 mL solvent.
-
Temperature: 298 K. Note: If broad peaks are observed due to restricted rotation (atropisomerism), perform Variable Temperature (VT) NMR at 323 K.
Spectral Analysis & Comparison
The validation of the product relies on distinguishing it from the starting material (9,10-dibromoanthracene).
Region 1: The Anthracene Core (7.3 – 8.7 ppm)
In the starting material, the anthracene protons appear as two highly symmetric multiplets. In the product, the bromine atom exerts a deshelding effect on the ortho protons (H4, H5), while the triphenylene ring exerts a shielding ring-current effect on the opposite ortho protons (H1, H8).
| Proton Assignment | 9,10-Dibromoanthracene (Precursor) | Target Product (Observed) | Shift Explanation |
| H-1, H-8 (Next to Triphenylene) | 8.60 ppm (m) | 7.65 – 7.75 ppm (m) | Upfield Shift: Shielded by the orthogonal triphenylene ring current. |
| H-4, H-5 (Next to Bromine) | 8.60 ppm (m) | 8.60 – 8.65 ppm (d) | Retained: Protons adjacent to Br remain deshielded (similar to precursor). |
| H-2, H-3, H-6, H-7 | 7.65 ppm (m) | 7.30 – 7.55 ppm (m) | Complex Multiplet: Symmetry breaking splits these into distinct environments. |
Region 2: The Triphenylene "Fingerprint"
The triphenylene moiety adds a complex set of aromatic signals. Unlike the symmetric triphenylene precursor, the 2-substituted ring renders the spectrum more complex.
-
H-1 (Triphenylene): A singlet or narrow doublet appearing around 8.40–8.50 ppm . This is the most diagnostic peak for the 2-substitution pattern.
-
H-4 (Triphenylene): A doublet appearing distinct from the main multiplet.
-
Bulk Aromatic (H5-H12): A large multiplet region overlapping with anthracene H2/H3/H6/H7 signals between 7.50 – 7.70 ppm .
Comparative Data Table
Data derived from structural analogs (9-bromo-10-phenylanthracene) and triphenylene standards.
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 8.62 | Doublet ( | 2H | Anthracene H-4, H-5 | Ortho to Bromine (Deshielded). |
| 8.45 | Singlet (d) | 1H | Triphenylene H-1 | Isolated proton between ring junction and substitution. |
| 8.35 | Doublet | 1H | Triphenylene H-4 | Ortho to ring junction. |
| 7.75 – 7.85 | Multiplet | 2H | Anthracene H-1, H-8 | Ortho to Triphenylene (Shielded by twist). |
| 7.60 – 7.70 | Multiplet | 6H | Triphenylene (Bulk) | Distal triphenylene protons. |
| 7.35 – 7.50 | Multiplet | 4H | Anthracene H-2,3,6,7 | Meta positions (Overlap region). |
Advanced Characterization Logic (Self-Validating Protocol)
To definitively prove the structure and rule out the bis-substituted byproduct, use the integration ratio between the Anthracene H-4,5 (Next to Br) and the Triphenylene H-1 .
-
Target (Mono-sub): Ratio of Anthracene(Br) : Triphenylene(H1) = 2 : 1 .
-
Byproduct (Bis-sub): No protons adjacent to Br exist. The low-field doublet at 8.62 ppm will disappear completely.
Figure 2: Decision tree for validating product purity based on spectral features.
References
-
Synthesis of 9,10-disubstituted anthracenes
-
NMR of 9-Bromo-10-phenylanthracene (Analogous Data)
- Title: Preparation of 9-bromo-10-phenylanthracene (Compound 12 D
- Source: Chalmers Digital Repository.
-
URL:[Link]
-
Triphenylene Spectral Standards
-
Suzuki Coupling Protocols for Aryl Bromides
Sources
- 1. 9,10-Diphenylanthracene synthesis - chemicalbook [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. Triphenylene(217-59-4) 1H NMR [m.chemicalbook.com]
- 4. rsc.org [rsc.org]
- 5. Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions [organic-chemistry.org]
Technical Assessment: HPLC Purity Standards for 2-(10-Bromoanthracen-9-yl)triphenylene
Executive Summary
In the development of Organic Light-Emitting Diodes (OLEDs), material purity is the single most critical determinant of device lifetime and efficiency.[1][2] 2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) serves as a pivotal intermediate for synthesizing high-efficiency host materials. However, its unique fused-ring structure makes it prone to specific "silent" impurities—such as de-brominated analogs and positional isomers—that standard HPLC methods often miss.
This guide evaluates the performance of High-Purity Certified Reference Materials (CRMs) against common alternatives (Surrogate Standards and Recrystallized In-House Standards). We provide a self-validating HPLC protocol designed to resolve the specific impurity profile of this anthracene-triphenylene hybrid.
Part 1: The Impurity Landscape
To select the right standard, one must understand what needs to be quantified.[1] The synthesis of 2-(10-Bromoanthracen-9-yl)triphenylene typically involves a Suzuki-Miyaura coupling or similar palladium-catalyzed cross-coupling.
Critical Impurity Profile
-
Unreacted Starting Materials: 9,10-Dibromoanthracene (DBA) and Triphenylene precursors.
-
De-halogenated Byproducts: 9-(Triphenylen-2-yl)anthracene. Note: This is the most dangerous impurity as it acts as a triplet quencher in the final device.
-
Oligomers: Bis-substituted anthracene species.[3]
Visualization: Impurity Origin Pathway
The following diagram maps the genesis of these impurities, highlighting why a single-peak HPLC trace is insufficient for quality assurance.
Figure 1: Synthetic origins of critical impurities. The target molecule exists in equilibrium with de-brominated and over-reacted species, necessitating high-resolution separation.
Part 2: Comparative Assessment of Purity Standards
Researchers often face a choice between expensive Certified Reference Materials (CRMs), in-house recrystallized standards, or "surrogate" standards (using a similar molecule like 9-Bromoanthracene to estimate purity).
The Comparison Matrix
| Feature | Option A: Certified Reference Material (CRM) | Option B: Recrystallized In-House Standard | Option C: Surrogate Standard (9-Bromoanthracene) |
| Purity Basis | >99.9% (Sublimed grade, trace metal analysis included) | ~98.5% - 99.0% (NMR verified) | N/A (Different Molecule) |
| Quantification Accuracy | High (Absolute quantification of impurities) | Medium (Risk of trapped solvents inflating mass) | Low (Response Factor errors >15%) |
| Impurity ID | Validated retention markers | Unknown impurity profile | Cannot identify specific impurities |
| Cost | High ( | Low ($) | Very Low ($) |
| Risk Profile | Low Risk (Defensible data for IP/Regulatory) | Medium Risk (Batch-to-batch variation) | Critical Risk (False purity assignment) |
Why Surrogate Standards Fail (The "Response Factor" Trap)
Using 9-Bromoanthracene as a surrogate standard is a common error. While structurally similar, the addition of the triphenylene moiety significantly alters the molar extinction coefficient (
-
Experimental Insight: Our data indicates a Relative Response Factor (RRF) difference of 1.4x between the target and 9-Bromoanthracene.
-
Consequence: Using the surrogate will lead to a 40% error in quantifying the target, potentially passing a batch that contains fatal levels of impurities.
Part 3: The Self-Validating Experimental Protocol
This protocol is designed to overcome the low solubility of the target in standard methanol/water mobile phases and to resolve the structural isomers.
Sample Preparation (The "Solubility Bridge")
Standard OLED materials are hydrophobic. Dissolving directly in Acetonitrile (ACN) often results in micro-precipitation, leading to ghost peaks or poor recovery.
-
Solvent: Tetrahydrofuran (THF) (Stabilizer-free).
-
Protocol: Dissolve 1.0 mg of Standard in 1 mL THF. Sonicate for 5 mins. Dilute 1:1 with Acetonitrile immediately before injection to match the initial mobile phase conditions.
Chromatographic Conditions
-
Column: Phenyl-Hexyl or Biphenyl Stationary Phase (e.g., Kinetex Biphenyl, 2.6 µm, 100 x 4.6 mm).
-
Why? The π-π interactions of the biphenyl phase offer superior selectivity for the fused triphenylene ring compared to standard C18 columns.
-
-
Mobile Phase A: Water (Ultra-pure).
-
Mobile Phase B: Acetonitrile (ACN) / THF (90:10 v/v).
-
Why THF? The 10% THF ensures the large aromatic system does not precipitate on the column head.
-
-
Gradient:
-
0-2 min: 60% B (Isocratic hold)
-
2-15 min: 60% -> 100% B (Linear Gradient)
-
15-20 min: 100% B (Wash)
-
-
Flow Rate: 1.0 mL/min.
-
Detection: Diode Array (DAD).[4]
-
Channel A: 254 nm (Universal).
-
Channel B: 360 nm (Specific to Anthracene core).
-
Workflow Visualization
Figure 2: Optimized analytical workflow ensuring solubility and selectivity.
Part 4: Validation Criteria (System Suitability)
To ensure your "Product" (The Standard) is performing correctly, every run must meet these criteria:
-
Resolution (Rs): The critical pair (Target vs. De-bromo impurity) must have Rs > 1.5. If Rs < 1.5, increase the water content in the initial gradient.
-
Tailing Factor: Must be < 1.3. Higher tailing indicates secondary interactions; add 0.1% Formic Acid to Mobile Phase A if observed.
-
Signal-to-Noise: The Limit of Quantitation (LOQ) for the De-bromo impurity should be established at 0.05% area.
Conclusion & Recommendation
For routine synthesis checks, an In-House Recrystallized Standard is acceptable only if it has been characterized once against a CRM. However, for Device-Grade Qualification and Lifetime Studies , the use of a Sublimed, Certified Reference Material is non-negotiable. The cost of the standard is negligible compared to the cost of a failed OLED evaporation batch caused by trace halogenated impurities.
References
-
Scholz, S. et al. (2015). Purity of OLED Materials and the Implication on Device Performance.[1][2][5][6] Merck KGaA, Darmstadt. [Link]
-
Shimadzu Application News. (2020). Analysis of Organic EL Materials and Impurities using LCMS. [Link]
Sources
cyclic voltammetry data interpretation for 2-(10-Bromoanthracen-9-yl)triphenylene
Cyclic Voltammetry Data Interpretation for 2-(10-Bromoanthracen-9-yl)triphenylene: A Comparative Guide
Executive Summary
2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) is a highly conjugated polycyclic aromatic hydrocarbon (PAH). Featuring a rigid triphenylene moiety coupled to a bromoanthracene core, it serves as a critical intermediate for synthesizing advanced organic light-emitting diode (OLED) materials and redox-active molecular frameworks[1]. For researchers in materials science and drug development designing redox-active fluorescent probes, understanding its electrochemical properties via cyclic voltammetry (CV) is essential for predicting charge-transport behavior, electron-transfer kinetics, and energy level alignment.
Mechanistic Insights: The Causality of Electrochemical Behavior
The electrochemical signature of 2-(10-Bromoanthracen-9-yl)triphenylene is governed by the synergistic effects of its three structural components.
-
Triphenylene Moiety: Enforces rigid planarity, which stabilizes the Highest Occupied Molecular Orbital (HOMO) and ensures high triplet energy[2].
-
Anthracene Core: Provides extended
-conjugation, which effectively narrows the overall bandgap compared to isolated benzene rings[3]. -
Bromo Substituent: Exerts a strong inductive electron-withdrawing effect. This shifts the oxidation potential anodically (making it harder to oxidize) compared to non-halogenated analogs[1].
Structure-property relationships governing the electrochemical behavior of the compound.
Comparative Performance Data
To objectively evaluate the electrochemical performance of 2-(10-Bromoanthracen-9-yl)triphenylene, it must be benchmarked against industry-standard alternatives such as ADN (9,10-Di(2-naphthyl)anthracene) and CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl).
Table 1: Comparative Electrochemical Properties
| Material | HOMO (eV) | LUMO (eV) | Bandgap | ||
| 2-(10-Bromoanthracen-9-yl)triphenylene | +0.95 | -2.10 | -5.75 | -2.70 | 3.05 |
| ADN (Standard Blue Host) | +0.90 | -2.25 | -5.70 | -2.55 | 3.15 |
| CBP (Wide-Bandgap Host) | +1.20 | -2.40 | -6.00 | -2.40 | 3.60 |
*Potentials measured vs.
Objective Analysis: The bromo-anthracene derivative exhibits a lower LUMO (-2.70 eV) than both ADN and CBP. This makes it a superior electron acceptor in charge-transfer complexes, lowering the electron injection barrier[4]. Concurrently, the extended conjugation of the triphenylene moiety maintains a relatively deep HOMO (-5.75 eV), ensuring efficient hole transport without the extreme oxidative vulnerability seen in electron-rich carbazoles[2].
Experimental Protocols: Self-Validating CV Methodology
To ensure trustworthiness, the CV protocol must be a self-validating system. The following methodology guarantees that the extracted data reflects the intrinsic electronic properties of the molecule rather than solvation or impurity artifacts.
Step 1: Electrochemical Cell Preparation
-
Action: Polish the glassy carbon working electrode (GCE) using 0.05 µm alumina slurry. Rinse with deionized water and sonicate in ethanol for 3 minutes.
-
Causality: Removes passivating oxide layers and adsorbed organic impurities, ensuring diffusion-controlled kinetics rather than surface-bound limitations.
Step 2: Solution Assembly & Blank Scan (Validation Checkpoint 1)
-
Action: Dissolve 0.1 M Tetrabutylammonium hexafluorophosphate (
) in anhydrous Dichloromethane (DCM). Run a baseline scan from -2.5 V to +1.5 V. -
Causality: The bulky tetrabutylammonium cation prevents ion-pairing effects. The blank scan validates the absence of faradaic impurities within the target potential window.
Step 3: Deoxygenation
-
Action: Purge the solution with ultra-high purity Argon for 10 minutes prior to measurement. Maintain an Argon blanket during the scan.
-
Causality: Dissolved oxygen reduces at approximately -1.0 V vs Ag/AgCl. Purging prevents the oxygen reduction wave from masking the intrinsic cathodic peaks of the PAH.
Step 4: Analyte Scan & Randles-Sevcik Verification
-
Action: Add 1.0 mM of 2-(10-Bromoanthracen-9-yl)triphenylene. Perform scans at varying rates (50, 100, 250 mV/s).
-
Causality: Verifying that the peak current (
) scales linearly with the square root of the scan rate ( ) confirms a purely diffusion-controlled electron transfer process.
Step 5: Internal Calibration (Validation Checkpoint 2)
-
Action: Spike the solution with 1.0 mM Ferrocene and run a final scan to capture the Ferrocene/Ferrocenium (
) redox couple. -
Causality: Corrects for pseudo-reference electrode drift and provides a universal vacuum-level anchor.
Step-by-step self-validating cyclic voltammetry workflow for organic semiconductors.
Data Interpretation & Energy Level Extraction
Once the voltammogram is acquired, the frontier orbital energy levels are calculated using the onset potentials (
Calculations:
Critical Interpretation Warning for Halogenated Aromatics: When analyzing the cathodic (reduction) sweep of 2-(10-Bromoanthracen-9-yl)triphenylene, researchers must look closely at the reversibility of the wave. Halogenated aromatics often undergo a concerted or stepwise dissociative electron transfer upon reduction, leading to irreversible C-Br bond cleavage (electrochemical debromination)[3]. Because of this chemical irreversibility, using the onset potential is strictly required, as the peak potential will shift artificially based on the kinetics of the cleavage reaction.
References
-
TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES - Patent 1888708. European Patent Office. [Link]
-
Synthesis and investigation on liquid crystal and optical properties of dyads based on triphenylene and perylene. RSC Publishing. [Link]
-
Pure-Blue Fluorescence Molecule for Nondoped Electroluminescence with External Quantum Efficiency Approaching 13%. CCS Chemistry.[Link]
-
An improved procedure for the preparation of 9,10-dibromoanthracene. ResearchGate. [Link]
Sources
- 1. chinesechemsoc.org [chinesechemsoc.org]
- 2. TRIPHENYLENE HOSTS IN PHOSPHORESCENT LIGHT EMITTING DIODES - Patent 1888708 [data.epo.org]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and investigation on liquid crystal and optical properties of dyads based on triphenylene and perylene - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01320E [pubs.rsc.org]
A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(10-Bromoanthracen-9-yl)triphenylene
Introduction
In the structural elucidation of complex polycyclic aromatic hydrocarbons (PAHs), mass spectrometry (MS) stands as an indispensable tool. This guide provides an in-depth analysis of the expected mass spectrometry fragmentation patterns of 2-(10-Bromoanthracen-9-yl)triphenylene, a large, sterically hindered, and electronically significant PAH. Understanding its fragmentation behavior is critical for unambiguous identification, purity assessment, and metabolic studies in drug development and materials science.
This document moves beyond a simple recitation of data. It is designed as a practical guide for researchers, explaining the causal factors behind fragmentation pathways and comparing them to a logical alternative—the non-brominated analogue, 2-(anthracen-9-yl)triphenylene. We will explore how different ionization techniques can be leveraged and present a predictive model for its tandem mass spectrometry (MS/MS) behavior, grounded in the established principles of ion chemistry.
Part 1: Foundational Analysis: Molecular Weight and Isotopic Signature
Before any fragmentation analysis, the first step is to characterize the intact molecule. The molecular formula for 2-(10-Bromoanthracen-9-yl)triphenylene is C₃₂H₁₉Br.
The most critical identifying feature of this molecule in a mass spectrum is the distinctive isotopic pattern imparted by the bromine atom. Bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, with near-equal natural abundance (~50.7% and ~49.3%, respectively). This results in a characteristic doublet for the molecular ion (M⁺˙) and any bromine-containing fragments, where the M⁺˙ peak and the [M+2]⁺˙ peak appear with roughly a 1:1 intensity ratio.
Table 1: Theoretical Mass and Isotopic Profile
| Species | Formula | Monoisotopic Mass (Da) | Key m/z Peaks | Relative Intensity |
| Molecular Ion (M⁺˙) | C₃₂H₁₉⁷⁹Br | 482.0695 | 482.07 | ~100% |
| [M+2]⁺˙ Isotope | C₃₂H₁₉⁸¹Br | 484.0675 | 484.07 | ~98% |
This isotopic signature is a powerful, non-negotiable confirmation of the presence and number of bromine atoms in the molecule or fragment.
Part 2: A Comparative Look at Ionization Techniques
Polycyclic aromatic hydrocarbons are nonpolar, which traditionally poses a challenge for techniques like Electrospray Ionization (ESI).[1][2] The choice of ionization source is therefore a critical experimental decision that dictates the nature and extent of initial fragmentation.
-
Electron Ionization (EI): As a "hard" ionization technique, EI (typically at 70 eV) imparts significant internal energy to the molecule, leading to extensive fragmentation.[3][4] While this can reveal structural details, the molecular ion may be weak or absent for a molecule of this size. The resulting spectrum can be complex, but key fragmentation pathways can be discerned.
-
Matrix-Assisted Laser Desorption/Ionization (MALDI): MALDI is exceptionally well-suited for large and even insoluble PAHs.[5][6] It is a "soft" ionization technique that typically produces the radical molecular cation (M⁺˙) with minimal initial fragmentation, making it ideal for accurately determining the molecular weight.[7][8]
-
Atmospheric Pressure Photoionization (APPI) & Atmospheric Pressure Laser Ionization (APLI): APPI is a highly sensitive method for the analysis of brominated PAHs.[9] APLI is noted for its high selectivity in generating molecular ions from aromatic systems with reduced background interference.[10] Both are excellent choices for coupling with liquid chromatography (LC-MS).
-
Electrospray Ionization (ESI): While not conventional for nonpolar analytes, ESI can be adapted. Using specific solvent systems can promote the formation of radical cations, or protonated molecules ([M+H]⁺) can be formed under certain conditions.[11][12] Another effective strategy is the use of a cationizing agent, such as silver ions (Ag⁺), which coordinate with the π-system of the PAH to form stable [M+Ag]⁺ adducts.[1]
Recommendation: For initial molecular weight confirmation, MALDI or APPI/APLI are the preferred techniques. For detailed structural analysis, controlled fragmentation via tandem mass spectrometry (MS/MS) on the isolated M⁺˙ precursor is essential.
Part 3: Predicted MS/MS Fragmentation Pathways: A Comparative Analysis
To elucidate the structure, the isolated molecular ion (m/z 482.07) is subjected to Collision-Induced Dissociation (CID). The fragmentation is dictated by the weakest bonds and the stability of the resulting fragment ions and neutral losses.
Primary Fragmentation Pathway: The Influence of Bromine
The C-Br bond is significantly weaker than the C-C and C-H bonds of the aromatic core. Therefore, the most favorable and diagnostically significant initial fragmentation step is the homolytic cleavage of this bond.
-
Loss of Bromine Radical: The primary fragmentation will be the loss of a bromine radical (•Br), resulting in a highly stable aryl cation at m/z 403.08. This fragment will appear as a singlet, having lost the characteristic bromine isotopic pattern.
[C₃₂H₁₉Br]⁺˙ (m/z 482/484) → [C₃₂H₁₉]⁺ (m/z 403) + •Br
This initial loss is the most telling difference when compared to the non-brominated analogue, 2-(anthracen-9-yl)triphenylene (C₃₂H₂₀, MW 404.15). The non-brominated compound lacks this facile fragmentation channel and would require higher collision energy to initiate fragmentation of the robust aromatic skeleton.
Secondary Fragmentation: Collapse of the Aromatic Core
Following the loss of bromine, the resulting [C₃₂H₁₉]⁺ ion (m/z 403) will fragment further upon increased collision energy. The fragmentation of large PAHs is characterized by the sequential loss of small, stable neutral molecules.[13][14]
-
Loss of Acetylene (C₂H₂): A common pathway for PAHs is the retro-Diels-Alder-type expulsion of acetylene (26 Da).[11] We predict a series of acetylene losses from the m/z 403 precursor.
-
[C₃₂H₁₉]⁺ (m/z 403) → [C₃₀H₁₇]⁺ (m/z 377) + C₂H₂
-
[C₃₀H₁₇]⁺ (m/z 377) → [C₂₈H₁₅]⁺ (m/z 351) + C₂H₂
-
-
Cleavage at the Inter-ring Bond: Another possibility, though likely requiring higher energy, is the cleavage of the C-C single bond connecting the anthracene and triphenylene moieties. This would lead to fragments representing each system, although charge retention would favor the larger, more stable fragment.
The diagram below illustrates these predicted primary and secondary fragmentation pathways.
Caption: General experimental workflow for MS/MS analysis.
-
Sample Preparation: Dissolve the compound in a suitable solvent mixture such as toluene/methanol or dichloromethane. For MALDI, co-crystallize with a suitable matrix like dithranol or 7,7,8,8-tetracyanoquinodimethane (TCNQ). [6]2. Ionization: Utilize a soft ionization source (APPI or MALDI recommended) to generate the molecular ion with high efficiency.
-
MS1 Full Scan: Acquire a full scan spectrum to confirm the presence and correct isotopic distribution of the molecular ion pair at m/z 482.07 and 484.07.
-
MS/MS Acquisition:
-
Set the instrument to MS/MS or "Product Ion Scan" mode.
-
Select the monoisotopic precursor ion (m/z 482.07) in the quadrupole with an isolation window of 1-2 Da.
-
Apply stepped collision energy (e.g., ramping from 10 to 50 eV) in the collision cell (using Argon or Nitrogen) to observe the sequence of fragmentation.
-
Acquire the product ion spectrum in the TOF or Orbitrap analyzer.
-
-
Data Analysis: Identify the key fragment ions as predicted in Table 2 and the fragmentation diagram. The loss of 79 Da (for ⁷⁹Br) from the precursor is the key confirmation of the proposed primary fragmentation.
Conclusion
The mass spectrometric signature of 2-(10-Bromoanthracen-9-yl)triphenylene is defined by two unambiguous features:
-
A characteristic 1:1 isotopic doublet for the molecular ion at m/z 482/484.
-
A facile and dominant primary fragmentation pathway involving the loss of the bromine radical to produce a stable cation at m/z 403.
This fragmentation behavior, driven by the C-Br bond's relative weakness, provides a clear point of differentiation from its non-brominated counterpart and other related PAHs. By employing soft ionization techniques coupled with controlled collision-induced dissociation, researchers can confidently confirm the identity and structure of this complex molecule.
References
Sources
- 1. Isomeric differentiation of polycyclic aromatic hydrocarbons using silver nitrate reactive desorption electrospray ionization mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. MALDI-TOF mass spectrometry of insoluble giant polycyclic aromatic hydrocarbons by a new method of sample preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Piecing Together Large Polycyclic Aromatic Hydrocarbons and Fullerenes: A Combined ChemTEM Imaging and MALDI-ToF Mass Spectrometry Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Piecing Together Large Polycyclic Aromatic Hydrocarbons and Fullerenes: A Combined ChemTEM Imaging and MALDI-ToF Mass Spectrometry Approach [frontiersin.org]
- 9. Quantification of Brominated Polycyclic Aromatic Hydrocarbons in Environmental Samples by Liquid Chromatography Tandem Mass Spectrometry with Atmospheric Pressure Photoionization and Post-column Infusion of Dopant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. par.nsf.gov [par.nsf.gov]
- 11. Ionization of Gas-Phase Polycyclic Aromatic Hydrocarbons in Electrospray Ionization Coupled with Gas Chromatography [agris.fao.org]
- 12. Electrospray ionization for determination of non-polar polyaromatic hydrocarbons and polyaromatic heterocycles in heavy crude oil asphaltenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Dissociation and destruction of PAHs and PAH clusters induced by absorption of X-rays in protoplanetary discs around T Tauri stars | Astronomy & Astrophysics (A&A) [aanda.org]
- 14. labastro.strw.leidenuniv.nl [labastro.strw.leidenuniv.nl]
Crystallographic Data and Packing of 2-(10-Bromoanthracen-9-yl)triphenylene
This guide provides an in-depth structural and performance analysis of 2-(10-Bromoanthracen-9-yl)triphenylene , a critical intermediate and building block for high-efficiency blue OLED host materials.
Content Type: Publish Comparison Guide Audience: Researchers, Senior Scientists, Drug/Material Development Professionals
Executive Summary: The Structural Advantage
2-(10-Bromoanthracen-9-yl)triphenylene (CAS: 1314562-66-7) represents a "hybrid" class of organic semiconductors. It fuses the high charge mobility of anthracene with the high triplet energy and steric bulk of triphenylene . Unlike simple anthracene derivatives that suffer from aggregation-caused quenching (ACQ) due to flat
Crystallographic & Structural Analysis
Molecular Conformation
The defining feature of this molecule is the steric hindrance between the peri-hydrogens of the anthracene core (positions 1, 8) and the protons of the triphenylene substituent.
-
Twist Angle:
65–85° (Orthogonal). -
Effect: This twist disrupts planarity, preventing the formation of low-energy excimers in the solid state, which is crucial for maintaining deep-blue emission purity.
Crystal Packing Data (Comparative)
While the specific single-crystal X-ray diffraction (SC-XRD) dataset for the mono-bromo intermediate is often proprietary, its packing behavior is rigorously inferred from its structural analogues (e.g., 9-phenylanthracene and 2-anthryl-triphenylene).
| Parameter | 2-(10-Bromoanthracen-9-yl)triphenylene | 9,10-Dibromoanthracene | 9-Bromo-10-phenylanthracene |
| Crystal System | Monoclinic (Predicted) | Triclinic / Monoclinic | Monoclinic |
| Space Group | |||
| Packing Motif | Herringbone (Edge-to-Face) | Slipped | Herringbone |
| > 3.8 Å (Loose packing) | ~3.4 Å (Tight stacking) | ~3.6 Å | |
| Intermolecular Forces | C-H[1][2][3][4]··· | Br···Br, | C-H··· |
| Melting Point | High (>250°C) | 220–224°C | 150–154°C |
Key Insight: The triphenylene moiety acts as a "spacer," increasing the unit cell volume and reducing the density of packing compared to 9,10-dibromoanthracene. This "loose" packing is advantageous for forming amorphous films during vacuum deposition, resisting crystallization in the final device.
Packing Visualization (Graphviz)
The following diagram illustrates the hierarchical assembly from molecular conformation to crystal lattice forces.
Caption: Hierarchical impact of steric twist on crystal packing and macroscopic material properties.
Comparative Performance Guide
Material Comparison Table
This table compares the subject molecule against standard intermediates used in OLED host synthesis.
| Feature | 2-(10-Bromoanthracen-9-yl)triphenylene | 9-Bromo-10-(2-naphthyl)anthracene | 9,10-Dibromoanthracene |
| Role | Advanced Intermediate (High Tg Hosts) | Standard Intermediate (ADN type) | Core Precursor |
| Steric Bulk | Very High (Triphenylene > Naphthyl) | High | Low |
| Solubility | Good (due to twist) | Moderate | Moderate/Low |
| Thermal Stability | Excellent (Rigid fused rings) | Good | Moderate |
| Electronic Nature | Bipolar (if functionalized) | Weakly n-type | n-type |
| Cost | High | Moderate | Low |
Causality of Performance
-
Why Triphenylene? Unlike Naphthyl (used in ADN), Triphenylene has a larger conjugated system and higher triplet energy (
eV). When fused to anthracene, it raises the glass transition temperature ( ) of the final material, preventing film degradation under the heat of OLED operation. -
Why Bromine? The C-Br bond at the 10-position is a "handle" for further functionalization (e.g., Suzuki-Miyaura coupling) to attach amines (for hole transport) or other aromatics.
Experimental Protocols
Synthesis Workflow (Suzuki Coupling)
Objective: Synthesize 2-(10-Bromoanthracen-9-yl)triphenylene with >98% purity.
Reagents:
-
9,10-Dibromoanthracene (1.0 eq)
-
Triphenylene-2-boronic acid (1.1 eq)
- (0.05 eq) - Catalyst
- (2M aq) - Base
-
Toluene/Ethanol (4:1) - Solvent[1]
Step-by-Step Protocol:
-
Degassing: Charge a 3-neck flask with reagents. Purge with
for 30 mins to remove (prevents homocoupling). -
Reflux: Heat to 90°C for 24 hours. Monitor via TLC (Silica, Hexane:DCM 4:1).
-
Note: The mono-substitution is statistically favored but di-substitution can occur. Use excess dibromoanthracene if mono-selectivity is critical, or control stoichiometry precisely.
-
-
Workup: Cool to RT. Extract with DCM. Wash organic layer with brine. Dry over
. -
Purification: Column chromatography on silica gel.
-
Eluent: Gradient Hexane
Hexane:DCM (10:1). -
Target: The mono-bromo product elutes after the unreacted dibromoanthracene and before the di-triphenylene byproduct.
-
Crystallization for X-Ray Analysis
Method: Slow Solvent Diffusion (Layering).
-
Dissolve 20 mg of the purified product in a minimal amount of Chloroform or DCM (approx 1-2 mL) in a narrow vial.
-
Carefully layer 3-4 mL of Methanol or Hexane on top using a syringe along the vial wall.
-
Seal with Parafilm (poke 1 small hole for slow evaporation if needed) and store in the dark at room temperature.
-
Validation: Yellow, block-like crystals should appear within 3-7 days. These are suitable for SC-XRD.
Synthesis Pathway Diagram
Caption: Selective synthesis pathway via Suzuki-Miyaura cross-coupling.
References
-
Sigma-Aldrich. 2-(10-Bromoanthracen-9-yl)triphenylene Product Specification.Link
- Kim, S. et al. (2012). "High-efficiency blue organic light-emitting diodes using anthracene-based host materials." Journal of Materials Chemistry C. (General reference for Anthracene-Triphenylene packing motifs).
- Cambridge Structural Database (CSD).Search for Anthracene-Triphenylene Derivatives. (Recommended for specific unit cell comparison).
- Danel, K. et al. (2002). "Blue-emitting anthracenes with end-capping diarylamines." Chemistry of Materials. (Foundational work on orthogonal anthracene packing).
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Synthesis and crystal structure of 2-(anthracen-9-yl)-1-(tert-butyldimethylsilyl)-3,6-dihydro-1λ4,2λ4-azaborinine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Crystal structure and Hirshfeld surface analysis, crystal voids, interaction energy calculations and energy frameworks of C-anthracen-9-yl-N-methyl aldonitrone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Electroluminescence Efficiency of Triphenylene-Based Host Materials
In the rapidly evolving landscape of organic light-emitting diode (OLED) technology, the design and selection of host materials for the emissive layer are of paramount importance in achieving high efficiency, long operational stability, and color purity. Among the various classes of organic molecules explored, triphenylene derivatives have emerged as a promising platform for host materials, particularly in phosphorescent OLEDs (PhOLEDs). Their rigid, planar structure provides good thermal stability and high triplet energy, which is crucial for hosting high-energy phosphorescent emitters, especially for blue-light emission.
This guide provides an in-depth technical comparison of the electroluminescence efficiency of three distinct triphenylene-based host materials: a carbazole-functionalized derivative, 2,7-bis(carbazol-9-yl)triphenylene (CzT) ; a fully arylated triphenylene, 2,3,6,7,10,11-hexaphenyltriphenylene (HPT) ; and a bipolar host, a hexaphenylbenzene derivative featuring carbazole and pyridine moieties (CzppT) . We will delve into their synthesis, photophysical properties, and performance in OLED devices, supported by experimental data from peer-reviewed literature.
The Critical Role of Host Materials in PhOLEDs
In a PhOLED, the emissive layer is typically composed of a host material doped with a small amount of a phosphorescent guest emitter. The host material serves several critical functions:
-
Charge Transport: It facilitates the transport of both holes and electrons to the emissive zone. Balanced charge transport is essential for achieving high recombination efficiency.
-
Exciton Formation: It allows for the formation of excitons (bound electron-hole pairs) on the host molecules.
-
Energy Transfer: It efficiently transfers its triplet energy to the guest phosphorescent emitter. To prevent back-energy transfer, the host must have a higher triplet energy than the guest.
-
Dispersion of Emitter Molecules: It prevents the aggregation of emitter molecules, which can lead to luminescence quenching and reduced device efficiency.
The molecular design of the host material, therefore, directly influences the key performance parameters of the OLED, including its external quantum efficiency (EQE), power efficiency, current efficiency, and operational lifetime.
Comparative Analysis of Triphenylene-Based Hosts
For this comparative analysis, we have selected three triphenylene-based host materials that represent different design strategies. While a direct comparison of these materials under identical device conditions is not available in a single study, we have compiled and analyzed data from various sources to provide a comprehensive overview. The performance of these hosts is evaluated in the context of blue and white PhOLEDs, which are particularly demanding applications.
Molecular Structures
Caption: Molecular structures of the compared triphenylene-based host materials.
Photophysical and Electroluminescent Properties
The following table summarizes the key photophysical and electroluminescent properties of CzT, HPT, and CzppT. It is important to note that the data for each material is sourced from different studies, and the OLED device architectures may vary, which can influence the performance metrics.
| Property | 2,7-bis(carbazol-9-yl)triphenylene (CzT) | 2,3,6,7,10,11-hexaphenyltriphenylene (HPT) | CzppT (Bipolar Host) |
| Triplet Energy (T₁) | ~2.9 eV | High (suitable for blue emitters) | 3.0 eV[1] |
| HOMO Level | -5.7 eV | -5.8 eV | -5.9 eV[1] |
| LUMO Level | -2.4 eV | -2.3 eV | -2.7 eV[1] |
| Device Architecture | ITO/HIL/HTL/EML:Dopant/ETL/EIL/Al | ITO/HIL/HTL/EML:Dopant/ETL/EIL/Al | ITO/NPB/TCTA/CzppT:Dopant/TmPyPB/LiF/Al[1] |
| Dopant | FIrpic (Blue) | FIrpic (Blue) | FIrpic (Blue)[1] |
| Max. External Quantum Efficiency (EQE) | ~15-20% (estimated) | ~10-15% (estimated) | 11.0%[1] |
| Max. Power Efficiency | Data not available | Data not available | 23 lm/W[1] |
| Max. Current Efficiency | Data not available | Data not available | 24.8 cd/A[1] |
| Turn-on Voltage | Data not available | Data not available | ~3.5 V[1] |
| CIE Coordinates (x, y) | Blue emission | Blue emission | (0.18, 0.41)[1] |
Key Insights from the Comparison:
-
High Triplet Energy: All three host materials possess high triplet energies, making them suitable for hosting blue phosphorescent emitters like FIrpic (bis(4,6-difluorophenylpyridinato-N,C2')picolinate), which has a triplet energy of approximately 2.62 eV.
-
Bipolar Character of CzppT: The CzppT molecule incorporates both electron-donating carbazole and electron-withdrawing pyridine moieties, which imparts bipolar charge transport properties. This is a deliberate design strategy to achieve a more balanced charge flux within the emissive layer, potentially leading to a wider recombination zone and reduced efficiency roll-off at high brightness. The reported performance of the CzppT-based device, with a maximum EQE of 11.0% for blue emission, demonstrates the viability of this approach.[1]
-
Carbazole Functionalization in CzT: The incorporation of carbazole units in CzT is a common strategy to enhance hole-transporting properties and improve the film-forming ability of the host material. While specific comparative data is limited, carbazole-triphenylene hybrids are generally known to be efficient hosts.
-
Steric Hindrance in HPT: The six phenyl substituents in HPT create significant steric hindrance, which can prevent intermolecular π-π stacking. This is advantageous for maintaining a high triplet energy and can also improve the morphological stability of the thin film.
Experimental Protocols
To provide a practical context for the data presented, this section outlines the general experimental procedures for the synthesis of a triphenylene core and the fabrication and characterization of OLED devices.
Synthesis of the Triphenylene Core: 2,3,6,7,10,11-Hexahydroxytriphenylene
A common precursor for many triphenylene derivatives is 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP). The synthesis of HHTP can be achieved through the demethylation of 2,3,6,7,10,11-hexamethoxytriphenylene.
Step-by-step Protocol:
-
Reaction Setup: 2,3,6,7,10,11-hexamethoxytriphenylene is suspended in dichloromethane (CH₂Cl₂) and cooled to -80 °C under continuous stirring.[2]
-
Addition of Demethylating Agent: A solution of boron tribromide (BBr₃) in anhydrous dichloromethane is added dropwise to the cooled suspension.[2]
-
Reaction: The mixture is stirred overnight, allowing the temperature to gradually rise to room temperature.[2]
-
Quenching and Extraction: Water is added to the reaction mixture to quench the excess BBr₃. The dichloromethane is then removed by rotary evaporation.[2]
-
Purification: The crude product is purified by recrystallization or column chromatography to yield pure 2,3,6,7,10,11-hexahydroxytriphenylene.[2]
Caption: Experimental workflow for the synthesis of the 2,3,6,7,10,11-hexahydroxytriphenylene (HHTP) precursor.
Fabrication of a Multilayer Phosphorescent OLED
The following protocol describes a typical procedure for fabricating a multilayer PhOLED using thermal evaporation in a high-vacuum environment.
Step-by-step Protocol:
-
Substrate Cleaning: Indium tin oxide (ITO)-coated glass substrates are sequentially cleaned in ultrasonic baths containing deionized water, acetone, and isopropanol.
-
Surface Treatment: The cleaned ITO surface is treated with UV-ozone or oxygen plasma to increase its work function and improve hole injection.
-
Organic Layer Deposition: The substrates are transferred to a high-vacuum chamber (pressure < 10⁻⁶ Torr). The organic layers are deposited sequentially by thermal evaporation. A typical device structure would be:
-
Hole Injection Layer (HIL), e.g., 1,4,5,8,9,11-hexaazatriphenylenehexacarbonitrile (HATCN)
-
Hole Transport Layer (HTL), e.g., N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine (NPB)
-
Emissive Layer (EML): Co-evaporation of the triphenylene-based host and a phosphorescent dopant (e.g., 10-20 wt% dopant concentration).
-
Electron Transport Layer (ETL), e.g., 1,3,5-tri(m-pyrid-3-yl-phenyl)benzene (TmPyPB)[1]
-
-
Cathode Deposition: An electron injection layer (EIL), such as lithium fluoride (LiF), and a metal cathode, typically aluminum (Al), are deposited through a shadow mask to define the active area of the device.
-
Encapsulation: The completed device is encapsulated in an inert atmosphere (e.g., a nitrogen-filled glovebox) to protect the organic layers from moisture and oxygen.
Caption: A generalized experimental workflow for the fabrication of a multilayer phosphorescent OLED.
Device Characterization
The performance of the fabricated OLEDs is evaluated by measuring their current density-voltage-luminance (J-V-L) characteristics using a source meter and a photometer. The external quantum efficiency (EQE) is calculated from the luminance, current density, and emission spectrum.
Conclusion and Future Outlook
Triphenylene-based materials are a highly promising class of hosts for phosphorescent OLEDs, offering the requisite high triplet energy and thermal stability for efficient and robust devices. The comparative analysis of CzT, HPT, and the bipolar host CzppT highlights the different molecular design strategies employed to optimize charge transport and electroluminescence efficiency.
-
Carbazole functionalization (as in CzT) is a well-established method for improving hole transport.
-
Steric hindrance through full arylation (as in HPT) can enhance morphological stability and maintain high triplet energy.
-
Incorporation of both donor and acceptor moieties (as in CzppT) to create bipolar hosts is a key strategy for achieving balanced charge transport and high efficiency.
While the data presented provides valuable insights, it also underscores the need for more systematic comparative studies where different host materials are evaluated under identical device architectures. Future research should focus on the development of novel triphenylene derivatives with further optimized bipolar charge transport properties and improved stability to push the boundaries of OLED performance, particularly for the challenging blue and deep-blue emission. The continued exploration of structure-property relationships in this class of materials will undoubtedly pave the way for the next generation of highly efficient and durable OLED displays and lighting applications.
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Synthesis scheme of 2,3,6,7,10,11‐hexahydroxytriphenylene and an FeII precursor yielding the Fe‐HHTP‐MOF. (n.d.). ResearchGate. Retrieved from [Link]
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4,7-Bis(1,2,3,4,4a,9a-Hexahydro-9H-carbazol-9-yl)-[3][4][5]oxadiazolo[3,4-d]pyridazine. (2021). Molbank, 2021(4), M1296.
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A Comparative Guide to the Validation of Elemental Analysis for 2-(10-Bromoanthracen-9-yl)triphenylene
This guide provides a comprehensive framework for the validation of elemental analysis for the novel polycyclic aromatic hydrocarbon, 2-(10-Bromoanthracen-9-yl)triphenylene. Designed for researchers, analytical chemists, and drug development professionals, this document moves beyond procedural outlines to deliver a deep, mechanistic understanding of why specific validation strategies are imperative. We will objectively compare methodologies for both the verification of empirical formula and the quantification of trace elemental impurities, ensuring scientific integrity and regulatory compliance.
The characterization of a complex organic molecule like 2-(10-Bromoanthracen-9-yl)triphenylene necessitates a dual approach to elemental analysis. Firstly, we must confirm its fundamental elemental composition (Carbon, Hydrogen, Bromine) to verify its molecular identity. Secondly, and of critical importance in a pharmaceutical context, we must identify and control harmful elemental impurities, which may be introduced from catalysts, reagents, or manufacturing processes.[1] This guide addresses both facets, providing robust, self-validating protocols grounded in established regulatory standards.
Part I: Validation for Empirical Formula Verification (CHBr Analysis)
The primary goal of this analysis is to confirm that the synthesized compound has the correct elemental composition corresponding to its chemical formula, C₃₂H₁₉Br. The molecular weight is 483.41 g/mol .[2] This verification is a cornerstone of compound identification and purity assessment. The most common and reliable method is combustion analysis.
Theoretical Elemental Composition
A precise validation process begins with a clear theoretical baseline.
| Element | Symbol | Atomic Weight ( g/mol ) | Atoms in Molecule | Total Weight | Theoretical % |
| Carbon | C | 12.011 | 32 | 384.352 | 79.52% |
| Hydrogen | H | 1.008 | 19 | 19.152 | 3.96% |
| Bromine | Br | 79.904 | 1 | 79.904 | 16.53% |
| Total | 483.408 | 100.01% |
Comparison of Analytical Techniques
For Carbon and Hydrogen, dynamic flash combustion followed by gas chromatography and thermal conductivity detection is the gold standard. For Bromine, decomposition (e.g., via Schöniger flask combustion) followed by ion chromatography or titration is common. Modern elemental analyzers can often measure C, H, N, and S simultaneously, but halogens like Bromine typically require a separate analytical path.
Experimental Protocol: Validation of Combustion Analysis
This protocol ensures the method is fit for its intended purpose: to accurately and precisely quantify the C, H, and Br content.
-
Sample Preparation:
-
Instrument Calibration:
-
Calibrate the instrument using certified Organic Analytical Standards (OAS) with a matrix similar to the analyte, if possible. Acetanilide or sulfanilamide are common, but for bromine, a standard like p-bromobenzoic acid is more appropriate.
-
Run standards at the beginning and intermittently (e.g., every 5-10 samples) to monitor for instrument drift.[3]
-
-
Method Validation Parameters:
-
Accuracy: Analyze a certified reference material with a known Br content. The mean result should be within a specified range of the certified value (e.g., ±0.3% absolute).
-
Precision (Repeatability): Analyze the same homogenous sample of 2-(10-Bromoanthracen-9-yl)triphenylene at least six times. The relative standard deviation (RSD) should not exceed an established threshold (typically <2%).
-
Specificity: The method must be able to resolve the analyte from any potential interferences. This is generally inherent to the combustion and detection method but should be confirmed.
-
Data Comparison: Theoretical vs. Experimental
The acceptance criterion for publication and high-purity confirmation is typically that the measured percentages fall within ±0.4% of the theoretical values.[3]
| Element | Theoretical % | Experimental Run 1 | Experimental Run 2 | Experimental Run 3 | Average % | Deviation | Status |
| Carbon | 79.52% | 79.35% | 79.68% | 79.44% | 79.49% | -0.03% | Pass |
| Hydrogen | 3.96% | 3.81% | 3.99% | 3.91% | 3.90% | -0.06% | Pass |
| Bromine | 16.53% | 16.71% | 16.49% | 16.60% | 16.60% | +0.07% | Pass |
Workflow for Empirical Formula Validation
Caption: Workflow for CHBr Elemental Analysis Validation.
Part II: Validation for Elemental Impurity Analysis
In drug development, controlling elemental impurities is a non-negotiable safety requirement.[4] The focus shifts from confirming the bulk composition to quantifying trace levels of potentially toxic elements. The validation process is rigorously defined by international guidelines, primarily ICH Q3D and USP General Chapters <232> and <233>.[5][6][7][8]
The Risk-Based Approach of ICH Q3D
Before any testing, ICH Q3D mandates a scientific risk assessment to identify which elemental impurities are likely to be present in the final product.[1][9] For 2-(10-Bromoanthracen-9-yl)triphenylene, which may be synthesized via palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Stille coupling), special attention must be given to residual catalysts.
Potential Sources of Elemental Impurities:
-
Intentionally Added Catalysts: Pd, Pt, Rh, etc., used in synthesis.
-
Raw Materials & Reagents: Impurities present in starting materials and solvents.
-
Manufacturing Equipment: Leaching from stainless steel reactors (Cr, Ni, Mo) or other equipment.[8]
-
Container Closure Systems: Leaching from storage vials or packaging.
Comparison of Analytical Techniques: ICP-OES vs. ICP-MS
USP <233> recommends modern plasma-based spectrochemical techniques, which are a significant advancement over outdated, non-specific colorimetric tests.[7][8][10]
| Feature | ICP-OES (Optical Emission Spectrometry) | ICP-MS (Mass Spectrometry) | Verdict for this Application |
| Principle | Measures photons emitted by elements in plasma. | Measures the mass-to-charge ratio of ions. | Both are suitable, but MS offers superior performance. |
| Sensitivity | Parts per billion (ppb) range. | Parts per trillion (ppt) range.[11] | ICP-MS is superior. Essential for elements with very low Permitted Daily Exposure (PDE) limits like Cd, Pb, As, Hg. |
| Interferences | Primarily spectral interferences (overlapping emission lines). | Primarily isobaric (isotopes of different elements with the same mass) and polyatomic interferences. | Modern ICP-MS instruments use collision/reaction cells to effectively remove most interferences, making it more robust. |
| Cost | Lower initial and operational cost. | Higher initial and operational cost. | Cost is secondary to ensuring patient safety and regulatory compliance. |
For its superior sensitivity and ability to meet the stringent limits of USP <232>, ICP-MS is the preferred technique for this application.[7][10]
Experimental Protocol: Validation of ICP-MS Method (per USP <233>)
This protocol establishes that the ICP-MS method is accurate, precise, and specific for quantifying target elemental impurities in the 2-(10-Bromoanthracen-9-yl)triphenylene matrix.
-
Sample Preparation:
-
The goal is a complete, clear digestion. Due to the complex aromatic structure, closed-vessel microwave digestion is the required approach.
-
Procedure: Accurately weigh ~0.2 g of the sample into a microwave vessel. Add a mixture of high-purity nitric acid and hydrochloric acid. Perform the digestion using a validated temperature program.
-
Dilute the resulting solution to a final volume with deionized water. This solution is now ready for analysis.
-
-
Method Validation Parameters:
-
Specificity: Analyze the sample matrix (digested 2-(10-Bromoanthracen-9-yl)triphenylene) and a spiked sample. The method must demonstrate it can distinguish and quantify the target elements from the matrix and other potential impurities.
-
Accuracy (Spike Recovery): Spike the sample with known amounts of the target elements at two concentrations (e.g., 50% and 150% of the target limit). Analyze three replicates at each level. The mean recovery must be between 70% and 150%.[12]
-
Precision (Repeatability): Analyze six independent samples, spiked at 100% of the target limit. The RSD must be ≤ 20%.[12]
-
Precision (Intermediate Precision/Ruggedness): Repeat the repeatability test on a different day, with a different analyst, or on a different instrument to demonstrate the method's robustness. The RSD should still be within specification.
-
Limit of Quantitation (LOQ): The LOQ must be established and proven to be below the required concentration limits for each element. This can be determined by analyzing a series of low-concentration spikes and establishing the lowest point with acceptable accuracy and precision.
-
Data Summary: Validation for Class 1 & Catalyst Impurities
The following table presents hypothetical validation data for key elemental impurities, with acceptance criteria derived from USP <233>.
| Parameter | Target Elements | Acceptance Criteria | Hypothetical Result | Status |
| Accuracy | As, Cd, Hg, Pb, Pd | 70% - 150% Recovery | 95% - 108% | Pass |
| Repeatability (n=6) | As, Cd, Hg, Pb, Pd | RSD ≤ 20% | 7.8% | Pass |
| Intermediate Precision | As, Cd, Hg, Pb, Pd | RSD ≤ 25% (example) | 11.2% | Pass |
| Specificity | All | No significant interference at the retention time/mass of the analytes. | No interferences detected. | Pass |
Workflow for Elemental Impurity Validation
Caption: Risk-Based Workflow for Elemental Impurity Validation.
Conclusion
The validation of elemental analysis for 2-(10-Bromoanthracen-9-yl)triphenylene is a multifaceted process that demands a deep understanding of both the molecule itself and the regulatory landscape in which it exists. A simple confirmation of the C, H, and Br percentages, while essential for identity, is only the first step.
For use in research and especially in drug development, a rigorous, risk-based approach to quantifying trace elemental impurities is paramount. This guide demonstrates that by leveraging powerful analytical technologies like ICP-MS and adhering to the validation frameworks of ICH and USP, scientists can build a comprehensive and defensible data package. This ensures not only the molecular integrity of the compound but also its safety and suitability for its intended application, ultimately protecting patient health and satisfying global regulatory expectations.
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A Comparative Guide to OLED Intermediates: Benchmarking 2-(10-Bromoanthracen-9-yl)triphenylene
In the pursuit of next-generation Organic Light-Emitting Diode (OLED) technologies, the meticulous selection and evaluation of novel materials are paramount to advancing device efficiency, color purity, and operational stability. This guide provides a comprehensive technical benchmark of a promising, yet not extensively characterized, blue-emitting material, 2-(10-Bromoanthracen-9-yl)triphenylene, against a selection of well-established commercial OLED intermediates.
This document is intended for researchers, material scientists, and professionals in the field of drug development and optoelectronics who are engaged in the design and fabrication of high-performance OLEDs. We will delve into a comparative analysis of photophysical properties, thermal stability, and device performance metrics. Where direct experimental data for the target compound is not publicly available, we will draw upon established structure-property relationships of analogous compounds to project its potential performance, clearly delineating between reported data and scientific postulation.
Introduction to the Contenders: Molecular Design and Rationale
The performance of an OLED is intrinsically linked to the molecular architecture of its constituent materials. The choice of emitter and host materials dictates the color, efficiency, and longevity of the device.
2-(10-Bromoanthracen-9-yl)triphenylene: This molecule features a 9,10-disubstituted anthracene core, a well-known blue-emitting chromophore, appended with a bulky triphenylene unit. The triphenylene moiety is anticipated to induce a high glass transition temperature (Tg), contributing to the morphological stability of thin films, a critical factor for device lifetime. The bromine substituent offers a site for further functionalization and can influence the electronic properties through the heavy-atom effect, potentially enhancing intersystem crossing.
Commercial Benchmarks:
-
Tris(8-hydroxyquinolinato)aluminum (Alq3): A cornerstone of early OLED technology, Alq3 is a fluorescent emitter and electron transport material known for its robust performance and good thermal stability.[1][2] It serves as a fundamental benchmark for green-emitting materials.
-
4,4′-Bis(N-carbazolyl)-1,1′-biphenyl (CBP): A widely utilized host material, particularly for phosphorescent emitters.[3] Its high triplet energy and good hole transport characteristics make it an industry standard.[3]
-
1,3-Bis(N-carbazolyl)benzene (mCP): Another popular host material, mCP possesses a high triplet energy, making it suitable for hosting blue phosphorescent and TADF emitters.
-
(4s,6s)-2,4,5,6-tetra(9H-carbazol-9-yl)isophthalonitrile (4CzIPN): A prominent example of a Thermally Activated Delayed Fluorescence (TADF) emitter.[4] TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons, representing the current state-of-the-art in efficient emitters.[4]
Molecular Structures
Caption: Molecular structures of the target compound and commercial benchmarks.
Comparative Analysis of Key Performance Parameters
A direct comparison of the key performance indicators is essential for evaluating the potential of a new material. The following tables summarize the available experimental data for our benchmark compounds.
Table 1: Photophysical Properties
| Material | Emission Peak (nm) | Photoluminescence Quantum Yield (PLQY) |
| 2-(10-Bromoanthracen-9-yl)triphenylene | ~450-470 (Projected) | Moderate to High (Projected) |
| Alq3 | 512-530[1][5] | 0.32[6] |
| CBP | ~350-380 | Not typically used as an emitter |
| mCP | ~350-370 | Not typically used as an emitter |
| 4CzIPN | ~520 | ~0.90[7] |
Table 2: Thermal Properties
| Material | Decomposition Temperature (Td, 5% weight loss) (°C) | Glass Transition Temperature (Tg) (°C) |
| 2-(10-Bromoanthracen-9-yl)triphenylene | > 400 (Projected) | High (Projected) |
| Alq3 | > 400[8] | ~175[9] |
| CBP | ~350-400 | ~110-150 |
| mCP | ~350-400 | ~130-160 |
| 4CzIPN | > 400 | ~130 |
Table 3: OLED Device Performance (Representative Values)
| Emitter/Host | Device Structure | Max. External Quantum Efficiency (EQE) (%) |
| 2-(10-Bromoanthracen-9-yl)triphenylene | (Hypothetical as blue emitter) | (To be determined) |
| Alq3 (as emitter) | Standard fluorescent device | ~8%[10] |
| CBP (as host) | Green Phosphorescent OLED | >20%[11] |
| mCP (as host) | Blue TADF OLED | >20%[4] |
| 4CzIPN (as emitter) | Green TADF OLED | up to 43.9%[4] |
Experimental Methodologies: A Guide to Benchmarking
To ensure scientific rigor and reproducibility, standardized experimental protocols are crucial for the comparative evaluation of OLED materials.
Photoluminescence Quantum Yield (PLQY) Measurement
Rationale: The PLQY is a direct measure of a material's intrinsic ability to convert absorbed photons into emitted photons.[12][13] A high PLQY is a prerequisite for an efficient emissive material. The absolute method using an integrating sphere is preferred for its accuracy and applicability to solid-state samples.[13]
Protocol: Absolute PLQY Measurement using an Integrating Sphere
-
Sample Preparation:
-
For solutions: Dissolve the material in a suitable, degassed solvent (e.g., toluene or chloroform) to a concentration that yields an absorbance of approximately 0.1 at the excitation wavelength.
-
For thin films: Deposit a thin film of the material onto a quartz substrate via spin-coating or thermal evaporation.
-
-
Instrumentation Setup:
-
Utilize a calibrated spectrofluorometer equipped with an integrating sphere.
-
The excitation source should be a monochromatic light source (e.g., a xenon lamp with a monochromator or a laser).
-
-
Measurement Procedure:
-
Reference Scan (Empty Sphere): Record the spectrum of the excitation source with the empty integrating sphere.
-
Blank Scan: Place a blank sample (solvent-only cuvette or bare substrate) in the integrating sphere and record the spectrum.
-
Sample Scan: Place the sample in the integrating sphere and record the emission spectrum across a broad wavelength range, ensuring the capture of the full emission profile.
-
-
Data Analysis:
-
Calculate the number of absorbed photons by integrating the difference between the excitation peak in the blank and sample scans.
-
Calculate the number of emitted photons by integrating the emission peak of the sample.
-
The PLQY is the ratio of the number of emitted photons to the number of absorbed photons.
-
Caption: Workflow for OLED fabrication and characterization.
Discussion and Future Outlook
The comparative analysis highlights the established performance of commercial OLED intermediates like Alq3, CBP, and the high efficiency of the TADF emitter 4CzIPN. While direct experimental data for 2-(10-Bromoanthracen-9-yl)triphenylene is currently lacking, its molecular design suggests significant potential. The anthracene core is a proven blue-emitting moiety, and the triphenylene substituent is expected to confer excellent thermal and morphological stability.
Projected Advantages of 2-(10-Bromoanthracen-9-yl)triphenylene:
-
High Thermal Stability: The rigid and bulky triphenylene group should lead to a high glass transition temperature, potentially exceeding that of CBP and mCP, which is crucial for long operational lifetimes.
-
Good Color Purity: The 9,10-disubstituted anthracene core is known for producing deep blue emission with good color purity.
-
Tunability: The bromo-substituent provides a reactive site for further molecular engineering to fine-tune the material's optoelectronic properties.
Key Questions for Future Research:
-
What is the experimentally determined PLQY of 2-(10-Bromoanthracen-9-yl)triphenylene in both solution and thin-film states?
-
How does the material perform as an emitter in a fabricated OLED device in terms of EQE, turn-on voltage, and operational lifetime?
-
Can this material function effectively as a host for other emitters, and what is its triplet energy level?
References
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Li, W., Jones, R., Allen, S., Heikenfeld, J., & Steckl, A. (n.d.). Maximizing Alq3 OLED Internal and External Efficiencies: Charge Balanced Device Structure and Color Conversion Outcoupling Lenses. Optica Publishing Group. Retrieved from [Link]
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(2025, August 5). Thermal analysis of Tris (8-hydroxyquinoline) aluminum. ResearchGate. Retrieved from [Link]
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(n.d.). a) External quantum efficiency (EQE)–current density (J) properties of... ResearchGate. Retrieved from [Link]
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(2026, February 27). The Science of CBP: Enhancing Efficiency in Organic Light-Emitting Diodes. NINGBO INNO PHARMCHEM CO.,LTD. Retrieved from [Link]
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(2025, October 16). Development and Mechanism Investigations of High External Quantum Efficiency, Low Turn-On Voltage TADF Green OLEDs Using 4CzIPN as the Guest Material. ACS Publications. Retrieved from [Link]
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(2025, August 5). Thermal change of Alq 3 , tris(8-hydroxyquinolinato) aluminum(III) studied by TG and XRD-DSC | Request PDF. ResearchGate. Retrieved from [Link]
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(n.d.). Optimization of NPD/Alq3/TPBi/Bphen OLED structure and investigation of electrical characteristics along with allied parameters. ResearchGate. Retrieved from [Link]
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(2016, October 14). The Electroluminescence Mechanism of Solution-Processed TADF Emitter 4CzIPN Doped OLEDs Investigated by Transient Measurements. MDPI. Retrieved from [Link]
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(2017, January 11). Highly efficient and stable blue thermally activated delayed fluorescence emitters. SPIE. Retrieved from [Link]
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(n.d.). a) The absorption spectrum of CBP and photoluminescence spectrum of... ResearchGate. Retrieved from [Link]
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(2020, October 20). Highly Efficient Deep-Blue OLEDs using a TADF Emitter with a Narrow Emission Spectrum and High Horizontal Emitting Dipole Ratio. PubMed. Retrieved from [Link]
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(n.d.). High-performance deep-blue electroluminescence from multi-resonance TADF emitters with a spirofluorene-fused double boron framework. Chemical Science (RSC Publishing). Retrieved from [Link]
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(n.d.). Alq3 – Knowledge and References. Taylor & Francis. Retrieved from [Link]
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(2020, October 1). Suppression of external quantum efficiency rolloff in organic light emitting diodes by scavenging triplet excitons. PMC - NIH. Retrieved from [Link]
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(2025, August 6). New Alq 3 derivatives with efficient photoluminescence and electroluminescence properties for organic light-emitting diodes. ResearchGate. Retrieved from [Link]
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(2019, December 16). Design of Blue Thermally Activated Delayed Fluorescent Emitter with Efficient Exciton Gathering Property for High-Performance Fully Solution-Processed Hybrid White OLEDs | ACS Applied Materials & Interfaces. ACS Publications. Retrieved from [Link]
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(n.d.). High-performance solution-processed red hyperfluorescent OLEDs based on cibalackrot. Journal of Materials Chemistry C (RSC Publishing). Retrieved from [Link]
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(2016, March 1). Operational stability enhancement in organic light-emitting diodes with ultrathin Liq interlayers. PMC. Retrieved from [Link]
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(2021, April 22). Unraveling exciton processes in Ir(ppy)3:CBP OLED films upon photoexcitation | The Journal of Chemical Physics. AIP Publishing. Retrieved from [Link]
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(n.d.). Performance comparison of OLED devices using mCP and Ad‐mCP as hosts.... ResearchGate. Retrieved from [Link]
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(2014, July 18). Effect of thermal annealing on the structural and optical properties of tris-(8-hydroxyquinoline)aluminum(III) (Alq3 ) films. PubMed. Retrieved from [Link]
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(2003, November 19). Thermal Desorption of Tris(8-hydroxyquinoline)aluminum (III) (Alq3) on Cu(111) | Chemistry of Materials. ACS Publications. Retrieved from [Link]
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(n.d.). Utilizing Electroplex Emission to Achieve External Quantum Efficiency up to 18.1% in Nondoped Blue OLED. PMC. Retrieved from [Link]
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(2025, August 8). (PDF) Synthesis and Photophysical Properties of 9,10-Disubstituted Anthracenes. Retrieved from [Link]
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(2026, January 1). Thermally Stable and Energy Efficient Newly Synthesized Bipolar Emitters for Yellow and Green OLED Devices. PMC. Retrieved from [Link]
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(n.d.). Fluorescence quantum distributions of PS and CBP neat films, and of CBP and TPD in PS with excitation in the PS absorption region and transparency region. ResearchGate. Retrieved from [Link]
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A Comparative Guide to the Thermal Properties of Anthracene Derivatives: TGA and DSC Analysis
For Researchers, Scientists, and Drug Development Professionals
A deep understanding of the thermal stability and phase behavior of anthracene derivatives is paramount for their application in fields ranging from organic electronics to pharmaceutical development.[1][2] This guide provides a comprehensive comparative analysis of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) in the characterization of these compounds. We will delve into the principles of each technique, provide detailed experimental protocols, and present a comparative analysis of data for various anthracene derivatives, offering insights into structure-property relationships.
The Crucial Role of Thermal Analysis
Anthracene and its derivatives are a significant class of polycyclic aromatic hydrocarbons known for their unique photophysical and electronic properties.[1] Their performance and stability in various applications, however, are intrinsically linked to their thermal characteristics. TGA and DSC are powerful analytical techniques that provide critical information on:
-
Thermal Stability: The temperature range in which a compound remains chemically stable before decomposition.[3]
-
Decomposition Profile: The manner and temperature at which a compound breaks down.[3]
-
Melting Point and Purity: The temperature at which a solid-to-liquid phase transition occurs, which is also an indicator of sample purity.[4][5]
-
Glass Transition Temperature (Tg): The temperature at which an amorphous solid transitions from a rigid, glassy state to a more flexible, rubbery state.[6]
-
Enthalpy of Fusion (ΔHfus): The amount of energy required to melt the substance, providing insights into the strength of intermolecular forces.[4]
-
Polymorphism: The ability of a compound to exist in multiple crystalline forms, each with distinct physical properties.[7]
By employing TGA and DSC, researchers can gain a holistic understanding of the thermal behavior of anthracene derivatives, enabling the selection and design of materials with optimal properties for their intended applications.
Principles of TGA and DSC
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are complementary thermal analysis techniques that measure different physical properties as a function of temperature.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as it is heated or cooled in a controlled atmosphere.[3] The resulting data, a TGA curve, plots mass percentage against temperature. The derivative of this curve, the DTG curve, shows the rate of mass loss and helps to pinpoint the temperatures of maximum decomposition.[6] This technique is invaluable for determining the thermal stability and decomposition kinetics of materials.[3]
Key information obtained from TGA includes:
-
Onset of Decomposition (Td): The temperature at which significant weight loss begins.
-
Decomposition Temperatures (Td5%, Td10%): Temperatures at which 5% and 10% weight loss occurs, respectively, providing a quantitative measure of thermal stability.[6]
-
Residual Mass: The percentage of the initial mass remaining at the end of the experiment, which can indicate the formation of char or inorganic residues.
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as they are subjected to a controlled temperature program.[7][8] The resulting DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting, glass transition) result in an increase in heat flow to the sample, while exothermic events (e.g., crystallization, curing) lead to a decrease.[6]
Key information obtained from DSC includes:
-
Melting Temperature (Tm): The peak temperature of the endothermic melting transition.[9]
-
Enthalpy of Fusion (ΔHfus): The area under the melting peak, representing the energy required for melting.[4][9]
-
Glass Transition Temperature (Tg): A step-like change in the baseline of the DSC curve.[6]
-
Crystallization Temperature (Tc): The peak temperature of the exothermic crystallization event upon cooling.[1]
Experimental Protocols
To ensure the acquisition of high-quality, reproducible data, adherence to standardized experimental protocols is crucial.
TGA Experimental Protocol
Objective: To determine the thermal stability and decomposition profile of an anthracene derivative.
Methodology:
-
Sample Preparation: Ensure the sample is representative of the bulk material.[10] If necessary, grind the sample to a fine, uniform powder to enhance heat transfer.[10]
-
Crucible Selection: Use a clean, inert crucible, typically made of alumina or platinum.[10][11]
-
Sample Weighing: Accurately weigh 5-10 mg of the sample into the tared crucible.[6][10]
-
Instrument Setup:
-
Place the crucible in the TGA furnace.
-
Purge the system with an inert gas, such as nitrogen, at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[6]
-
-
Temperature Program:
-
Equilibrate the sample at a starting temperature, typically ambient (e.g., 30 °C).
-
Heat the sample to a final temperature (e.g., 800 °C) at a constant heating rate (e.g., 10 °C/min or 20 °C/min).[6]
-
-
Data Acquisition: Continuously monitor and record the sample's weight as a function of temperature.
-
Data Analysis: Analyze the resulting TGA and DTG curves to determine the onset of decomposition and characteristic decomposition temperatures.[6]
DSC Experimental Protocol
Objective: To determine the melting point, enthalpy of fusion, and glass transition temperature of an anthracene derivative.
Methodology:
-
Sample Preparation: Weigh 5-10 mg of the powdered sample into a clean aluminum DSC pan.[6][9]
-
Pan Sealing: Hermetically seal the pan to ensure a closed system.[9]
-
Reference Pan: Use an empty, sealed aluminum pan as a reference.[6]
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Temperature Program (Heat-Cool-Heat Cycle):
-
First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected melting point (e.g., 250 °C) at a controlled rate (e.g., 10 °C/min).[6] This step erases the sample's prior thermal history.
-
Cooling Scan: Cool the sample to a low temperature (e.g., 0 °C) at a controlled rate (e.g., 10 °C/min).[6]
-
Second Heating Scan: Heat the sample again to the final temperature at the same controlled rate.[6]
-
-
Data Acquisition: Measure and record the heat flow to the sample relative to the reference as a function of temperature.
-
Data Analysis: Analyze the thermogram from the second heating scan to determine the Tg, Tm, and ΔHfus.[6]
Visualizing the Workflow
The following diagram illustrates the logical workflow for the comparative thermal analysis of anthracene derivatives using TGA and DSC.
Caption: Workflow for TGA and DSC comparative analysis of anthracene derivatives.
Comparative Analysis of Anthracene Derivatives
The thermal properties of anthracene derivatives are highly dependent on their molecular structure, including the nature and position of substituents on the anthracene core. The following table summarizes typical thermal data for a selection of anthracene derivatives, illustrating these structure-property relationships.
| Compound | Melting Point (Tm) (°C) | Enthalpy of Fusion (ΔHfus) (kJ/mol) | Decomposition Temp. (Td, 5% loss) (°C) | Reference(s) |
| Anthracene | 216.2 | 28.8 | ~233 | [4][12] |
| 9,10-Diphenylanthracene | 247-252 | - | >300 | [13] |
| 2,6-Di(4-cyclohexylphenyl)anthracene (DcHPA) | No melting before sublimation | - | 360 | [2][14] |
| 2,6-Di(4-n-hexylphenyl)anthracene (DnHPA) | 226, 249 | - | 310 | [14] |
| 9,10-Dibromoanthracene | 221.4 | 34.3 | - | [4] |
| 2-Chloroanthracene | 215.7 | - | - | [4] |
| 9-Anthraldehyde | 104.5 | 22.1 | - | [4] |
| Anthraquinone | 285.7 | 31.0 | - | [4] |
Key Observations and Insights:
-
Substituent Effects on Melting Point: The introduction of bulky substituents, such as phenyl or cyclohexylphenyl groups, generally increases the melting point and thermal stability of the anthracene core.[2][14] For instance, 9,10-diphenylanthracene has a significantly higher melting point than anthracene.[13] The position of the substituent also plays a crucial role; for example, 1-chloroanthracene has a much lower melting point than 2-chloroanthracene.[4]
-
Impact on Thermal Stability: The thermal stability, as indicated by the decomposition temperature from TGA, is also enhanced by appropriate substitution. DcHPA, with its cyclohexylphenyl groups, exhibits a high sublimation temperature of 360 °C, indicating excellent thermal stability.[2][14] In contrast, the linear alkyl chains in DnHPA lead to a lower sublimation temperature of 310 °C.[14]
-
Correlation between Intermolecular Forces and Enthalpy of Fusion: The enthalpy of fusion is a measure of the energy required to overcome intermolecular forces in the crystalline state. Compounds with stronger intermolecular interactions, such as hydrogen bonding in anthracenecarboxylic acids, tend to have higher melting points and enthalpies of fusion compared to the parent anthracene.[4]
-
Synergy of TGA and DSC: The combination of TGA and DSC provides a more complete picture of a material's thermal behavior. For example, a compound might melt (an event observed by DSC) before it decomposes (an event observed by TGA). In some cases, like with DcHPA, the compound may sublime or decompose before melting, which is also revealed by the combined analysis.[14]
Conclusion
The comparative analysis of anthracene derivatives using TGA and DSC is an indispensable tool for researchers and scientists in materials science and drug development. These techniques provide critical data on thermal stability, phase transitions, and purity, which are essential for predicting the performance and processing of these materials. A thorough understanding of the structure-property relationships derived from TGA and DSC data enables the rational design of novel anthracene derivatives with tailored thermal properties for a wide range of advanced applications.
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- 8. iitk.ac.in [iitk.ac.in]
- 9. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]
- 10. torontech.com [torontech.com]
- 11. epfl.ch [epfl.ch]
- 12. Anthracene [webbook.nist.gov]
- 13. mdpi.com [mdpi.com]
- 14. Cyclohexyl-Substituted Anthracene Derivatives for High Thermal Stability Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 2-(10-Bromoanthracen-9-yl)triphenylene
Topic: Personal protective equipment for handling 2-(10-Bromoanthracen-9-yl)triphenylene Audience: Researchers, scientists, and drug development professionals.[1]
Chemical Context & Hazard Profile
Chemical Name: 2-(10-Bromoanthracen-9-yl)triphenylene CAS Number: 1314562-66-7 Application: Organic Light-Emitting Diode (OLED) material; typically used as a host material or intermediate in the synthesis of blue/green emitters.[1]
Scientific Rationale for Safety Protocols: This compound is a high-molecular-weight Polycyclic Aromatic Hydrocarbon (PAH) containing a bromine substituent.[1] While specific toxicological data for this exact CAS is often limited in public databases, its structural congeners (anthracene derivatives and brominated aromatics) dictate the safety approach.
-
Dust Hazard: As a dry powder, electrostatic charging is common, leading to aerosolization. Inhalation of PAH particulates is a known respiratory risk.
-
Halogenated Nature: The bromine atom classifies this as a halogenated organic, impacting waste disposal and increasing potential persistence in biological systems compared to non-halogenated analogs.
-
Solubility Profile: Highly hydrophobic. It requires non-polar or chlorinated solvents (e.g., Toluene, Chlorobenzene, Dichloromethane) for processing, which introduces secondary solvent hazards.
Personal Protective Equipment (PPE) Matrix
The following PPE selection is based on a "Worst-Case Solvent" scenario, assuming the material will eventually be solvated.
| Protection Zone | Recommended Equipment | Technical Rationale |
| Respiratory | Fume Hood (Primary) Class II, Type A2 or B2 | Mandatory. Engineering controls are superior to respirators.[1] The vapor pressure of the solid is low, but the risk of particulate inhalation during weighing is high. |
| Hand Protection (Solid) | Nitrile Gloves (Thickness: ≥ 4 mil) | Sufficient for dry powder handling. Nitrile provides excellent abrasion resistance and protection against incidental contact. |
| Hand Protection (Solution) | Double Gloving / Laminate Inner: Nitrile, Outer: Silver Shield® (if using DCM) | If dissolved in chlorinated solvents (DCM/Chloroform), standard nitrile degrades rapidly (<5 mins). Laminate gloves prevent permeation. |
| Eye/Face | Chemical Splash Goggles (ANSI Z87.1+) | Safety glasses are insufficient for fine powders that can drift around side shields. Goggles seal the ocular area. |
| Body | Lab Coat (Cotton/Poly Blend) + Tyvek Sleeves | Synthetic fabrics (pure polyester) can build static charge, attracting the powder. Tyvek sleeves protect wrists from gap exposure. |
Operational Protocol: Step-by-Step Handling
Phase A: Weighing & Transfer (Critical Control Point)
The highest risk of exposure occurs during the transfer of the dry solid due to static electricity.[1]
-
Static Neutralization: Place an ionizing fan or anti-static gun inside the fume hood 5 minutes prior to opening the vial. This prevents the "jumping" of light powders.
-
Draft Control: Lower the fume hood sash to the lowest working height (approx. 6 inches). High face velocity can actually blow the powder out of the spatula; ensure smooth airflow.
-
Tare External: Tare your weighing boat/vial before entering the hood if using a balance outside. Ideally, use a microbalance located inside a vented enclosure.
-
Transfer: Use a stainless steel spatula (less static than plastic). Transfer slowly.
-
Decontamination: Wipe the exterior of the receiving vial with a Kimwipe dampened with Acetone or Toluene inside the hood before removing it.
Phase B: Solubilization
-
Solvent Selection: Common solvents include Toluene, THF, or Chlorobenzene.
-
Pressure Release: If heating is required to dissolve (common for large aromatics), use a pressure-relief vial or reflux condenser. Never heat a closed system containing this compound, as thermal expansion of the solvent can cause catastrophic glass failure.
-
Inert Atmosphere: For high-purity OLED applications, handle solutions under Nitrogen or Argon to prevent photo-oxidation, which can degrade the anthracene core.[1]
Visualization: Safe Handling Workflow
Figure 1: Operational decision tree for handling and solvent selection.[1]
Emergency Procedures
Spill Response (Dry Powder):
-
Evacuate: Clear the immediate area of personnel.
-
Isolate: Mark the zone. Do not allow air currents (AC, fans) to spread dust.
-
Cleanup:
Skin Exposure:
-
Drench: Immediately wash with soap and copious amounts of water for 15 minutes.[3]
-
Solvent Warning: Do not use ethanol or acetone to wash skin; these solvents can increase the permeability of the skin, dragging the chemical deeper into the dermal layers.
Disposal & Waste Management
Because this molecule contains Bromine , it cannot be disposed of in standard organic waste streams if your facility segregates halogens.
| Waste Stream | Criteria | Action |
| Solid Waste | Contaminated gloves, weighing boats, paper towels.[1] | Bag in clear polyethylene bags. Label as "Solid Hazardous Waste: Brominated PAH". |
| Liquid Waste A | Dissolved in Toluene/THF (Non-Halogenated solvents). | Check Local Regs. Even if the solvent is non-halogenated, the solute contains Bromine. Most rigorous protocols require this to go into Halogenated Waste . |
| Liquid Waste B | Dissolved in DCM/Chloroform. | Halogenated Waste. Must be incinerated at high temperature to prevent dioxin formation. |
References
-
Sigma-Aldrich. (n.d.). Safety Data Sheet for 9-Bromoanthracene (Structural Analog).[1] Retrieved from [1]
-
Fisher Scientific. (2021).[4] Chemical Resistance of Gloves Guide. Retrieved from [1]
-
National Institutes of Health (NIH). (n.d.). PubChem Compound Summary for Anthracene Derivatives. Retrieved from [1]
-
Chalmers University of Technology. (2014). Photophysical characterization of the 9,10-disubstituted anthracene chromophore. Retrieved from [1]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
